Octadecyl vinyl ether
Description
The exact mass of the compound this compound is 296.307915895 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethenoxyoctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJDJWUCRAPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-96-7 | |
| Record name | Poly(octadecyl vinyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |
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DSSTOX Substance ID |
DTXSID2061305 | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
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Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
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CAS No. |
930-02-9, 9003-96-7 | |
| Record name | Octadecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecyl vinyl ether | |
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| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |
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| Record name | Vinyl octadecyl ether | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111998 | |
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| Record name | Octadecane, 1-(ethenyloxy)- | |
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| Record name | Octadecane, 1-(ethenyloxy)- | |
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| Record name | 1-(vinyloxy)octadecane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |
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| Record name | OCTADECYL VINYL ETHER | |
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Foundational & Exploratory
Introduction: The Significance of Octadecyl Vinyl Ether
An In-Depth Technical Guide to the Synthesis of Octadecyl Vinyl Ether from Octadecanol
Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding long-chain alcohol, octadecanol. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the core synthetic methodologies, their underlying mechanisms, and practical, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process. Key data is presented in structured tables, and reaction pathways are visualized through detailed diagrams to enhance clarity and reproducibility.
This compound (OVE), also known as stearyl vinyl ether, is a long-chain alkyl vinyl ether characterized by a C18 alkyl chain attached to a vinyl group via an ether linkage.[1][2] Its molecular structure imparts a significant hydrophobic character, making it a valuable monomer and chemical intermediate.[3] In the realm of drug development and materials science, OVE is a critical building block for creating functional polymers, liposomes, and specialized coatings.[4][5] Its ability to polymerize cationically allows for the synthesis of materials with tailored properties for applications such as drug delivery systems, adhesives, and hydrophobic surface modifiers.[3][5][6] The synthesis of this monomer from a readily available precursor like octadecanol is therefore a process of significant interest.
Core Synthetic Methodologies: From Alcohol to Vinyl Ether
The conversion of an alcohol to a vinyl ether is known as vinylation.[7] For a long-chain alcohol like octadecanol, several strategies have been developed, each with distinct advantages concerning reaction conditions, catalyst requirements, and scalability.
The Reppe Vinylation: Direct Addition to Acetylene
The most established and direct route is the Reppe synthesis, which involves the base-catalyzed addition of an alcohol to acetylene gas under pressure.[7][8] This method, pioneered by Walter Reppe, is highly effective for a wide range of alcohols.
Mechanism and Rationale:
The reaction proceeds via a nucleophilic addition mechanism. The process is initiated by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), which deprotonates the octadecanol to form a highly nucleophilic alkoxide ion.[8] This alkoxide then attacks one of the carbons of the acetylene triple bond. The resulting vinyl anion is a strong base and subsequently abstracts a proton from another molecule of octadecanol, regenerating the alkoxide catalyst and yielding the final this compound product.[8]
The use of elevated temperatures (150-180°C) and pressure is crucial.[8][9] High temperature provides the necessary activation energy for the nucleophilic attack on the relatively inert acetylene triple bond. Pressure is required to increase the concentration of acetylene gas dissolved in the liquid octadecanol phase, thereby driving the reaction forward according to Le Châtelier's principle.
Caption: Mechanism of base-catalyzed Reppe vinylation.
Transvinylation: Vinyl Group Exchange
An alternative approach that avoids the direct handling of high-pressure acetylene is transvinylation (or transetherification). This method involves the transfer of a vinyl group from a less valuable vinyl donor, such as vinyl acetate or another alkyl vinyl ether, to the target alcohol.[7][10]
Catalysis and Rationale:
These reactions are typically catalyzed by transition metal complexes, with palladium and iridium catalysts being particularly effective.[10][11][12] The catalyst facilitates the exchange of the alkoxy or acetate group on the vinyl donor with the octadecanol. The reaction can often be driven to completion by using a large excess of the vinylating agent or by removing the byproduct (e.g., acetic acid or the displaced alcohol) as it forms.[10]
While this method offers milder reaction conditions (often at or below 100°C) and enhanced safety by avoiding acetylene gas, the catalysts can be expensive, and purification may be more complex.[12]
| Parameter | Reppe Vinylation | Transvinylation (Pd/Ir Catalyzed) |
| Vinyl Source | Acetylene Gas | Vinyl Acetate, Ethyl Vinyl Ether |
| Catalyst | Strong Base (e.g., KOH) | Transition Metal Complex (e.g., Pd(OAc)₂) |
| Temperature | High (150-200°C) | Moderate (Room Temp. to 100°C) |
| Pressure | High Pressure Required | Atmospheric Pressure |
| Advantages | Atom economical, direct route | Milder conditions, avoids acetylene gas |
| Disadvantages | Hazardous conditions (pressure, acetylene) | Expensive catalysts, potential side reactions |
Table 1: Comparison of primary synthesis methodologies.
Detailed Experimental Protocol: Reppe Synthesis of this compound
This protocol is a self-validating system based on established industrial practices for the base-catalyzed vinylation of long-chain alcohols.[9]
Core Objective: To synthesize this compound from octadecanol and acetylene with high conversion.
Safety Advisory: This procedure involves flammable, high-pressure gas (acetylene) and corrosive bases. It must be conducted in a specialized high-pressure reactor (autoclave) within a fume hood by trained personnel with appropriate personal protective equipment (PPE). Acetylene can decompose explosively under pressure and must be handled with extreme care, typically diluted with an inert gas like nitrogen.[8]
Materials & Equipment
-
Reagents:
-
1-Octadecanol (Stearyl Alcohol), >99% purity
-
Potassium Hydroxide (KOH), pellets, 85% or higher
-
Acetylene gas (high purity), in a cylinder with a regulator
-
Nitrogen gas (high purity), for purging and dilution
-
-
Equipment:
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer
-
Heating mantle or oil bath for the reactor
-
Standard laboratory glassware for work-up
-
Vacuum filtration apparatus
-
Step-by-Step Procedure
Caption: Experimental workflow for the Reppe synthesis.
-
Reactor Preparation: The reactor is charged with 1-octadecanol. For a laboratory scale, a molar ratio of alcohol to catalyst is a good starting point.
-
Melting and Catalyst Addition: The octadecanol is heated until it melts (m.p. ~59°C).[9] The system is purged thoroughly with nitrogen to remove all oxygen. Potassium hydroxide pellets (e.g., 1-2% by weight of the alcohol) are then added.[8][9]
-
Heating and Pressurization: The reactor is sealed, and the mixture is heated to the reaction temperature, typically around 180°C, with vigorous stirring.[9]
-
Acetylene Introduction: A mixture of acetylene and nitrogen is slowly introduced into the reactor to reach the desired operating pressure. The dilution with nitrogen is a critical safety measure. The reaction is exothermic, and the rate of acetylene addition may need to be controlled to manage the temperature.
-
Reaction Monitoring: The reaction is maintained at 180°C under pressure for several hours. The progress can be monitored by observing the drop in acetylene pressure as it is consumed.[9]
-
Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of acetylene uptake), the acetylene feed is stopped. The reactor is cooled to below 60°C. The excess pressure is carefully vented through a scrubber or into the fume hood exhaust.
-
Product Work-up and Purification: The reactor is purged again with nitrogen before opening. The crude product, a mixture of this compound, unreacted octadecanol, and potassium octadecanoxide, is discharged. The catalyst can be neutralized with a weak acid and removed by filtration or washing. The final product can be purified by vacuum distillation or recrystallization from a suitable solvent.[9]
Product Characterization
The successful synthesis of this compound is confirmed through the analysis of its physical and spectroscopic properties.
| Property | Value | Source |
| CAS Number | 930-02-9 | [1][2] |
| Molecular Formula | C₂₀H₄₀O | [2][3] |
| Molecular Weight | 296.53 g/mol | [3] |
| Appearance | Waxy solid at room temperature | [3] |
| Melting Point | 24-28 °C | [2][3] |
| Boiling Point | 183-192 °C (at reduced pressure) | [3] |
| Density | ~0.81-0.82 g/cm³ | [3][13] |
Table 2: Physical properties of this compound.
Spectroscopic Confirmation:
-
¹H NMR: The key signals confirming the vinyl group are expected around 6.5 ppm (dd, 1H, -O-CH=), 4.2 ppm (dd, 1H, =CH₂ cis), and 4.0 ppm (dd, 1H, =CH₂ trans). The long alkyl chain will show a triplet for the -O-CH₂- group around 3.7 ppm and a large multiplet for the -(CH₂)₁₆- chain between 1.2-1.4 ppm, and a terminal methyl triplet around 0.9 ppm.
-
¹³C NMR: The vinyl carbons will appear around 152 ppm (-O-CH=) and 86 ppm (=CH₂).
-
FTIR: Characteristic peaks include the C=C stretch of the vinyl group (~1620 cm⁻¹) and the strong C-O-C ether stretch (~1100-1200 cm⁻¹). The disappearance of the broad O-H stretch from the starting octadecanol (~3300 cm⁻¹) is a key indicator of reaction completion.
Conclusion and Outlook
The synthesis of this compound from octadecanol is a well-understood and scalable process, with the Reppe method being a robust and atom-economical choice for industrial production. While newer, metal-catalyzed transvinylation methods offer milder and potentially safer alternatives for laboratory-scale synthesis, the direct addition to acetylene remains a cornerstone of vinyl ether chemistry. For professionals in drug development, the ability to reliably produce this hydrophobic monomer is essential for advancing polymer-based delivery platforms and creating novel functional biomaterials. The detailed protocol and mechanistic insights provided herein serve as a foundational guide for the successful and safe execution of this important chemical transformation.
References
- Chiddix, M. E. (n.d.). REACTIONS OF ACETYLENE UNDER PRESSURE. Sciencemadness.
- van den Bossche, J., Shin, J., Shum, P., & Thompson, D. H. (2006). Design, synthesis and application of vinyl ether compounds for gene and drug delivery. Journal of Controlled Release, 116(2), e1-e3.
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- (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. Angewandte Chemie International Edition.
- (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.
- (n.d.). This compound | 930-02-9. ChemicalBook.
- (2021). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science, 12(15), 5596-5601.
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- (2020). Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Molecules, 25(21), 5199.
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- (2018). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. ChemCatChem, 10(15), 3169-3173.
- (2015). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Metabolic Engineering Communications, 2, 1-9.
- (n.d.). Synthesis and characterization of novel functional vinyl ethers that bear various groups.
- (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Journal of the Indian Chemical Society, 99(2), 100305.
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- (2009). Direct vinylation of alcohols or aldehydes employing alkynes as vinyl donors: a ruthenium catalyzed C-C bond-forming transfer hydrogenation. Journal of the American Chemical Society, 131(6), 2066-2067.
- (n.d.). Organic Syntheses Procedure.
- (n.d.). This compound | CAS 930-02-9. Santa Cruz Biotechnology.
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- (2009). Direct Vinylation of Alcohols or Aldehydes Employing Alkynes as Vinyl Donors: A Ruthenium Catalyzed C-C Bond Forming Transfer Hydrogenation. Journal of the American Chemical Society, 131(6), 2066-2067.
- (n.d.). polyvinyl stearyl ether, 9003-96-7. The Good Scents Company.
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Introduction: The Unique Profile of Octadecyl Vinyl Ether
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CAS number and molecular structure of octadecyl vinyl ether
An In-Depth Technical Guide to Octadecyl Vinyl Ether for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Hydrophobic Monomer
This compound (ODVE), also known as stearyl vinyl ether, is a long-chain aliphatic vinyl ether that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, featuring a reactive vinyl group and a long C18 hydrophobic alkyl chain, imparts a set of desirable properties that make it a valuable building block in polymer chemistry, materials science, and increasingly, in the pharmaceutical sciences. This guide provides a comprehensive overview of ODVE, delving into its fundamental properties, synthesis, applications, and safety considerations, with a particular focus on its relevance to researchers and professionals in drug development.
Core Chemical Identity and Molecular Structure
Understanding the fundamental identifiers and the molecular structure of ODVE is the first step in harnessing its chemical potential. The molecule consists of an octadecyl group (C18H37) attached to an oxygen atom, which is in turn bonded to a vinyl group (-CH=CH2).
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 930-02-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₄₀O | [1][3][5][6][7] |
| Molecular Weight | 296.53 g/mol | [1][5][6][8] |
| Synonyms | Stearyl Vinyl Ether, 1-(Ethenyloxy)octadecane, Vinyl Stearyl Ether | [2][3][5] |
| InChIKey | QJJDJWUCRAPCOL-UHFFFAOYSA-N | [3][5][6] |
| SMILES | CCCCCCCCCCCCCCCCCCOC=C | [3][6] |
Molecular Structure Diagram
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of ODVE are largely dictated by its long alkyl chain, making it a waxy, hydrophobic solid at room temperature.[1] These properties are critical for its application as a modifier in various formulations.
| Property | Value | Reference |
| Appearance | White to almost white waxy solid or powder to lump | [1][2] |
| Melting Point | 24 - 28 °C | [1][3][8] |
| Boiling Point | 183 - 192 °C (at 7 mmHg) | [3][9] |
| Density | 0.8138 g/cm³ | [1][3] |
| Flash Point | >110 °C | [1][3] |
| Solubility | Soluble in chloroform, toluene; Insoluble in water | [3][10] |
| Refractive Index | ~1.4800 | [1][3] |
Synthesis Methodologies
The synthesis of vinyl ethers is a well-established area of organic chemistry. For ODVE, the primary industrial route involves the vinylation of the corresponding long-chain alcohol, octadecanol (stearyl alcohol).
Reppe Vinylation: The Classic Industrial Protocol
The most common synthesis is a variation of the Reppe process, which involves the reaction of an alcohol with acetylene under basic conditions.
Causality and Mechanistic Insight: The reaction is catalyzed by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH).[11] The base deprotonates the octadecanol to form a more nucleophilic alkoxide. This alkoxide then attacks one of the sp-hybridized carbons of acetylene in a nucleophilic addition reaction. The resulting vinyl anion is subsequently protonated by another molecule of alcohol, regenerating the alkoxide catalyst and yielding the this compound product. High temperatures are required to overcome the activation energy of the reaction.
Experimental Protocol: Synthesis of ODVE via Reppe Vinylation
This protocol is adapted from established industrial processes described in patent literature.[11]
-
Reactor Setup: Charge a high-pressure reactor with octadecyl alcohol (stearyl alcohol).
-
Inert Atmosphere: Purge the system thoroughly with an inert gas, such as nitrogen, to remove all oxygen, which can pose an explosion risk with acetylene.
-
Catalyst Addition: Heat the octadecyl alcohol until it melts (m.p. ~59°C). Add pelletized potassium hydroxide (KOH) catalyst to the molten alcohol with stirring.
-
Pressurization & Heating: Raise the temperature of the mixture to the reaction temperature, typically between 150-180°C.
-
Acetylene Feed: Introduce acetylene gas into the reactor. The pressure is carefully controlled and maintained throughout the reaction. The acetylene is metered into the reactor to react with the alcohol.
-
Reaction Monitoring: The reaction progress can be monitored by observing the uptake of acetylene. The reaction medium will gradually transform from octadecyl alcohol to a mixture, and finally to substantially pure this compound.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented. The crude product is then purified, typically by distillation under reduced pressure, to remove any unreacted alcohol and catalyst residues.
Synthesis Workflow Diagram
Caption: Simplified workflow for the synthesis of ODVE.
Key Applications in Research and Drug Development
The dual functionality of ODVE—a polymerizable vinyl group and a long, hydrophobic tail—makes it a highly versatile monomer and chemical intermediate.
Polymer Synthesis and Material Modification
ODVE is readily polymerized through its vinyl group to form polyvinyl octadecyl ether (PODVE), a waxy, water-insoluble resin.[10] It is also used as a comonomer with other molecules, such as maleic anhydride, to create copolymers with specific functionalities.[12]
Key Roles:
-
Hydrophobicity Enhancer: Incorporation of ODVE into polymer backbones significantly increases the hydrophobicity and surface activity of the resulting material.[1][13]
-
Reactive Diluent: In formulations for UV-cured coatings and adhesives, ODVE can act as a reactive diluent, reducing viscosity while becoming part of the final cross-linked polymer network.[14][15]
-
Processing Modifier: It can be used as a processing aid and melting point depressant when blended with other waxes and polyolefins.[10]
Polymerization Diagram
Caption: Polymerization of ODVE to form its homopolymer.
Advanced Applications in Drug Delivery and Bioorthogonal Chemistry
For drug development professionals, the vinyl ether functional group is of particular interest due to its unique reactivity, especially in the burgeoning field of bioorthogonal chemistry.
Prodrug Activation: The vinyl ether moiety can be used as a "cage" for therapeutic agents. It is relatively stable but can be cleaved under specific conditions to release a payload. A cutting-edge application involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this strategy, a drug molecule is masked with a vinyl ether group. This "caged" drug is inactive. When it encounters a tetrazine molecule (the reaction partner), a rapid and bioorthogonal "click" reaction occurs, which triggers the release of the active drug at the target site.[16] This approach allows for the spatio-temporal control of drug release, minimizing off-target effects. This is highly relevant for targeted cancer therapy, where a tetrazine-modified antibody could localize to a tumor before the vinyl ether-caged drug is administered.[16]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of ODVE is essential for laboratory safety. The information below is a summary derived from publicly available Safety Data Sheets (SDS).
GHS Hazard Information
| Hazard Code | Description | Reference |
| H317 | May cause an allergic skin reaction | [8] |
Safe Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat when handling ODVE.[17]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[17][18]
-
Ignition Sources: Although it has a high flash point, keep ODVE away from heat, sparks, and open flames.[17][18]
-
Air Sensitivity: Vinyl ethers as a class can be sensitive to air and may form explosive peroxides over time upon exposure to oxygen.[18][19] It is crucial to store ODVE in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[17] Recommended storage temperatures are often below 15°C to maintain stability.[2]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid letting the product enter drains.[17]
References
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Thermal Properties of Poly(octadecyl vinyl ether) for Advanced Applications
An In-depth Technical Guide:
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the thermal characteristics of poly(octadecyl vinyl ether) (PODVE), a polymer with significant utility in specialized fields, including pharmaceuticals and advanced materials. As a Senior Application Scientist, this document is structured to provide not only foundational knowledge but also actionable, field-proven insights into the experimental determination and interpretation of PODVE's thermal behavior.
Section 1: Foundational Principles of Polymer Thermal Analysis
The thermal properties of a polymer are critical determinants of its processing parameters, stability, and functional performance. For a material like PODVE, which finds applications in thermally sensitive and controlled environments, a precise understanding of its melting temperature (T_m), glass transition temperature (T_g), and thermal decomposition temperature (T_d) is indispensable. These parameters govern the material's physical state, mechanical properties, and operational limits.
The distinct molecular architecture of PODVE, characterized by a flexible poly(vinyl ether) backbone and long octadecyl side chains, gives rise to its unique thermal profile. The packing of these long alkyl chains into crystalline domains results in a defined melting point, while the amorphous regions exhibit a glass transition, marking a shift from a rigid to a more pliable state.
Section 2: Core Thermal Properties and Their Significance
Melting Temperature (T_m)
The melting temperature is the point at which the crystalline structures within the polymer break down, and the material transitions to a viscous liquid. For PODVE, this is a first-order thermodynamic transition primarily governed by the crystalline packing of its octadecyl side chains. The T_m dictates the upper temperature limit for solid-state applications and is a key parameter for melt processing techniques. The melting point of poly(this compound) typically falls within the range of 24 to 50 °C.[1][2][3][4]
Glass Transition Temperature (T_g)
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state. This is a critical parameter for applications requiring flexibility. For poly(dodecyl vinyl ether), a related polymer, the glass transition temperature is reported to be -62 °C, which provides a useful estimate for the T_g of PODVE. This low T_g indicates that at room temperature and above, the amorphous portion of PODVE is in a flexible, rubbery state.
Thermal Decomposition Temperature (T_d)
The thermal decomposition temperature signifies the onset of chemical degradation of the polymer. This parameter is crucial for establishing the maximum processing temperature and for assessing the long-term thermal stability of the material. Exceeding the T_d leads to irreversible changes in the polymer's chemical structure and a loss of its desired properties.
Section 3: Experimental Protocols for Thermal Characterization
The accurate measurement of thermal properties is fundamental to polymer science and engineering. This section outlines the standard, self-validating methodologies for the thermal analysis of PODVE.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the melting and glass transition temperatures. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference.
-
Sample Preparation: Accurately weigh 5-10 mg of PODVE into a standard aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to approximately 30 °C above its expected melting point at a controlled rate (e.g., 10 °C/min). This step is crucial for erasing any previous thermal history of the sample.
-
Controlled Cooling Scan: Cool the sample to a temperature well below its expected glass transition (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min). This allows for the controlled crystallization and formation of the polymer's morphology.
-
Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to above its melting point. The data from this scan is used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The glass transition (T_g) is identified as a step-like change in the heat flow curve.
-
The melting temperature (T_m) is determined as the peak of the endothermic melting event.
-
Caption: A streamlined workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample over time as the temperature changes. This technique is essential for determining the thermal stability and decomposition temperature of a material.
-
Sample Preparation: Accurately weigh 10-20 mg of the PODVE sample into a TGA crucible (ceramic or platinum).
-
Instrument Setup: Place the crucible containing the sample onto the TGA's microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a steady flow rate (e.g., 50 mL/min) to create a non-oxidative environment.
-
Thermal Program: Heat the sample from ambient temperature to a temperature that ensures complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis:
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
The decomposition temperature (T_d) is typically reported as the onset temperature of significant weight loss.
-
Caption: A logical flow for TGA experiments.
Section 4: Quantitative Data Summary
The following table provides a consolidated view of the key thermal properties of poly(this compound) for easy reference and comparison.
| Property | Symbol | Typical Value | Primary Measurement Technique |
| Melting Temperature | T_m | 24 - 50 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature | T_g | Approx. -62 °C (by analogy) | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition | T_d | Material Specific | Thermogravimetric Analysis (TGA) |
Section 5: Concluding Remarks and Future Directions
The thermal properties of poly(this compound) are integral to its functionality and application. This guide has detailed the critical thermal parameters and provided robust, step-by-step protocols for their determination. The interplay between PODVE's molecular structure and its macroscopic thermal behavior underscores the importance of precise characterization. For professionals in drug development and materials science, a thorough grasp of these principles is essential for innovation and the creation of next-generation products. Future research will likely focus on the targeted modification of PODVE's thermal properties through copolymerization and the formulation of composites to meet the demands of ever-more sophisticated applications.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13585, this compound. [Link]
-
The Good Scents Company. polyvinyl stearyl ether, 9003-96-7. [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Octadecyl Vinyl Ether
Introduction
Octadecyl vinyl ether (OVE), with the chemical formula C₂₀H₄₀O, is a long-chain alkyl vinyl ether that finds significant applications in polymer chemistry, serving as a hydrophobic monomer in the synthesis of specialty polymers, coatings, and adhesives.[1] Its long octadecyl chain imparts properties such as hydrophobicity and waxiness, while the vinyl ether group provides a reactive site for polymerization.[1] Accurate and comprehensive characterization of OVE is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of the resulting materials. This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of these techniques, present field-proven experimental protocols, and offer a thorough interpretation of the spectral data, grounded in established scientific principles.
The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a long C18 saturated alkyl chain linked to a vinyl group (-CH=CH₂) via an ether oxygen.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm its identity, purity, and specific structural features.
¹H NMR Spectroscopy of this compound
¹H NMR spectroscopy provides information on the different types of protons in a molecule and their connectivity. The spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons, the protons on the carbon adjacent to the ether oxygen, the long methylene chain, and the terminal methyl group.
A robust protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] CDCl₃ is a suitable solvent as it effectively dissolves the waxy solid and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest. Ensure the sample is fully dissolved; gentle warming may be necessary.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the multiplets of the vinyl protons.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Caption: Experimental workflow for ¹H NMR analysis.
The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following characteristic signals[3]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J-Coupling Constants (Hz) |
| ~6.48 | dd | 1H | =CH-O | J_trans ≈ 14.4 Hz, J_cis ≈ 6.8 Hz |
| ~4.19 | dd | 1H | H_trans (CH ₂=) | J_trans ≈ 14.4 Hz, J_gem ≈ 1.6 Hz |
| ~3.99 | dd | 1H | H_cis (CH ₂=) | J_cis ≈ 6.8 Hz, J_gem ≈ 1.6 Hz |
| ~3.75 | t | 2H | -O-CH ₂- | J ≈ 6.7 Hz |
| ~1.65 | m | 2H | -O-CH₂-CH ₂- | |
| ~1.25 | br s | 30H | -(CH ₂)₁₅- | |
| ~0.88 | t | 3H | -CH ₃ | J ≈ 6.5 Hz |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.
The vinyl region of the spectrum is particularly informative. The proton on the carbon double-bonded to the oxygen appears as a doublet of doublets (dd) around 6.48 ppm due to coupling with the two terminal vinyl protons. The terminal vinyl protons are diastereotopic and thus have different chemical shifts, appearing as two distinct doublet of doublets around 4.19 ppm and 3.99 ppm. The large coupling constant (~14.4 Hz) is characteristic of a trans relationship, while the smaller coupling constant (~6.8 Hz) corresponds to a cis relationship between the vinyl protons. The geminal coupling between the terminal protons is small (~1.6 Hz).
The triplet at approximately 3.75 ppm corresponds to the two protons on the carbon directly attached to the ether oxygen, which are deshielded by the electronegative oxygen atom. The large, broad singlet at around 1.25 ppm is characteristic of the long methylene chain. The terminal methyl group gives rise to a triplet at approximately 0.88 ppm.
¹³C NMR Spectroscopy of this compound
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a powerful tool for confirming the carbon skeleton.
-
Sample Preparation: Due to the lower natural abundance of ¹³C, a more concentrated sample is typically required. Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[2]
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is used.
-
Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A sufficient number of scans (often several hundred to thousands) and a suitable relaxation delay are necessary to obtain a good quality spectrum.
The proton-decoupled ¹³C NMR spectrum of this compound shows the following key resonances[4][5]:
| Chemical Shift (δ, ppm) | Assignment |
| ~152.7 | =C H-O |
| ~86.5 | C H₂= |
| ~68.0 | -O-C H₂- |
| ~31.9 | -(C H₂)n- |
| ~29.7 - 29.1 | -(C H₂)n- |
| ~26.1 | -O-CH₂-C H₂- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
The two sp² hybridized carbons of the vinyl group are the most downfield, with the carbon attached to the oxygen appearing at approximately 152.7 ppm and the terminal vinyl carbon at around 86.5 ppm. The carbon of the octadecyl chain directly bonded to the ether oxygen is found at about 68.0 ppm. The numerous methylene carbons of the long alkyl chain resonate in the typical aliphatic region between 22.7 and 31.9 ppm. The terminal methyl carbon is the most upfield signal at approximately 14.1 ppm.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm the presence of the vinyl ether functionality and the long alkyl chain.
Experimental Protocol: FTIR
Due to the waxy, solid nature of this compound at room temperature, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal should be collected.
-
Sample Application: A small amount of this compound is placed directly onto the ATR crystal.[6] Gentle pressure is applied using the ATR's pressure clamp to ensure good contact between the sample and the crystal. For a more uniform film, the sample can be gently melted on the crystal by heating the ATR stage slightly above its melting point (24-28 °C) and then allowing it to cool.[7]
-
Data Acquisition: The sample spectrum is then collected. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
Caption: Experimental workflow for FTIR-ATR analysis.
FTIR Spectral Data and Interpretation
The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure[1][8]:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3110 - 3040 | =C-H stretch | Medium |
| ~2920 | -C-H asymmetric stretch (CH₂) | Strong |
| ~2850 | -C-H symmetric stretch (CH₂) | Strong |
| ~1620 | C=C stretch | Strong |
| ~1470 | -C-H bend (scissoring) | Medium |
| ~1200 | =C-O-C stretch | Strong |
| ~960 | =C-H bend (out-of-plane) | Strong |
| ~820 | =C-H bend (out-of-plane) | Strong |
| ~720 | -CH₂- rock | Medium |
The strong bands at approximately 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric C-H stretching vibrations of the numerous methylene groups in the long octadecyl chain. The presence of the vinyl group is confirmed by the =C-H stretching vibrations above 3000 cm⁻¹, the strong C=C stretching absorption around 1620 cm⁻¹, and the strong out-of-plane =C-H bending vibrations at approximately 960 cm⁻¹ and 820 cm⁻¹. A particularly diagnostic peak for the vinyl ether functionality is the strong C-O-C stretching band observed around 1200 cm⁻¹.[9]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the molecular structure and provide detailed information about the electronic environment of each proton and carbon atom, while FTIR spectroscopy offers a rapid and effective method for identifying the key functional groups. The protocols and data interpretations presented in this guide serve as a valuable resource for researchers and professionals working with this important monomer, ensuring the integrity of their materials and the reliability of their experimental outcomes.
References
-
Queiroz, C. A. (2016). Response to "Can I get FTIR analysis for Semi-Solid material (e.i like wax)?". ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1H NMR relevant to the constitution of dimer 63. ResearchGate. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR]. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Hylanda Chemical. (n.d.). This compound Cas 930-02-9. Retrieved from [Link]
-
Filo. (2023). Q1 (A) Draw the ^{13}C NMR spectra for the following compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]
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A Comprehensive Health and Safety Guide to Octadecyl Vinyl Ether for Research and Development Professionals
This document provides an in-depth technical guide on the health and safety considerations for octadecyl vinyl ether (OVE). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance, focusing on the scientific rationale behind safety protocols to foster a culture of intrinsic safety in the laboratory.
Introduction and Physicochemical Profile
This compound (CAS No. 930-02-9), also known as stearyl vinyl ether, is a long-chain aliphatic monomer.[1][2] Its structure consists of an 18-carbon alkyl chain (octadecyl) linked to a vinyl ether group. This composition gives it a waxy, solid character at room temperature and makes it a valuable precursor in polymer synthesis and a modifier in coatings, waxes, and lubricants to enhance properties like hydrophobicity.[3][4]
While its high molecular weight and low volatility distinguish it from more hazardous, short-chain vinyl ethers, a thorough understanding of its specific health and safety profile is critical for its handling in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 930-02-9 | [1][2] |
| Molecular Formula | C₂₀H₄₀O | [1][3] |
| Molecular Weight | 296.53 g/mol | [1][3] |
| Appearance | White crystalline solid / waxy solid | [3][4] |
| Melting Point | 24-30 °C | [1][2][3] |
| Boiling Point | 183-192 °C (at reduced pressure) | [2][3] |
| Flash Point | >110 °C | [3] |
| Density | ~0.82 g/cm³ | [3][5] |
| Solubility | Insoluble in water |[6] |
Toxicological Assessment and Hazard Identification
The primary health hazard associated with this compound, as identified through aggregated GHS data, is its potential to cause skin sensitization.[1]
GHS Hazard Classification
-
Hazard Statement: H317 - May cause an allergic skin reaction.[1]
-
Signal Word: Warning[1]
-
Hazard Pictogram:
⚠️
(Irritant)[1]
Dermal Exposure: The Primary Risk Pathway
Skin Sensitization (H317): The most significant toxicological concern is the potential for this compound to act as a skin sensitizer.[1] An allergic skin reaction may not occur upon initial exposure; however, subsequent contact can trigger an immune response leading to contact dermatitis, characterized by redness, itching, and rash. The long alkyl chain may facilitate skin penetration, allowing the reactive vinyl ether moiety to interact with skin proteins.
Skin and Eye Irritation: Beyond sensitization, direct contact may cause mild skin irritation.[1] While specific data for OVE is limited, related long-chain ethers can cause serious eye irritation, warranting caution.[7]
Inhalation and Ingestion
Due to its low melting point and very low vapor pressure at ambient temperatures, the risk of significant inhalation exposure is minimal under standard laboratory conditions.[5] Unlike highly volatile compounds like ethyl vinyl ether, OVE does not readily form high concentrations of vapor.[8][9] Ingestion is not an intended route of exposure and is considered a low probability event with adherence to basic laboratory hygiene.
Mechanistic Considerations: The Vinyl Ether Moiety
While comprehensive toxicological studies on OVE are not widely published, the reactivity of the vinyl ether group warrants consideration. The vinyl moiety in other, more studied vinyl ether compounds can be subject to metabolic processes. For instance, the metabolism of some vinyl ethers has been shown to involve cytochrome P-450 enzymes.[10] This metabolic activation can potentially lead to the formation of reactive intermediates. Although the toxicological significance of this pathway for OVE is unknown, it underscores the importance of minimizing exposure as a precautionary principle.
Risk Mitigation and Safe Handling Protocols
A systematic approach to risk management is essential. The Hierarchy of Controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls applied to handling this compound.
Recommended Personal Protective Equipment (PPE)
Given that the primary exposure route is dermal, appropriate PPE is the final and most direct barrier of protection.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves (ensure no tears or perforations) | Prevents direct skin contact, mitigating the risk of sensitization and irritation.[11][12] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from accidental splashes, especially when the material is handled in its molten state.[11][12] |
| Skin/Body Protection | Standard laboratory coat (fully buttoned) | Provides a barrier against accidental spills on clothing and skin. |
Experimental Protocol: Safe Handling and Weighing
This protocol establishes a self-validating system for minimizing exposure during routine laboratory procedures.
-
Preparation:
-
Confirm the Safety Data Sheet (SDS) has been reviewed.
-
Ensure a chemical fume hood is certified and operational.
-
Don all required PPE as specified in Table 2.
-
Designate a specific work area within the fume hood for handling OVE.
-
-
Handling the Solid:
-
Since OVE has a low melting point (24-30 °C), it may be partially or fully melted if the laboratory temperature is high. Handle with care to avoid splashes.
-
Use a clean spatula or scoop to transfer the waxy solid from the main container to a tared weigh boat or beaker.
-
Perform all transfers and weighing activities inside the fume hood to contain any potential particulates or fumes.
-
-
Handling the Liquid (Molten State):
-
If the protocol requires molten OVE, gently warm the container in a water bath inside the fume hood. Do not use a direct, high-temperature heat source like a hot plate, as this can increase the rate of peroxide formation.
-
Handle the molten liquid with extreme care to prevent splashes and thermal burns.
-
-
Post-Handling:
-
Securely seal the OVE container immediately after use.
-
Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Storage and Chemical Compatibility
Improper storage of ethers presents a significant, often underestimated, risk.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[3]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[3]
-
Separation: Store separately from incompatible materials, particularly acids and strong oxidizing agents.[3]
CRITICAL HAZARD: Peroxide Formation
Like many ethers, OVE is susceptible to the formation of explosive peroxides upon exposure to air and light, especially during long-term storage.[13] The presence of the vinyl group can potentially stabilize radical intermediates, influencing this process.
Caption: Workflow for the safe storage and peroxide testing of ethers.
Protocol: Peroxide Detection in Ethers
-
Frequency: Test all containers of OVE upon receipt, before use if stored for more than 6 months after opening, and every 3-6 months thereafter.
-
Procedure (Using Commercial Test Strips):
-
Work within a fume hood and wear appropriate PPE.
-
Dip the test strip into a small sample of the OVE (if solid, a small amount can be dissolved in a peroxide-free solvent like isopropanol).
-
Remove the strip and wait for the specified time according to the manufacturer's instructions.
-
Compare the color of the strip to the provided color chart to determine the concentration of peroxides.
-
-
Action Levels:
-
< 30 ppm: Safe for use.
-
30-100 ppm: Use with caution; do not distill or concentrate.
-
> 100 ppm: DANGER. Do not handle. Do not attempt to open the container if crystals are present around the cap. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.
-
Emergency Procedures
In the event of an exposure or spill, rapid and correct action is crucial.
Table 3: First Aid Measures
| Exposure Route | Action | Source(s) |
|---|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. | [11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][11][14] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. | [14] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink two glasses of water. Seek medical attention. |[11] |
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11][13]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Conclusion
This compound is a chemical with a specific and manageable hazard profile. Its primary risk to laboratory personnel is skin sensitization from dermal contact. Its low volatility minimizes inhalation risks, but its chemical nature as an ether introduces the critical, long-term hazard of explosive peroxide formation during storage. By understanding these specific risks and implementing the robust handling protocols, engineering controls, and emergency procedures outlined in this guide, researchers can work safely and effectively with this versatile compound.
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Introduction: The Role of Purity in Octadecyl Vinyl Ether Applications
<Technical Guide: Octadecyl Vinyl Ether (OVE)
A-Pillar for Researchers and Drug Development Professionals on Commercial Sourcing and Purity Assessment
Abstract: this compound (OVE), also known as stearyl vinyl ether, is a long-chain alkyl vinyl ether of significant interest in advanced material science and pharmaceutical formulations. Its utility as a hydrophobic monomer and reactive intermediate necessitates a thorough understanding of its commercial landscape and the stringent purity requirements for specialized applications. This guide provides an in-depth analysis of OVE's commercial sources, typical purity grades, and the critical analytical methodologies required to verify its quality. We will explore the causality behind experimental choices for purity determination, detail self-validating protocols, and provide a framework for establishing a robust incoming material qualification process.
This compound (C₂₀H₄₀O) is a waxy solid at room temperature with a melting point around 24-30°C.[1][2] Its molecular structure, featuring a long C18 alkyl chain coupled with a reactive vinyl ether group, imparts unique properties that are leveraged in various fields. In drug development, OVE is explored for its role in forming hydrophobic polymers and as a reactive component in drug delivery systems. In industrial applications, it serves as a key modifier in coatings, waxes, and lubricants, where it enhances hydrophobicity and surface activity.[2]
The vinyl ether functional group is highly susceptible to polymerization and hydrolysis, especially under acidic conditions. Therefore, the purity of OVE is not merely a matter of concentration but a critical parameter that dictates its reactivity, performance, and, in biomedical applications, its safety profile. Impurities can act as reaction inhibitors or initiators, alter the physicochemical properties of resulting polymers, and introduce toxicological risks. This guide serves to equip researchers and developers with the knowledge to source high-quality OVE and validate its purity for its intended application.
Commercial Landscape: Sourcing and Specifications
This compound is available from a range of chemical suppliers, catering to different scales and purity requirements. It is crucial to distinguish between grades intended for general industrial use versus those suitable for high-purity applications like pharmaceutical excipients or electronic materials.
Major Commercial Suppliers
Several chemical manufacturers and distributors list this compound in their catalogs. Notable suppliers include:
It is important to note that availability and specifications can change, and direct inquiry with suppliers for the latest technical data sheets (TDS) and Certificates of Analysis (CofA) is always recommended.
Comparative Analysis of Commercial Grades
Purity specifications for commercially available this compound can vary. While some suppliers offer a standard grade, others may provide higher purity options upon request. A summary of typical specifications is presented below.
| Parameter | Specification Range | Significance & Impact |
| Purity (by GC) | >85.0% - >98% | The primary measure of OVE content. Lower purity indicates the presence of synthetic byproducts or degradation products. |
| Appearance | White to off-white solid/lump | Discoloration may suggest the presence of impurities or degradation. |
| Octadecanol | ≤1.0% (in high-purity grades) | A common synthetic precursor; its presence can affect polymerization kinetics and final polymer properties.[2] |
| Water Content | Variable (often not specified) | Water can lead to the hydrolysis of the vinyl ether group, especially in the presence of acid catalysts, forming acetaldehyde and octadecanol. |
| Melting Point | 24 - 30°C | A narrow melting point range is indicative of higher purity.[1][2] |
Many suppliers, such as TCI and Lab Pro Inc., list a purity of >85.0% as determined by Gas Chromatography (GC) for their standard grades.[3][6] Hylanda Chemical, on the other hand, markets a high-purity grade with octadecanol specified at ≤1.0%.[2] This highlights the necessity for the end-user to perform their own rigorous quality control.
Analytical Methodologies for Purity Verification
A multi-faceted approach is required to fully characterize the purity of this compound. No single technique can provide a complete picture. The mass balance method, which involves identifying and quantifying all impurities and subtracting their total from 100%, is a highly accurate approach for determining the purity of organic substances.[7] The following techniques are cornerstones of a robust purity assessment program.
Gas Chromatography (GC) for Organic Impurities
Causality: Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile organic compounds.[8] Given OVE's boiling point, it is well-suited for GC analysis. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity to hydrocarbons and a wide linear range. The principle is simple: the sample is vaporized and carried by an inert gas through a column.[9] Compounds separate based on their boiling points and interaction with the column's stationary phase, with lower boiling point compounds generally eluting first.[10] The area under each peak in the resulting chromatogram is proportional to the concentration of that compound.
Self-Validating Protocol: Purity Assay by GC-FID
-
System Preparation:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Temperatures: Inlet: 250°C, Detector: 300°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the separation of both volatile impurities and the high-boiling OVE.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the OVE sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity, low-boiling solvent like hexane or dichloromethane.[8]
-
-
Analysis Sequence:
-
Solvent Blank: Inject the pure solvent to identify any peaks originating from the solvent itself.
-
System Suitability: Inject a known standard (if available) to verify column performance, retention time, and detector response.
-
Sample Injection: Inject 1 µL of the prepared sample solution. A split injection is common to avoid overloading the column.[11]
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as a percentage of the area of the main OVE peak relative to the total area of all peaks (Area % method).
-
Purity (%) = (Area of OVE Peak / Total Area of All Peaks) * 100
-
Karl Fischer Titration for Water Content
Causality: Water is a critical impurity for vinyl ethers. Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic materials.[12] It is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a solvent.[13] However, a critical consideration for vinyl ethers is that they can react with methanolic KF reagents, leading to erroneously high water content readings.[14] This side reaction must be mitigated.
Self-Validating Protocol: Coulometric Karl Fischer Titration
-
Reagent Selection: Use specialized Karl Fischer reagents designed for aldehydes, ketones, and other reactive compounds that do not contain methanol.
-
Instrument Setup:
-
Use a coulometric Karl Fischer titrator, which is ideal for low water concentrations (<0.1%).[14]
-
Ensure the titration cell is dry by running a pre-titration until a stable, low drift is achieved.
-
-
Sample Analysis:
-
Using a gas-tight syringe, accurately weigh and inject a known amount of the molten OVE sample directly into the KF cell.[14] The exact sample weight is determined by weighing the syringe before and after injection.
-
Start the titration. The instrument will generate iodine electrochemically until all water has been consumed.
-
The instrument calculates the water content based on the total charge passed (coulombs) and reports it in ppm or percentage.
-
-
System Validation:
-
Regularly run a certified water standard to verify the accuracy of the titrator and reagents.
-
Spectroscopic Identification
Causality: While chromatography quantifies, spectroscopy confirms identity. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide structural confirmation.
-
¹H NMR Spectroscopy: Provides a detailed map of the hydrogen atoms in the molecule. For OVE, characteristic peaks for the vinyl protons (=CH₂ and -O-CH=) will be present, alongside the signals for the long alkyl chain.[15][16] The absence of unexpected signals is a strong indicator of purity.
-
FTIR Spectroscopy: Identifies the functional groups present. Key absorbance bands for OVE include C-O-C stretching for the ether linkage and C=C stretching for the vinyl group.[16] The absence of a broad O-H stretch (around 3300 cm⁻¹) can corroborate low water and alcohol content.
Common Impurities and Their Origins
Understanding the potential impurities is key to selecting the right analytical methods and troubleshooting issues.
-
Octadecanol (Stearyl Alcohol): The primary starting material for many OVE synthesis routes, such as the reaction with acetylene.[17] Its presence indicates an incomplete reaction or inefficient purification.
-
Acetaldehyde: A product of hydrolysis. Its high volatility makes it a transient impurity, but its formation indicates material degradation.
-
Acetaldehyde dioctadecyl acetal: Can form from the reaction of unreacted octadecanol with the vinyl ether product under certain catalytic conditions.[17]
-
Polymers: The vinyl ether group can undergo spontaneous cationic polymerization, especially if exposed to acidic impurities or UV light. This can manifest as a non-volatile residue.
Visualization of Workflows and Structures
Incoming Material Qualification Workflow
The following diagram outlines a robust workflow for qualifying a new batch of this compound.
Caption: this compound and its key related substances.
Conclusion
For scientists and researchers in drug development and material science, the purity of this compound is a non-negotiable prerequisite for reproducible and reliable results. While commercial suppliers provide a starting point, this guide emphasizes the necessity of an independent and robust analytical verification program. By implementing a multi-technique approach—led by gas chromatography for organic purity and Karl Fischer titration for water content, and supported by spectroscopic identity confirmation—researchers can ensure that the material they use meets the stringent requirements of their applications. This diligence in qualifying raw materials is a foundational pillar of scientific integrity and successful product development.
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Octadecyl vinyl ether as a hydrophobic monomer
An In-depth Technical Guide to Octadecyl Vinyl Ether as a Hydrophobic Monomer for Advanced Drug Delivery Systems
Authored by a Senior Application Scientist
Abstract
This compound (ODVE) is a long-chain alkyl vinyl ether that has garnered significant interest as a hydrophobic monomer in the development of advanced polymer-based drug delivery systems. Its pronounced hydrophobicity, conferred by the C18 alkyl chain, makes it an ideal building block for creating amphiphilic copolymers capable of self-assembling into nanostructures such as micelles and nanoparticles. These nano-assemblies can effectively encapsulate and deliver poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, covering its synthesis, polymerization, physicochemical properties, and applications in drug delivery. We will delve into the scientific principles behind its use, provide detailed experimental protocols, and discuss the critical considerations for designing and characterizing ODVE-based drug delivery vehicles.
Introduction: The Role of Hydrophobicity in Drug Delivery
The formulation of poorly water-soluble drugs presents a significant challenge in pharmaceutical development. A substantial portion of new chemical entities exhibit low aqueous solubility, which can lead to poor absorption, inadequate bioavailability, and suboptimal therapeutic outcomes. Polymeric drug delivery systems offer a versatile platform to address these challenges.[1][2] Among the various strategies, the use of amphiphilic copolymers to form self-assembled nanocarriers has proven particularly effective.[2][3][4] These copolymers consist of distinct hydrophilic and hydrophobic blocks. In an aqueous environment, they spontaneously assemble into core-shell structures, such as micelles, where the hydrophobic core serves as a reservoir for lipophilic drugs, and the hydrophilic shell provides a stable interface with the aqueous medium.[3][4]
The choice of the hydrophobic monomer is critical in tailoring the properties of these nanocarriers. A highly hydrophobic monomer can enhance the drug loading capacity, improve the stability of the micellar core, and influence the drug release kinetics.[5][6] this compound, with its long C18 alkyl chain, is an exemplary hydrophobic monomer for this purpose.
Physicochemical Properties of this compound and its Polymers
This compound is a waxy solid at room temperature with a low melting point.[7][8] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Monomer Properties | ||
| Chemical Formula | C₂₀H₄₀O | [7] |
| Molecular Weight | 296.53 g/mol | [7] |
| Appearance | White waxy solid | [7] |
| Melting Point | 24-30 °C | [7][8] |
| Boiling Point | 183-192 °C | [7] |
| Density | 0.8138 g/cm³ | [7] |
| Polymer Properties (Poly(this compound) - PODVE) | ||
| Glass Transition Temperature (Tg) | Varies with molecular weight; generally low | [9][10] |
| Water Contact Angle | Expected to be high, indicating significant hydrophobicity | [11][12][13][14] |
The long octadecyl chain imparts a high degree of hydrophobicity to the monomer and the resulting polymer, poly(this compound) (PODVE). This is a key attribute for its application in forming stable hydrophobic domains in aqueous media. The glass transition temperature (Tg) of poly(vinyl alkyl ethers) generally decreases with an increasing length of the n-alkyl side chain.[9]
Synthesis of this compound Monomer
The synthesis of vinyl ethers can be achieved through several routes. A classical method involves the vinylation of the corresponding alcohol with acetylene, often under basic conditions.[15] More contemporary and milder methods utilize transition metal catalysts, such as iridium complexes, to facilitate the vinyl transfer from a vinyl ester to an alcohol.[3][8][16]
Experimental Protocol: Synthesis of this compound via Vinylation of Octadecyl Alcohol
This protocol is based on the principles described in the patent literature.[15]
Materials:
-
Octadecyl alcohol
-
Potassium hydroxide (KOH) pellets (85%)
-
Acetylene gas
-
Nitrogen gas
-
Ethanol
-
Reaction vessel equipped with a gas inlet tube, stirrer, and condenser
Procedure:
-
Heat the octadecyl alcohol in the reaction vessel until it melts.
-
Purge the system thoroughly with nitrogen gas to create an inert atmosphere.
-
Add 23.6 grams of 85% potassium hydroxide pellets to the molten octadecyl alcohol.
-
Raise the temperature of the reaction mixture to 180 °C.
-
Meter ethanol and acetylene gas into the reactor through the gas inlet tube at the desired ratio and flow rate. The octadecyl alcohol will gradually be converted to this compound.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., gas chromatography).
-
Upon completion, the product can be purified by fractional distillation.[15]
Polymerization of this compound
Vinyl ethers, including ODVE, are readily polymerized via cationic polymerization.[17][18][19][20] Controlled or "living" cationic polymerization techniques are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[17][18]
Mechanism of Cationic Polymerization of Vinyl Ethers
The cationic polymerization of vinyl ethers is initiated by an electrophile, which adds to the electron-rich double bond of the monomer to generate a carbocationic propagating species. This carbocation then reacts with subsequent monomer units to extend the polymer chain. The stability of the propagating carbocation is crucial for achieving a controlled polymerization.
Experimental Protocol: Controlled Cationic Polymerization of this compound
This protocol describes a general procedure for the controlled cationic polymerization of a vinyl ether.[17]
Materials:
-
This compound (ODVE), purified and dried
-
Initiator system (e.g., a combination of a protic acid and a Lewis acid, or a trifluoromethyl sulfonate catalyst)[17]
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Quenching agent (e.g., methanol, diethylamine)
-
Nitrogen or argon source for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Thoroughly dry all glassware and equipment.
-
Under an inert atmosphere, add the anhydrous solvent to a reaction flask.
-
Add the purified ODVE monomer to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) to suppress chain transfer reactions.[17]
-
Prepare a solution of the initiator system in the anhydrous solvent.
-
Slowly add the initiator solution to the stirred monomer solution to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Quench the polymerization by adding the quenching agent.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
ODVE in Amphiphilic Copolymers for Drug Delivery
The true potential of ODVE in drug delivery is realized when it is incorporated into amphiphilic block copolymers.[2][3][4][7] In these structures, a hydrophilic block, such as poly(ethylene glycol) (PEG), is covalently linked to a hydrophobic block of PODVE.
Synthesis of ODVE-Containing Amphiphilic Block Copolymers
The synthesis of these block copolymers typically involves sequential monomer addition in a living polymerization process. First, the hydrophilic monomer is polymerized, and then the ODVE monomer is added to the living polymer chains to grow the hydrophobic block.
Self-Assembly and Drug Encapsulation
In an aqueous environment, these amphiphilic block copolymers self-assemble into micelles.[2][4][21][22][23] The hydrophobic PODVE blocks form the core of the micelle, which can encapsulate hydrophobic drugs, while the hydrophilic PEG blocks form the corona, providing stability and biocompatibility.[24][25]
The process of drug loading can be achieved through various methods, such as the oil-in-water emulsion/solvent evaporation technique or the dialysis method.[1][5][26][27][28][29]
Experimental Protocol: Preparation of Drug-Loaded Micelles via Nanoprecipitation
This protocol describes a common method for preparing drug-loaded polymeric nanoparticles.[29]
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-PODVE)
-
Hydrophobic drug
-
Organic solvent miscible with water (e.g., acetone, acetonitrile, tetrahydrofuran)
-
Water (e.g., deionized or distilled)
Procedure:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.
-
Under stirring, add this organic solution dropwise to a larger volume of water.
-
The rapid change in solvent polarity will cause the polymer to precipitate and self-assemble into drug-loaded nanoparticles/micelles.
-
Stir the resulting suspension, often overnight, to allow for the complete evaporation of the organic solvent.
-
The nanoparticle suspension can then be purified, for example, by dialysis or centrifugation to remove any unloaded drug and residual solvent.
Biocompatibility and Safety Considerations
For any material intended for drug delivery, biocompatibility and a favorable safety profile are paramount. Polymers with long alkyl chains, such as PODVE, are generally considered to have low systemic toxicity.[30][31][32][33] The toxicity can be influenced by the length of the alkyl chain, with longer chains tending to be less toxic due to their reduced bioavailability.[32] However, comprehensive toxicological studies are essential for any new polymer formulation. PEG, the commonly used hydrophilic block, is well-known for its biocompatibility and ability to reduce immunogenicity.[25] In vivo studies are necessary to evaluate the biocompatibility and degradation of ODVE-based polymers.[34][35][36]
Conclusion
This compound is a highly valuable hydrophobic monomer for the design and synthesis of advanced drug delivery systems. Its long alkyl chain provides a strongly hydrophobic domain, which is advantageous for the encapsulation of poorly water-soluble drugs within self-assembled nanocarriers. The ability to polymerize ODVE in a controlled manner allows for the creation of well-defined amphiphilic block copolymers with tailored properties. As the field of nanomedicine continues to advance, the rational design of polymers using monomers like ODVE will play a crucial role in developing more effective and safer therapies.
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Methodological & Application
Cationic polymerization of octadecyl vinyl ether
An Application and Protocol Guide to the Cationic Polymerization of Octadecyl Vinyl Ether
This guide provides a comprehensive overview and a detailed experimental protocol for the cationic polymerization of this compound (ODVE). It is intended for researchers, scientists, and professionals in drug development who are interested in synthesizing poly(this compound) (PODVE) for applications such as hydrophobic drug encapsulation, excipient formulation, and the creation of thermosensitive materials. This document elucidates the underlying chemical principles, provides a robust, step-by-step laboratory procedure, and details the necessary characterization techniques to validate the synthesis.
Scientific Principles and Rationale
Poly(this compound) is a unique polymer distinguished by its long, hydrophobic alkyl side chains. This structure imparts a waxy, semi-crystalline nature to the material, driven by side-chain crystallization.[1] These properties make it highly valuable for creating hydrophobic domains in drug delivery systems, such as in the core of polymeric micelles or nanoparticles, for the encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs).[2]
The synthesis of PODVE is achieved through cationic polymerization. Vinyl ethers are particularly well-suited for this method due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center through resonance.[3] This inherent stability allows for a high degree of control over the polymerization process, often enabling "living" characteristics where chain termination and transfer reactions are minimized.[4][5] Achieving a living polymerization is critical for synthesizing polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, Đ), which are essential attributes for reproducible performance in drug delivery applications.[6][7]
The choice of initiating system is paramount. While strong protic acids can initiate polymerization, they often lead to poorly controlled reactions.[4] A more controlled approach, and the one detailed in this guide, utilizes a two-component system comprising a proton source (initiator) and a Lewis acid (co-initiator).[4] The Lewis acid activates the initiator, generating a potent electrophile that initiates polymerization, while its corresponding counter-ion is weakly nucleophilic, which helps prevent premature termination.[4][8] Low reaction temperatures (e.g., 0°C to -78°C) are typically employed to suppress chain transfer reactions, further enhancing control over the polymer architecture.[1][6][9]
Mechanism of Cationic Polymerization
The process can be broken down into three fundamental stages: initiation, propagation, and termination (or quenching).
-
Initiation: A proton, typically generated from an initiator/co-initiator system (e.g., H₂O/Lewis Acid or an HCl-adduct/Lewis Acid), adds across the vinyl double bond of the ODVE monomer. This creates a highly reactive carbocation at the chain end.
-
Propagation: The carbocationic end of the growing polymer chain sequentially adds more ODVE monomers. The electron-rich nature of the vinyl ether monomer makes it a strong nucleophile for this addition.[3][6]
-
Termination/Quenching: The polymerization is stopped by introducing a quenching agent, typically a nucleophile like methanol or an ammonia solution. This agent reacts with the carbocationic center, neutralizing it and terminating chain growth.[8]
Diagram: Cationic Polymerization Mechanism
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes a laboratory-scale synthesis of PODVE using an initiator generated in situ from an HCl adduct of a vinyl ether, activated by a Lewis acid co-initiator.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Lewis acids like tin(IV) chloride are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Solvents are flammable. Keep away from ignition sources.
Materials and Equipment
| Reagent / Material | Grade | Supplier (Example) | Purpose |
| This compound (ODVE) | ≥98% | Sigma-Aldrich, TCI | Monomer |
| Isobutyl vinyl ether (IBVE) | ≥99% | Sigma-Aldrich | Used for initiator synthesis |
| Tin(IV) chloride (SnCl₄) | 1.0 M in hexanes | Sigma-Aldrich | Co-initiator (Lewis acid) |
| Hydrogen chloride (HCl) | 2.0 M in diethyl ether | Sigma-Aldrich | Initiator precursor |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich | Quenching agent & precipitation |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | GPC eluent, NMR solvent |
| Chloroform-d (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | NMR solvent |
| Nitrogen (N₂) or Argon (Ar) | High purity | Local supplier | Inert atmosphere |
| Equipment | Specification |
| Schlenk flask or oven-dried round-bottom flask with septum | 100 mL |
| Magnetic stirrer and stir bar | |
| Syringes and needles (stainless steel) | Various sizes (1-20 mL) |
| Low-temperature bath | Cryocooler or dry ice/acetone bath |
| Schlenk line or glovebox | For inert atmosphere operations |
| Rotary evaporator | For solvent removal |
| Centrifuge and tubes | For polymer collection |
| Vacuum oven | For drying the final product |
Detailed Step-by-Step Methodology
Diagram: Experimental Workflow
Step 1: Preparation of Initiator (IBVE-HCl Adduct) Causality: A pre-formed adduct provides a defined source of carbocations when activated, leading to more controlled initiation compared to using adventitious water.[9]
-
Under an inert atmosphere, add 50 mL of anhydrous toluene to a dry Schlenk flask.
-
Add isobutyl vinyl ether (IBVE) (1.0 g, 10 mmol).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 5.0 mL of 2.0 M HCl in diethyl ether (10 mmol) dropwise while stirring.
-
Allow the solution to stir at 0°C for 30 minutes. This creates a ~0.18 M stock solution of the IBVE-HCl adduct initiator. Keep this solution under an inert atmosphere.
Step 2: Polymerization of ODVE Causality: The target degree of polymerization (DP) determines the monomer-to-initiator ratio. For this example, we target a DP of 100.
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 40 mL of anhydrous toluene.
-
Add this compound (ODVE) (5.92 g, 20 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 15 minutes.
-
Cool the flask to 0°C using an ice bath and allow the temperature to equilibrate for 20 minutes with gentle stirring.
-
Using a syringe, add 1.1 mL of the ~0.18 M IBVE-HCl initiator stock solution (0.2 mmol, for a [M]/[I] ratio of 100).
-
Initiate the polymerization by rapidly adding 0.25 mL of 1.0 M SnCl₄ in hexanes (0.25 mmol) via syringe. The solution may become more viscous as polymerization proceeds.
-
Allow the reaction to stir at 0°C for 1-2 hours.
Step 3: Quenching and Purification Causality: Quenching with methanol provides a nucleophile to cap the reactive carbocation chain ends, terminating the polymerization.[8] PODVE is soluble in toluene but insoluble in methanol, allowing for its purification via precipitation.
-
Quench the reaction by adding 5 mL of pre-chilled, anhydrous methanol directly to the reaction flask. Stir for 10 minutes.
-
Pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring methanol at room temperature. A white solid (the PODVE polymer) should precipitate immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation and washing of residual monomer.
-
Isolate the white polymer by centrifugation or vacuum filtration.
-
Wash the collected polymer twice with 50 mL portions of fresh methanol.
-
Dry the final product in a vacuum oven at 30-40°C overnight to a constant weight. The expected yield is typically >90%.
Summary of Reaction Conditions
| Parameter | Value | Rationale |
| Monomer (ODVE) | 5.92 g (20 mmol) | Reactant |
| Solvent (Toluene) | 40 mL | Non-polar solvent to dissolve monomer and polymer |
| [Monomer]/[Initiator] Ratio | 100:1 | Targets a degree of polymerization of ~100 |
| Initiator (IBVE-HCl) | 0.2 mmol | Source of initiating cations |
| Co-initiator (SnCl₄) | 0.25 mmol | Lewis acid to activate the initiator |
| Temperature | 0 °C | Suppresses chain transfer, promotes controlled growth[9] |
| Reaction Time | 1-2 hours | Sufficient for high monomer conversion |
| Quenching Agent (Methanol) | 5 mL (in situ), 200 mL (precipitation) | Terminates polymerization and purifies product |
Characterization of Poly(this compound)
Validation of the polymer's structure, molecular weight, and thermal properties is essential.
Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).
-
System: Agilent 1260 LC or similar.
-
Eluent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Calibration: Use polystyrene standards for calibration.
-
Expected Results: For a controlled polymerization, the Mₙ should be close to the theoretical value (Mₙ_theory = ([M]/[I]) × MW_monomer + MW_initiator). The Đ value should be low, typically <1.2, indicating a narrow molecular weight distribution.[10]
| Parameter | Expected Value |
| Theoretical Mₙ | ~29,700 g/mol |
| Experimental Mₙ (GPC) | 25,000 - 35,000 g/mol |
| Polydispersity Index (Đ) | < 1.2 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Purpose: To confirm the chemical structure of the polymer.
-
Solvent: CDCl₃.
-
Instrument: 400 MHz Bruker or similar.
-
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ 3.4-3.8 ppm (broad): -O-CH - from the polymer backbone.
-
δ 1.4-1.8 ppm (broad): -CH ₂- from the polymer backbone.
-
δ 1.25 ppm (very large, broad): -(CH ₂₎₁₅- from the octadecyl side chain.
-
δ 0.88 ppm (triplet): -CH ₃ from the end of the octadecyl side chain. The absence of sharp peaks around 6.5 ppm and 4.0-4.2 ppm confirms the complete consumption of the vinyl monomer.
-
Differential Scanning Calorimetry (DSC)
Purpose: To determine the thermal properties, specifically the glass transition temperature (T₉) and the melting temperature (Tₘ) of the side-chain crystals.[1]
-
Procedure: Heat the sample from -50°C to 100°C at 10°C/min, cool to -50°C, and reheat. The second heating scan is used for analysis.
-
Expected Results: PODVE typically exhibits a T₉ below room temperature and a distinct melting peak (Tₘ) associated with the melting of its crystalline octadecyl side chains. The Tₘ is often observed in the range of 40-55°C.
Applications in Drug Development
The unique amphiphilic character of PODVE, arising from its polar polyether backbone and highly non-polar side chains, makes it a versatile material for drug delivery.
-
Hydrophobic Drug Encapsulation: PODVE can self-assemble or be formulated into nanoparticles or micelles where the hydrophobic core, formed by the octadecyl chains, serves as a reservoir for lipophilic drugs, enhancing their solubility and bioavailability.[2]
-
Thermosensitive Materials: The side-chain crystallization and melting behavior around physiological temperatures can be exploited to create thermo-responsive systems.[11] For example, a drug-loaded PODVE formulation could be designed to alter its release profile in response to changes in temperature.
-
Component of Block Copolymers: PODVE can be synthesized as one block in a diblock or triblock copolymer (e.g., with a hydrophilic block like poly(ethylene glycol)). These amphiphilic block copolymers are excellent candidates for forming highly stable, core-shell micellar structures for systemic drug delivery.[11][12]
-
Excipients and Binders: The waxy nature of PODVE can be utilized in solid dosage forms as a matrix-forming excipient to control the release of an embedded drug.
By following the detailed protocol and characterization steps outlined in this guide, researchers can reliably synthesize and validate high-quality poly(this compound) tailored for advanced applications in the pharmaceutical sciences.
References
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2.4: Cationic Polymerization - Chemistry LibreTexts. (2021). Available at: [Link]
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A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (n.d.). Available at: [Link]
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Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. (n.d.). ACS Publications. Available at: [Link]
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Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. (2021). RSC Publishing. Available at: [Link]
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Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). National Institutes of Health (NIH). Available at: [Link]
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Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). MDPI. Available at: [Link]
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Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. (2020). Journal of the American Chemical Society. Available at: [Link]
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Controlled Polymerization of Octadecyl Vinyl Ether via Cationic RAFT (cRAFT): A Detailed Protocol and Application Guide
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive guide to the controlled polymerization of octadecyl vinyl ether (ODVE) using Cationic Reversible Addition-Fragmentation chain Transfer (cRAFT) polymerization. Traditional free-radical methods are largely ineffective for vinyl ethers; therefore, cRAFT presents a robust solution for synthesizing well-defined poly(this compound) (PODVE) with predictable molecular weights and low dispersity. We detail a state-of-the-art, moisture-tolerant protocol utilizing a strong Brønsted acid initiator, which allows the polymerization to be conducted at room temperature and open to the air, significantly simplifying the experimental procedure. This guide covers the underlying mechanism, a step-by-step experimental protocol, characterization techniques, and expected results, tailored for researchers in polymer chemistry, materials science, and drug development.
Introduction: The Challenge and Opportunity of Poly(this compound)
Poly(this compound) (PODVE) is a specialty polymer valued for its extreme hydrophobicity, flexibility, and chemical resistance, owing to its long aliphatic side chains[1]. These properties make it a key component in advanced formulations such as hydrophobic coatings, surface treatments for marine and automotive applications, specialty lubricants, and as a modifier in polymer blends[1][2]. In the biomedical field, such hydrophobic polymers are explored for drug delivery systems and as coatings for medical devices.
Synthesizing PODVE with controlled architecture, however, is not trivial. Vinyl ethers are classified as less-activated monomers (LAMs) and are notoriously difficult to polymerize via conventional free-radical techniques due to the high reactivity and instability of the propagating radical. Cationic polymerization is the preferred method, but traditional cationic systems often suffer from side reactions (chain transfer, termination) that lead to poor control over molecular weight and broad dispersity (Đ).
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers a powerful solution to these challenges. While standard RAFT is a radical-based process, a cationic variant (cRAFT) has been developed specifically for electron-rich monomers like vinyl ethers[3]. Cationic RAFT enables the synthesis of polymers with predictable molar masses and narrow molecular weight distributions[4][5]. Recent advancements have introduced initiator systems, such as the strong organic acid pentacarbomethoxycyclopentadiene (PCCP), which promote a tolerant, living cationic polymerization that can be performed under ambient conditions without the need for rigorously inert atmospheres or low temperatures[3][4]. This guide focuses on leveraging such a user-friendly and robust cRAFT system.
The Mechanism of Cationic RAFT Polymerization
In this system, a strong Brønsted acid initiates the polymerization by protonating the vinyl ether monomer, creating a propagating oxocarbenium ion. This active species then reversibly reacts with a thiocarbonylthio-based Chain Transfer Agent (CTA). The core of the RAFT control mechanism lies in the establishment of a rapid equilibrium between active (propagating) and dormant (polymer-CTA adduct) species. This degenerate chain-transfer process ensures that all polymer chains grow at a similar rate, leading to a well-defined final product.
Figure 1: Simplified mechanism of Cationic RAFT polymerization for vinyl ethers.
Experimental Guide: cRAFT of this compound
This protocol is designed to be a self-validating system. The linear evolution of molecular weight with monomer conversion and the maintenance of a low dispersity (Đ) throughout the reaction will confirm the "living" and controlled nature of the polymerization.
Materials and Equipment
Materials:
-
Monomer: this compound (ODVE, CAS 930-02-9), ≥98%. ODVE is a waxy solid at room temperature (melting point 24-28°C)[2]. It should be melted gently before use.
-
Chain Transfer Agent (CTA): A suitable trithiocarbonate, such as S-benzyl-S'-(propionic acid)trithiocarbonate. The choice of CTA is critical for controlling the polymerization of less-activated monomers.
-
Initiator: Pentacarbomethoxycyclopentadiene (PCCP). This strong organic acid is effective for initiating the cationic polymerization of vinyl ethers under ambient conditions[3][4].
-
Solvent: Dichloromethane (DCM), anhydrous grade.
-
Quenching Agent: Anhydrous methanol or diethylamine.
-
Precipitation Solvent: Cold methanol.
-
Internal Standard (for NMR): 1,3,5-Trioxane or another suitable standard that does not interfere with polymer or monomer signals.
Equipment:
-
Glass reaction vials (e.g., 20 mL scintillation vials) with magnetic stir bars.
-
Standard Schlenk line or glovebox (optional, for demonstrating best practices, though the PCCP system is moisture-tolerant[3]).
-
Syringes and needles for liquid transfer.
-
Magnetic stir plate.
-
Centrifuge for polymer isolation.
-
Vacuum oven for drying.
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer and Gel Permeation Chromatography (GPC/SEC) system.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the cRAFT polymerization of ODVE.
Step-by-Step Polymerization Protocol
Scientist's Note: The following protocol targets a polymer with a degree of polymerization (DP) of 100. Ratios can be adjusted to target different molecular weights.
-
Preparation of Stock Solutions:
-
Monomer (ODVE) Stock: Gently warm the ODVE until fully molten. Prepare a 2.0 M solution of ODVE in anhydrous DCM.
-
CTA Stock: Prepare a 0.04 M solution of the chosen trithiocarbonate CTA in anhydrous DCM.
-
Initiator (PCCP) Stock: Prepare a 0.002 M solution of PCCP in anhydrous DCM.
-
-
Reaction Setup:
-
To a 20 mL glass vial containing a magnetic stir bar, add 5.0 mL of the ODVE stock solution (10 mmol, 100 equivalents).
-
Add 1.25 mL of the CTA stock solution (0.05 mmol, 0.5 equivalents).
-
Rationale: The ratio of monomer to CTA ([M]/[CTA]) is the primary determinant of the final molecular weight. A ratio of 100:0.5 is used here, but this can be adjusted.
-
-
Initiation of Polymerization:
-
Begin vigorous stirring of the monomer/CTA solution at room temperature.
-
Using a syringe, rapidly add 2.5 mL of the PCCP initiator stock solution (0.005 mmol, 0.05 equivalents). The total reaction volume is ~8.75 mL.
-
Rationale: The reaction is performed open to the air, leveraging the moisture-tolerant nature of the PCCP-initiated system[3][4]. The polymerization kinetics show a linear increase in molecular weight with conversion, indicating a controlled process[3].
-
-
Monitoring the Reaction:
-
At timed intervals (e.g., 30 min, 1h, 2h, 4h), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a small vial containing deuterated chloroform (CDCl₃) with a known amount of internal standard (e.g., 1,3,5-trioxane).
-
Analyze by ¹H NMR to determine monomer conversion.
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached (e.g., ~90% as determined by NMR), quench the entire reaction by adding ~1 mL of anhydrous methanol.
-
Pour the quenched reaction mixture into a larger beaker containing 100 mL of cold methanol with stirring. The polymer should precipitate as a white solid.
-
Rationale: The addition of a nucleophile like methanol terminates the propagating cationic chains. Precipitation in a non-solvent (methanol) separates the polymer from unreacted monomer and other reagents.
-
-
Purification and Drying:
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer by re-dissolving it in a minimal amount of DCM (~10 mL) and re-precipitating it into cold methanol. Repeat this process two more times to ensure high purity.
-
Collect the final polymer precipitate by centrifugation or filtration.
-
Dry the purified PODVE in a vacuum oven at 30-40°C overnight to a constant weight.
-
Characterization and Data Analysis
¹H NMR Spectroscopy: Structure and Conversion
-
Analysis: Dissolve a small sample of the dried polymer in CDCl₃.
-
Expected Spectrum: The ¹H NMR spectrum will show characteristic broad peaks for the polymer backbone and the long alkyl side chain.
-
~3.4-3.6 ppm: Broad signal corresponding to the -O-CH- protons of the polymer backbone.
-
~1.5-1.7 ppm: Broad signal from the -O-CH₂- protons of the side chain.
-
~1.2-1.4 ppm: Large, broad signal from the -(CH₂)₁₅- methylene groups.
-
~0.88 ppm: Triplet corresponding to the terminal -CH₃ group of the side chain.
-
-
Conversion Calculation: Monomer conversion can be calculated by comparing the integration of the disappearing monomer vinyl peaks (~6.4 ppm and ~4.0-4.2 ppm) with a stable polymer peak or an internal standard.
Gel Permeation Chromatography (GPC): Molecular Weight and Dispersity
-
Analysis: Dissolve the purified polymer in a suitable GPC eluent (e.g., THF or Toluene) and analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Expected Results:
-
A monomodal and symmetric peak, indicative of a single polymer population.
-
Low Dispersity (Đ): A value of Đ (Mw/Mn) below 1.3 is expected, confirming the controlled nature of the polymerization[6].
-
Predictable Molecular Weight (Mn): The experimental Mn should show a linear correlation with monomer conversion and be in close agreement with the theoretical Mn, calculated as:
-
Mn (theoretical) = (([M]₀ / [CTA]₀) × Conversion × MW_monomer) + MW_CTA
-
-
Summary of Expected Data
| Parameter | Target Value/Range | Rationale |
| [M]₀:[CTA]₀:[I]₀ Ratio | 100 : 0.5 : 0.05 | Controls the degree of polymerization and reaction rate. |
| Temperature | Room Temperature (~25°C) | A key advantage of the PCCP initiator system[3][4]. |
| Reaction Time | 2 - 8 hours | Dependent on target conversion; monitor via NMR. |
| Monomer Conversion | 80 - 95% | High conversion is achievable while maintaining control. |
| Theoretical Mn (at 90%) | ~26,900 g/mol | Calculated based on the [M]/[CTA] ratio and monomer MW (~296.5 g/mol ). |
| Experimental Mn | Close to theoretical value | Confirms the "living" nature of the polymerization. |
| Dispersity (Đ) | < 1.3 | The hallmark of a controlled polymerization process[6]. |
Conclusion
This application note demonstrates a reliable and highly accessible protocol for the synthesis of well-defined poly(this compound) via moisture-tolerant cationic RAFT polymerization. By explaining the causality behind experimental choices and grounding the protocol in authoritative literature, we provide researchers with a robust method to produce advanced hydrophobic polymers. The ability to achieve excellent control over molecular weight and dispersity under ambient conditions opens new avenues for the design and application of PODVE in materials science and drug development.
References
-
Chain Transfer Agents for RAFT Polymerization: Molecules to Design Functionalized Polymers. Australian Journal of Chemistry.
-
Moisture tolerant cationic RAFT polymerization of vinyl ethers. Polymer Chemistry, The Royal Society of Chemistry.
-
Moisture tolerant cationic RAFT polymerization of vinyl ethers. RSC Publishing.
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health (NIH).
-
This compound Cas 930-02-9. Hylanda Chemical.
-
Organocatalytic, Stereoselective, Cationic Reversible Addition–Fragmentation Chain-Transfer Polymerization of Vinyl Ethers. Journal of the American Chemical Society.
-
Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. FAO AGRIS.
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI.
-
RAFT Polymerization. Sigma-Aldrich.
-
Poly (Dodecyl vinyl ether) | CAS 29160-06-3. Connect Chemicals.
-
Poly(this compound) Formula. ECHEMI.
Sources
- 1. Poly (Dodecyl vinyl ether) | CAS 29160-06-3 | Connect Chemicals [connectchemicals.com]
- 2. This compound Cas 930-02-9 [hylandachemical.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers [agris.fao.org]
Application Note: A Researcher's Guide to the Synthesis and Characterization of Amphiphilic Octadecyl Vinyl Ether Copolymers
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of amphiphilic copolymers based on octadecyl vinyl ether (ODVE). Primarily targeting researchers in materials science and drug development, this note elucidates the principles of living cationic polymerization, offers detailed, field-tested protocols for copolymerizing ODVE with maleic anhydride, and outlines rigorous methods for structural and physicochemical validation. By explaining the causality behind experimental choices, this guide equips scientists with the necessary knowledge to not only reproduce these methods but also to rationally design novel copolymers with tailored properties for advanced applications, such as creating self-assembling nanocarriers for hydrophobic drug delivery.[1][2][3]
Introduction: The Strategic Value of ODVE Copolymers
This compound (ODVE) is a valuable monomer for creating polymers with a highly hydrophobic domain due to its long C18 alkyl chain. When copolymerized with a hydrophilic monomer, the resulting amphiphilic copolymer can self-assemble in aqueous environments into structured nanomaterials like micelles or vesicles.[1][2] These structures possess a hydrophobic core capable of encapsulating poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.[1][3]
The copolymerization of ODVE with monomers like maleic anhydride creates a polymer with a tunable balance of hydrophobic and hydrophilic properties, making these materials highly attractive for drug delivery systems.[1][4] This guide focuses on the controlled synthesis of these copolymers, a critical step for ensuring reproducible performance in downstream applications.
Foundational Principles: The Mechanism of Living Cationic Polymerization
Vinyl ethers, being electron-rich monomers, are readily polymerized through a cationic mechanism.[5][6] For creating well-defined copolymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ), a technique known as living cationic polymerization is employed.[5][7]
Why Living Cationic Polymerization? Conventional cationic polymerizations are often plagued by side reactions, such as chain transfer and termination, which lead to poorly controlled polymer structures.[6][8] Living polymerizations, by contrast, proceed in the absence of these events. This control is typically achieved by establishing a rapid and reversible equilibrium between a dormant, covalent species and a minute amount of active, cationic propagating species.[9] This ensures that all polymer chains grow at a similar rate, leading to predictable molecular weights and a uniform polymer population.
Key Components of the System:
-
Initiator: Often an adduct of a vinyl ether and a proton acid (e.g., HCl or HI), which generates the initial carbocation.[5][9][10]
-
Lewis Acid: A co-initiator (e.g., SnCl₄, ZnCl₂, TiCl₄) that activates the dormant species and facilitates the polymerization.[10][11] The choice and concentration of the Lewis acid are critical for controlling the polymerization rate and preventing side reactions.[5]
-
Monomers: Electron-rich vinyl ethers (like ODVE) and a suitable comonomer (like maleic anhydride). Maleic anhydride has a strong tendency to form alternating copolymers with electron-rich monomers like vinyl ethers.[4]
-
Solvent: A non-polar, aprotic solvent (e.g., toluene, dichloromethane) is crucial. The reaction is extremely sensitive to moisture, which can terminate the polymerization.[12][13]
-
Temperature: Low temperatures (e.g., -78 °C to 0 °C) are typically required to suppress chain transfer reactions and maintain control over the highly reactive carbocationic propagating species.[5][13]
Caption: A simplified diagram of the key stages in living cationic polymerization.
Experimental Guide: Synthesis of Poly(ODVE-alt-MA)
This section provides a detailed protocol for the synthesis of an alternating copolymer of this compound (ODVE) and maleic anhydride (MA).
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| This compound (ODVE) | ≥98% | Major Aldrich | Monomer |
| Maleic Anhydride (MA) | ≥99% | Major Aldrich | Comonomer |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Major Aldrich | Lewis Acid Co-initiator |
| Toluene | Anhydrous, ≥99.8% | Major Aldrich | Solvent |
| Hydrochloric Acid (HCl) | 2.0 M in Diethyl Ether | Major Aldrich | Initiator Precursor |
| Methanol | Anhydrous, ≥99.8% | Major Aldrich | Quenching Agent |
| Diethyl Ether | Anhydrous, ≥99.7% | Major Aldrich | Precipitation Solvent |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | Inert Atmosphere |
Causality Note: The use of anhydrous reagents and solvents is non-negotiable. Water acts as a strong nucleophile that can prematurely terminate the cationic polymerization, leading to low molecular weight products and poor control.[12]
3.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Poly(ODVE-alt-MA).
3.3. Step-by-Step Protocol
SAFETY PRECAUTION: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Glassware Preparation: All glassware (round-bottom flasks, syringes, cannulas) must be oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas (Argon or Nitrogen) to eliminate any adsorbed moisture.
-
Reagent Preparation:
-
ODVE monomer should be passed through a short column of basic alumina to remove inhibitors and trace water immediately before use.
-
Maleic anhydride should be recrystallized from chloroform and dried under vacuum.
-
Prepare a 0.1 M solution of ZnCl₂ in anhydrous toluene.
-
-
Initiator Synthesis (ODVE-HCl Adduct):
-
In a dried flask under inert gas, dissolve 1.0 equivalent of purified ODVE in a minimal amount of anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of 2.0 M HCl in diethyl ether dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0 °C. The resulting solution contains the ODVE-HCl adduct initiator. This is typically prepared fresh and used directly.
-
-
Polymerization:
-
In the main reaction flask, dissolve maleic anhydride (e.g., 5 g) in anhydrous toluene (e.g., 100 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Using a gas-tight syringe, add a calculated amount of the freshly prepared ODVE-HCl initiator solution (this determines the target molecular weight, e.g., a monomer-to-initiator ratio of 100:1).
-
Initiate the polymerization by adding the ZnCl₂ solution (e.g., 10 mol% relative to the initiator) dropwise.
-
Allow the reaction to stir at 0 °C for 12-24 hours. The solution may become more viscous as the polymer forms.
-
-
Termination and Quenching:
-
To terminate the living polymerization, add a small amount (e.g., 5 mL) of anhydrous methanol to the reaction mixture. This will quench the active cationic chain ends.
-
Allow the mixture to warm to room temperature.
-
-
Purification:
-
Concentrate the polymer solution under reduced pressure to about half its original volume.
-
Slowly pour the concentrated solution into a large volume of cold, stirring diethyl ether (a 10-fold excess by volume). The copolymer will precipitate as a white solid.
-
Allow the suspension to stir for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator residues.
-
Dry the final white powder under high vacuum at 40 °C to a constant weight.
-
Characterization and Quality Control
Thorough characterization is essential to validate the synthesis and ensure the copolymer meets the required specifications for its intended application.
4.1. Structural Verification
-
¹H NMR Spectroscopy: Used to confirm the copolymer structure and determine the molar ratio of the two monomers. The characteristic peaks for the octadecyl chain, the polymer backbone, and the maleic anhydride protons should be present and integrated.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for the strong C=O stretching vibrations of the anhydride group (~1780 and 1850 cm⁻¹) and the C-O-C stretching of the ether linkage (~1100 cm⁻¹).
4.2. Molecular Weight and Dispersity
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[14] For a successful living polymerization, Đ should be low (typically < 1.2).[7]
Typical Characterization Data Summary
| Technique | Parameter | Expected Result | Rationale |
| ¹H NMR | Integration Ratio | ODVE:MA ≈ 1:1 | Confirms alternating copolymer structure. |
| FT-IR | Peak Presence | ~1780, 1850 cm⁻¹ (C=O) | Verifies incorporation of maleic anhydride. |
| GPC/SEC | Dispersity (Đ) | < 1.2 | Indicates a well-controlled, living polymerization. |
| GPC/SEC | Mn | Close to theoretical | Validates control over molecular weight. |
| DSC | Glass Transition (Tg) | Single Tg | Suggests a random or alternating copolymer, not a blocky structure. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Impurities (especially water) in reagents/solvent. | Rigorously dry all glassware and purify all reagents as described. Ensure a leak-proof inert atmosphere setup. |
| Inactive initiator or Lewis acid. | Prepare initiator fresh. Use a freshly opened or properly stored anhydrous Lewis acid. | |
| High Dispersity (Đ > 1.5) | Reaction temperature too high. | Maintain the reaction at the specified low temperature (e.g., 0 °C or lower) to minimize chain transfer. |
| Impurities causing termination. | Re-purify monomers and solvents. | |
| Bimodal GPC Trace | Inefficient initiation or presence of multiple active species. | Ensure rapid and uniform mixing upon addition of the Lewis acid. Check the purity of the initiator. |
| Inconsistent Monomer Ratio | Monomer reactivity issues or premature precipitation. | Ensure both monomers are fully dissolved before initiating the polymerization. |
Conclusion
The synthesis of this compound copolymers via living cationic polymerization is a powerful technique for creating well-defined amphiphilic materials. By carefully controlling reaction conditions, particularly the exclusion of water and maintenance of low temperatures, researchers can produce copolymers with predictable molecular weights and narrow dispersities. The protocols and principles outlined in this guide provide a solid foundation for scientists to synthesize, validate, and ultimately apply these versatile polymers in advanced fields such as drug delivery and nanotechnology.[15]
References
- Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry (RSC Publishing).
- A Comparative Guide to Analytical Techniques for Characterizing Poly((2-Ethoxyethyl) vinyl ether)
- Recent Developments on Cationic Polymeriz
- Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Tre
- Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid C
- Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. PMC - NIH.
- Living cationic polymerization of isobutyl vinyl ether by hydrogen iodide/Lewis acid initiating systems.
- Living Cationic Polymerization of Vinyl Ethers through a Photoinduced Radical Oxidation/Addition/Deactiv
- Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers.
- Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Tre
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initi
- Amphiphilic block copolymers for drug delivery. PubMed - NIH.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH.
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O.
- Recent Developments on Cationic Polymeriz
- Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins. PMC - PubMed Central.
- Aggregation of Cationic Amphiphilic Block and Random Copoly(vinyl ether)s with Antimicrobial Activity. PMC - NIH.
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- 3. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 12. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Aggregation of Cationic Amphiphilic Block and Random Copoly(vinyl ether)s with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Octadecyl Vinyl Ether for Advanced Hydrophobic Surface Modification
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of octadecyl vinyl ether (ODVE) for creating robust and stable hydrophobic surfaces. This guide delves into the fundamental principles of surface modification using ODVE, outlines detailed experimental protocols for various grafting methodologies, and provides in-depth guidance on the characterization of the resulting hydrophobic surfaces. The protocols have been designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Pursuit of Controlled Hydrophobicity
The ability to control the surface properties of materials is paramount in a multitude of scientific and technological fields, including drug delivery, biomedical devices, microfluidics, and protective coatings.[1][2] Hydrophobic surfaces, characterized by their water-repellent nature, are of particular interest due to their ability to prevent biofouling, reduce friction, and control fluidic behavior at the micro and nano scale.
This compound (ODVE) has emerged as a highly effective monomer for the creation of hydrophobic surfaces. Its long C18 alkyl chain imparts a significant non-polar character, while the vinyl ether group provides a reactive handle for covalent attachment to a variety of substrates.[3] This covalent linkage ensures the long-term stability and durability of the hydrophobic coating, a critical requirement for many advanced applications.
This application note will explore two primary methodologies for the surface grafting of ODVE: UV-initiated radical polymerization and thiol-ene "click" chemistry. These methods offer distinct advantages in terms of reaction conditions, substrate compatibility, and control over the final surface properties.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of ODVE is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₀O | [3] |
| Molecular Weight | 296.53 g/mol | [3] |
| Appearance | White to off-white waxy solid | [3] |
| Melting Point | 24-28 °C | [3] |
| Boiling Point | 183-192 °C | [3] |
| Density | 0.8138 g/cm³ | [3] |
| Flash Point | >110 °C | [3] |
Mechanisms of ODVE Surface Grafting
The covalent attachment of ODVE to a surface can be achieved through several polymerization techniques. The choice of method depends on the substrate material, desired surface architecture, and available equipment.
UV-Initiated Radical Polymerization
UV-initiated radical polymerization is a versatile and widely used method for surface modification.[1][4] The process involves the use of a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals then initiate the polymerization of ODVE monomers, leading to the growth of poly(this compound) (PODVE) chains from the surface. For this "grafting from" approach, the surface must first be functionalized with an initiator. Alternatively, a "grafting to" approach can be employed where pre-synthesized PODVE is attached to a functionalized surface. The "grafting from" method generally allows for higher grafting densities.
Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction that proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (the "ene").[5][6][7] This reaction is characterized by high yields, tolerance to a wide range of functional groups, and insensitivity to oxygen, making it an attractive method for surface modification.[8] In the context of ODVE, the vinyl ether group serves as the "ene" component. The substrate is first functionalized with thiol groups, and then ODVE is reacted with the surface, typically under UV irradiation with a photoinitiator.
Experimental Protocols
Safety Precaution: Always handle this compound and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for ODVE and other reagents before use. ODVE may cause an allergic skin reaction.[9]
Protocol 1: UV-Initiated Grafting of ODVE onto a Silicon Wafer
This protocol describes a "grafting from" approach to create a dense poly(this compound) brush on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
This compound (ODVE)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
UV lamp (e.g., 365 nm)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers in piranha solution for 30 minutes at 80°C to clean and generate surface hydroxyl groups.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Surface Amination:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned wafers in the APTES solution for 2 hours at room temperature.
-
Rinse the wafers with toluene and dry under nitrogen.
-
-
Initiator Immobilization:
-
Prepare a solution of 2% (v/v) BIBB and 2% (v/v) TEA in anhydrous toluene.
-
Immerse the aminated wafers in this solution for 2 hours at room temperature.
-
Rinse the wafers with toluene and dry under nitrogen. The wafers are now functionalized with an ATRP initiator.
-
-
UV-Initiated Polymerization:
-
Prepare a 10% (w/v) solution of ODVE in anhydrous toluene.
-
Add DMPA photoinitiator to the ODVE solution to a final concentration of 1% (w/w) relative to the monomer.
-
Place the initiator-functionalized wafers in the ODVE solution in a sealed container.
-
Irradiate the container with a UV lamp for a specified time (e.g., 1-4 hours). The polymerization time will influence the thickness of the PODVE layer.
-
After irradiation, remove the wafers and rinse them thoroughly with toluene and then ethanol to remove any ungrafted polymer.
-
Dry the wafers under a stream of nitrogen.
-
Protocol 2: Thiol-Ene Modification of a Glass Surface with ODVE
This protocol utilizes thiol-ene chemistry to attach a monolayer of ODVE to a glass surface.
Materials:
-
Glass slides
-
Piranha solution
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene
-
This compound (ODVE)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
UV lamp (e.g., 365 nm)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean and hydroxylate the glass slides using piranha solution as described in Protocol 1, Step 1.
-
-
Surface Thiolation:
-
Prepare a 2% (v/v) solution of MPTMS in anhydrous toluene.
-
Immerse the cleaned glass slides in the MPTMS solution for 4 hours at 60°C.
-
Rinse the slides with toluene and dry under nitrogen.
-
-
Thiol-Ene Reaction:
-
Prepare a 5% (w/v) solution of ODVE in anhydrous toluene.
-
Add DMPA photoinitiator to the ODVE solution to a final concentration of 1% (w/w) relative to the monomer.
-
Immerse the thiol-functionalized glass slides in the ODVE solution in a sealed, UV-transparent container.
-
Irradiate the container with a UV lamp for 30-60 minutes.
-
Remove the slides and sonicate them in toluene for 10 minutes to remove any physisorbed ODVE.
-
Rinse the slides with ethanol and dry under a stream of nitrogen.
-
Characterization of ODVE-Modified Surfaces
Thorough characterization is crucial to confirm the successful modification of the surface and to quantify its hydrophobic properties.
Water Contact Angle (WCA) Measurement
WCA is a primary and straightforward method to assess the hydrophobicity of a surface.[4][7][10] A droplet of water is placed on the surface, and the angle between the droplet and the surface is measured.
| Surface | Expected Static WCA |
| Unmodified Silicon/Glass | < 20° |
| ODVE-Modified Surface | > 100° |
Protocol for WCA Measurement:
-
Place the modified substrate on a level stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface using a high-precision syringe.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface.[9][11] It is used to confirm the presence of the grafted ODVE layer.
Expected XPS Signatures:
-
Unmodified Silicon/Glass: Strong Si and O signals.
-
ODVE-Modified Surface:
-
Appearance of a strong C 1s signal.
-
The high-resolution C 1s spectrum can be deconvoluted to show peaks corresponding to C-C/C-H bonds from the octadecyl chain and a C-O peak from the ether linkage.
-
A decrease in the intensity of the substrate signals (e.g., Si 2p) due to attenuation by the ODVE overlayer.
-
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale.[12][13] It can reveal changes in surface roughness and morphology after the grafting process.
Expected AFM Observations:
-
An increase in surface roughness after ODVE grafting, particularly for the "grafting from" polymerization method, which creates a polymer brush structure.
-
Phase imaging in AFM can provide contrast based on the material properties, helping to visualize the polymer domains on the surface.
Applications in Drug Development
The ability to create stable hydrophobic surfaces using ODVE has significant implications for drug development:
-
Controlled Drug Release: Hydrophobic coatings can be used to modulate the release kinetics of drugs from implantable devices or particulate carriers.[1]
-
Biocompatibility: The hydrophobic nature of the surface can reduce non-specific protein adsorption and cellular adhesion, improving the biocompatibility of medical implants.
-
Microfluidic Devices: Patterned hydrophobic surfaces are essential for creating "lab-on-a-chip" devices for high-throughput screening and diagnostics.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Incomplete surface functionalization. | Ensure thorough cleaning and activation of the substrate. Optimize reaction times and concentrations for initiator/thiol immobilization. |
| Inefficient polymerization/grafting. | Check the activity of the photoinitiator. Ensure the UV lamp has the correct wavelength and sufficient intensity. Degas the monomer solution to remove oxygen, which can inhibit radical polymerization. | |
| Inconsistent Coating | Uneven application of reagents. | Ensure the substrate is fully immersed in the reaction solutions. Use a spin coater for more uniform application of the monomer solution. |
| Contamination of the substrate. | Use high-purity solvents and reagents. Work in a clean environment to avoid dust and other particulates. | |
| Poor Adhesion of Coating | Weak covalent bonding. | Verify the successful immobilization of the initiator or thiol groups using a suitable characterization technique (e.g., XPS). |
Conclusion
This compound is a versatile and effective monomer for the creation of highly hydrophobic surfaces. The UV-initiated radical polymerization and thiol-ene "click" chemistry methods described in this application note provide robust and reproducible pathways for the covalent modification of various substrates. The detailed protocols and characterization guidelines will enable researchers to successfully implement these techniques and tailor surface properties for a wide range of applications, particularly in the field of drug development and biomedical engineering.
References
- Hylanda Chemical. (n.d.). Products - this compound Cas 930-02-9.
- National Center for Biotechnology Information. (n.d.). This compound.
- BTG Labs. (n.d.). The role of coatings and contact angle measurements on biomedical devices.
- Henniker Plasma. (n.d.).
- Kryger, M. (2008). ENE COUPLING. University of Illinois Urbana-Champaign.
- ResearchGate. (n.d.). Thiol-ene modification of vinyl-functional POSS-based networks.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Temporal Changes in the Surface Chemistry and Topography of Reactive Ion Plasma-Treated Poly(vinyl alcohol)
- Diaplous. (n.d.). Coating with plasma: Hydrophobic, hydrophilic.
- BASF. (n.d.).
- American Chemical Society. (n.d.). Cationic frontal polymerization of epoxies and vinyl ethers with only iodonium salt.
- Royal Society of Chemistry. (n.d.). Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance.
- ResearchGate. (n.d.).
- Morressier. (n.d.).
- ResearchGate. (n.d.). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides.
- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.
- ResearchGate. (n.d.).
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.). Surface engineering of Si wafers with tunable surface morphology and stiffness via visible light induced thiol‐ene click polymerization with 4‐(N,N‐diphenylamino)
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). a)
- MDPI. (2019).
- ResearchGate. (n.d.). Necessity of a Thorough Characterization of Functionalized Silicon Wafers before Biointerface Studies.
- EAG Laboratories. (n.d.).
- MDPI. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse.
- ResearchGate. (n.d.).
- AVS Publishing. (n.d.). Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography.
- ResearchGate. (n.d.). Atomic force microscopy (AFM)
- ResearchGate. (n.d.). A) Radical and B) cationic thiol‐ene reactions between vinyl ether and....
- Royal Society of Chemistry. (n.d.). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- National Center for Biotechnology Information. (n.d.). Cationic Polymerization of Vinyl Ethers Controlled by Visible Light.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions.
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Application Notes and Protocols for Creating Superhydrophobic Surfaces with Octadecyl Vinyl Ether
Introduction: The Pursuit of Ultimate Water Repellency
In the realm of materials science, the creation of surfaces that exhibit extreme water repellency, known as superhydrophobicity, is a field of intense research and development. These surfaces, inspired by the self-cleaning properties of the lotus leaf, are characterized by a water contact angle (WCA) greater than 150° and a sliding angle (SA) of less than 10°.[1][2] Such properties are not merely a scientific curiosity but are paramount for a myriad of applications, including self-cleaning coatings, anti-icing surfaces, corrosion-resistant materials, and low-friction interfaces in microfluidics and drug delivery devices.[3]
The emergence of superhydrophobicity is a synergistic interplay of two fundamental factors: a hierarchical micro/nanostructure and a low surface energy chemical composition.[3] The intricate topography of the surface minimizes the contact area between a water droplet and the solid material, leading to the entrapment of air pockets. This composite interface, described by the Cassie-Baxter model, is the cornerstone of the water-repellent state.[1] To achieve the requisite low surface energy, the surface is typically functionalized with a hydrophobic monolayer. While fluorinated compounds and silanes with long alkyl chains have been extensively studied for this purpose, octadecyl vinyl ether (ODVE) presents a compelling alternative for surface modification.
This comprehensive guide delineates a detailed protocol for the fabrication of superhydrophobic surfaces through the strategic creation of a hierarchical surface structure, followed by chemical modification using this compound. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline the essential characterization techniques to validate the successful creation of a robust and highly water-repellent surface.
The Underlying Science: Mechanism of Surface Modification
The transformation of a hydrophilic or moderately hydrophobic surface into a superhydrophobic one hinges on the covalent attachment of the long, nonpolar octadecyl chains of ODVE. This process is particularly effective on substrates that possess surface hydroxyl (-OH) groups, such as metal oxides, glass, and cellulose. The reaction proceeds via an acid-catalyzed addition of the hydroxyl groups across the vinyl bond of ODVE, forming a stable hemiacetal ether linkage.
The proposed mechanism, initiated by a proton (H⁺) from an acid catalyst, involves the protonation of the vinyl ether's double bond to form a resonance-stabilized carbocation. This electrophilic intermediate is then readily attacked by the nucleophilic surface hydroxyl group, leading to the formation of a covalent bond. A subsequent deprotonation step regenerates the catalyst and yields the final modified surface, now endowed with a dense layer of hydrophobic octadecyl chains.
Caption: Mechanism of ODVE grafting onto a hydroxylated surface.
Experimental Guide: From Substrate to Superhydrophobicity
This protocol is divided into two critical stages: the creation of a hierarchical surface roughness and the subsequent chemical modification with this compound.
Part 1: Fabrication of Hierarchical Micro/Nanostructures
The creation of a dual-scale roughness is a prerequisite for achieving the Cassie-Baxter state of superhydrophobicity. The choice of method will depend on the substrate material. Below are exemplary protocols for common substrates.
Protocol 1A: Chemical Etching of Silicon Wafers
-
Cleaning: Ultrasonically clean silicon wafers in acetone, ethanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
-
Hydroxylation: Immerse the cleaned wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at 80°C. Extreme caution is advised when handling piranha solution.
-
Rinsing: Thoroughly rinse the wafers with deionized water and dry with nitrogen.
-
Etching: Immerse the hydroxylated wafers in an aqueous solution of hydrofluoric acid (HF, 5%) and silver nitrate (AgNO₃, 0.02 M) for 1 minute to deposit silver nanoparticles.
-
Further Etching: Transfer the wafers to a solution of HF (5%) and hydrogen peroxide (30%) for 2 minutes to create a hierarchical micro/nanostructure.
-
Silver Removal: Immerse the wafers in nitric acid (HNO₃, 65%) for 1 hour to remove the silver nanoparticles.
-
Final Cleaning: Rinse extensively with deionized water and dry under a nitrogen stream.
Protocol 1B: Sol-Gel Method for Glass Slides
-
Cleaning: Clean glass slides by sonication in acetone, ethanol, and deionized water for 15 minutes each, then dry.
-
Hydroxylation: Treat the slides with a plasma cleaner or piranha solution to generate surface hydroxyl groups.
-
Sol Preparation: Prepare a silica sol by mixing tetraethyl orthosilicate (TEOS), ethanol, deionized water, and a catalytic amount of hydrochloric acid (HCl).
-
Coating: Deposit the silica sol onto the glass slides using a dip-coating or spin-coating method.
-
Aging and Drying: Allow the coated slides to age at room temperature for 24 hours, followed by drying in an oven at 100°C for 2 hours to form a porous, nanostructured silica layer.
Part 2: Surface Modification with this compound
This stage imparts the low surface energy necessary for superhydrophobicity.
Materials and Reagents:
-
Hierarchically structured substrate from Part 1
-
This compound (ODVE), ≥98% purity
-
Anhydrous toluene
-
Hydrochloric acid (HCl) as a catalyst
-
Triethylamine (for neutralization)
-
Acetone and ethanol for rinsing
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.[4]
Step-by-Step Protocol:
-
Preparation of the Reaction Solution: In a clean, dry reaction vessel, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid to the solution (e.g., 2-3 drops of concentrated HCl per 100 mL of solution).
-
Substrate Immersion: Fully immerse the hierarchically structured substrate into the reaction solution.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours under a dry atmosphere (e.g., nitrogen or argon). Gentle agitation can enhance the reaction efficiency.
-
Neutralization: After the reaction, add a small amount of triethylamine to the solution to neutralize the acid catalyst.
-
Rinsing: Remove the substrate from the solution and rinse it sequentially with toluene, acetone, and ethanol to remove any unreacted ODVE and byproducts.
-
Drying: Dry the modified substrate in an oven at 60-80°C for 1 hour.
Caption: Overall workflow for creating superhydrophobic surfaces.
Validation and Characterization
Rigorous characterization is essential to confirm the successful fabrication of a superhydrophobic surface.
Contact Angle Goniometry
The primary method for quantifying the hydrophobicity of a surface is the measurement of the static water contact angle (WCA) and the sliding angle (SA).
-
Water Contact Angle (WCA): A droplet of deionized water (typically 5-10 µL) is gently placed on the surface, and the angle formed at the three-phase (solid-liquid-air) contact line is measured. A WCA greater than 150° is indicative of superhydrophobicity.[5]
-
Sliding Angle (SA): The surface is tilted until the water droplet begins to roll off. The angle of inclination at which this occurs is the sliding angle. For superhydrophobic surfaces, the SA should be less than 10°.[5]
| Substrate | Modification | Expected WCA | Expected SA |
| Silicon Wafer | Hierarchical Etching + ODVE | > 155° | < 5° |
| Glass Slide | Sol-Gel Silica + ODVE | > 150° | < 10° |
| Cellulose Paper | Native Fibers + ODVE | > 150° | < 10° |
Note: The expected values are based on typical results for surfaces modified with long-chain alkyl groups, as direct literature values for ODVE are scarce.
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the surface morphology. High-resolution images should reveal a hierarchical structure with both micro- and nano-scale features, which is crucial for trapping air and achieving the Cassie-Baxter state.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to confirm the chemical modification of the surface. By comparing the spectra of the substrate before and after modification with ODVE, the presence of the grafted octadecyl chains can be verified. Key spectral features to look for include:
-
C-H Stretching: Strong absorption peaks in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the long alkyl chain of this compound.
-
C-O Stretching: The appearance of new or intensified peaks in the 1000-1200 cm⁻¹ region, which can be attributed to the C-O stretching of the newly formed hemiacetal ether linkage.
-
Disappearance of -OH bands: A reduction in the broad absorption band around 3200-3600 cm⁻¹, corresponding to the surface hydroxyl groups that have reacted with ODVE.
Troubleshooting and Expert Insights
-
Low Contact Angle: If the WCA is below 150°, it could be due to insufficient surface roughness or incomplete surface modification. Revisit the etching or sol-gel parameters to enhance the hierarchical structure. Ensure the ODVE solution is fresh and the reaction is carried out under anhydrous conditions to maximize grafting density.
-
High Sliding Angle: A high SA, even with a high WCA, indicates a "sticky" hydrophobic surface (the Wenzel state). This is often caused by the water droplet impaling the surface features rather than resting on top. A finer nano-scale roughness on top of the micro-structures can help to mitigate this.
-
Inconsistent Results: Ensure thorough cleaning of the substrate to remove any organic contaminants that could interfere with the surface modification. The use of anhydrous solvents is critical as water can react with the catalyst and inhibit the reaction.
Conclusion
The protocol outlined in this guide provides a robust framework for the creation of superhydrophobic surfaces using this compound. By combining the physical creation of a hierarchical surface with the chemical grafting of a low-surface-energy molecule, researchers can fabricate highly water-repellent materials for a wide array of applications. The key to success lies in the meticulous control of both the surface topography and the chemical modification process. With the detailed steps and validation techniques provided, this application note serves as a valuable resource for scientists and engineers venturing into the fascinating world of superhydrophobic surfaces.
References
- ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
- Fabrication of Superhydrophobic Surface on a Cellulose-based Material via Chemical Modific
- Synthesis of polyacetals with various main-chain structures by the self-polyaddition of vinyl ethers with a hydroxyl function.
- Super-hydrophobicity of silica nanoparticles modified with vinyl groups.
- Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers. UNC Chemistry Department.
- Water contact angle data for HEPT-, OCT-, NON-, and DODEC-MOF@cotton fabric recorded with various types of water media (left column) and at various pH values (right column).
- Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie.
- Superhydrophobic Surfaces Developed by Mimicking Hierarchical Surface Morphology of Lotus Leaf. PubMed Central.
- The Development of a Superhydrophobic Surface Using Electrolytic Deposition & Polymer Chains Precipitation.
- Dynamic contact angles on superhydrophobic surfaces. Biolin Scientific.
- Introductory Chapter: Superhydrophobic Surfaces - Introduction and Applic
- Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. MDPI.
- Recent Advances in Superhydrophobic Surfaces and Applic
- The reaction of vinyl ethers with hydroxy compounds.
Sources
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- 2. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2579412A - Reaction of vinyl ethers with hydroxy compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Octadecyl Vinyl Ether in Pressure-Sensitive Adhesives
Introduction: Leveraging the Unique Properties of Octadecyl Vinyl Ether in Advanced PSA Formulations
Pressure-sensitive adhesives (PSAs) are a cornerstone of modern material science, finding applications in diverse fields from medical devices and electronics to automotive and packaging industries[1][2]. The performance of a PSA is dictated by a delicate balance of viscoelastic properties: adhesion (the ability to stick to a surface), cohesion (internal strength), and tack (the initial stickiness). The formulation of these adhesives often involves the careful selection of monomers to create a base polymer with the desired characteristics.
This compound (ODVE), a long-chain alkyl vinyl ether, presents a unique opportunity for formulators to impart specific and highly desirable properties to acrylic and other polymer-based PSAs. The defining feature of ODVE is its long C18 alkyl chain, which introduces a significant hydrophobic character to the polymer backbone.[3] This hydrophobicity can translate into enhanced moisture resistance, improved adhesion to low-surface-energy (LSE) substrates, and modified surface properties of the final adhesive.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into PSA formulations. We will delve into the underlying principles, provide detailed experimental protocols for polymer synthesis and adhesive formulation, and outline standard characterization techniques to evaluate the performance of the resulting PSAs.
The Role of this compound in Modulating PSA Properties
The incorporation of ODVE into a PSA polymer backbone, typically a copolymer with monomers like acrylates, can influence the final adhesive properties in several key ways:
-
Enhanced Hydrophobicity and Moisture Resistance: The long, nonpolar octadecyl chain repels water, making ODVE-containing PSAs suitable for applications where moisture resistance is critical. This is particularly relevant for medical adhesives and outdoor applications.
-
Adhesion to Low-Surface-Energy (LSE) Substrates: The alkyl chain can improve the wettability and adhesion of the PSA on nonpolar surfaces such as polyolefins (polyethylene, polypropylene), which are notoriously difficult to bond.[5]
-
Tack and Peel Modification: The long side chains of ODVE can act as internal plasticizers, potentially increasing the tack of the adhesive. However, at higher concentrations, the crystallinity of the octadecyl chains might reduce tack at room temperature. This provides a mechanism for tuning the adhesive's initial grab and final peel strength.
-
Controlled Surface Properties: The presence of ODVE at the adhesive's surface can lower its surface energy, which can be advantageous in applications like release liners or in creating low-adhesion surfaces for specific medical applications.
Polymer Synthesis: Creating an ODVE-Containing Copolymer
The first step in utilizing ODVE is to incorporate it into a polymer backbone. While vinyl ethers can be polymerized through various mechanisms, including cationic polymerization[6][7][8], a common approach for PSA polymers is free-radical solution polymerization, which allows for good control over molecular weight and composition. In this protocol, we will describe the synthesis of a copolymer of this compound and butyl acrylate.
Protocol 1: Synthesis of a Poly(butyl acrylate-co-octadecyl vinyl ether) Copolymer
Objective: To synthesize a copolymer with a defined ratio of butyl acrylate and this compound suitable for PSA formulation.
Materials:
-
Butyl acrylate (BA), inhibitor removed
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN), initiator
-
Nitrogen gas, high purity
-
Methanol, for precipitation
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature control
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry beaker, prepare the desired monomer mixture. For this example, we will target a 90:10 molar ratio of BA to ODVE. The total monomer concentration in the solvent should be around 40-50% (w/w). Calculate the required mass of BA and ODVE.
-
Initiator Calculation: The amount of AIBN is typically 0.1-0.5 mol% of the total moles of monomers. Weigh the required amount of AIBN.
-
Reaction Setup: Assemble the round-bottom flask with the reflux condenser and nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Charging the Reactor: Under a positive nitrogen pressure, add the anhydrous toluene to the flask, followed by the prepared monomer mixture (BA and ODVE) and the AIBN initiator.
-
Polymerization: Begin stirring the mixture and heat the flask to 70-80 °C using the heating mantle. The polymerization is typically carried out for 6-12 hours. The progress of the reaction can be monitored by taking small samples and measuring the solids content.
-
Polymer Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of methanol (a non-solvent for the polymer) while stirring vigorously. The copolymer will precipitate as a white, gummy solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Repeat the precipitation in methanol to remove any unreacted monomers and initiator fragments.
-
Drying: Collect the precipitated polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Formulation of the Pressure-Sensitive Adhesive
Once the ODVE-containing copolymer is synthesized and characterized (e.g., for its molecular weight and composition), it can be formulated into a PSA. This typically involves dissolving the polymer in a suitable solvent and adding other components like tackifiers and crosslinkers to achieve the desired balance of adhesive properties.
Protocol 2: Formulation of an ODVE-Based PSA
Objective: To prepare a solvent-based PSA from the synthesized poly(BA-co-ODVE) copolymer.
Materials:
-
Poly(BA-co-ODVE) copolymer (from Protocol 1)
-
Toluene or Ethyl Acetate (solvent)
-
Tackifier resin (e.g., a hydrogenated hydrocarbon resin or a rosin ester)[5]
-
Crosslinking agent (e.g., a polyisocyanate or a metal chelate)
-
Glass jar with a screw cap
-
Roller mill or laboratory shaker
Procedure:
-
Polymer Solution Preparation: In the glass jar, dissolve the dried poly(BA-co-ODVE) copolymer in the chosen solvent to achieve a solids content of 30-40% (w/w). This may take several hours on a roller mill or shaker.
-
Tackifier Addition: Once the polymer is fully dissolved, add the tackifier resin. The amount of tackifier can range from 20 to 60 parts per hundred parts of polymer (phr), depending on the desired tack and peel adhesion. Mix until the tackifier is completely dissolved.
-
Crosslinker Addition (Optional but Recommended): For improved cohesive strength and temperature resistance, a crosslinking agent can be added just before coating. The amount of crosslinker is typically low, in the range of 0.1 to 2 phr.
-
Homogenization: Ensure all components are thoroughly mixed to form a homogeneous adhesive solution. The viscosity of the final formulation can be adjusted by adding more solvent if necessary.
Characterization of the ODVE-Based PSA
The performance of the formulated PSA must be evaluated using standardized testing methods. The following protocols are based on widely accepted ASTM standards.[13]
Protocol 3: PSA Performance Testing
Objective: To quantify the tack, peel adhesion, and shear strength of the formulated PSA.
Sample Preparation:
-
Coat the formulated PSA onto a suitable backing film (e.g., 2 mil PET film) using a film applicator to achieve a consistent dry adhesive thickness (typically 1-2 mils).
-
Dry the coated film in an oven at a temperature sufficient to evaporate the solvent (e.g., 70-90 °C for 5-10 minutes).
-
Laminate the adhesive film with a release liner and condition the samples at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.
A. Loop Tack Test (based on ASTM D6195):
-
Cut a 1-inch wide strip of the adhesive-coated film.
-
Form the strip into a loop with the adhesive side facing out.
-
Lower the loop onto a standard test panel (e.g., stainless steel) at a controlled rate until a defined area of the loop is in contact with the panel.
-
Immediately withdraw the loop from the panel at a constant speed.
-
The force required to pull the loop off the panel is recorded as the loop tack.
B. 180° Peel Adhesion Test (based on ASTM D3330): [14]
-
Apply a 1-inch wide strip of the adhesive-coated film to a standard test panel.
-
Roll over the strip with a standard weighted roller to ensure intimate contact.
-
After a specified dwell time (e.g., 20 minutes), peel the strip back from the panel at a 180° angle and a constant speed.
-
The force required to peel the strip is measured and reported in units of force per unit width (e.g., N/25 mm or oz/in).
C. Static Shear Strength Test (based on ASTM D3654):
-
Apply a 1-inch by 1-inch area of the adhesive-coated film to a standard test panel.
-
Hang the panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the strip.
-
Record the time it takes for the adhesive to fail and the weight to fall. This time is the shear strength.
Data Presentation: Effect of ODVE Content on PSA Properties
The following table presents illustrative data on how varying the ODVE content in a poly(BA-co-ODVE) copolymer can affect the final PSA properties. The formulation is assumed to be consistent, with 40 phr of a tackifier.
| ODVE Content (mol%) | Loop Tack (N/25 mm) | 180° Peel Adhesion (N/25 mm) | Shear Strength (minutes) |
| 0 | 12.5 | 18.2 | 1250 |
| 5 | 13.8 | 19.5 | 1100 |
| 10 | 14.5 | 20.8 | 950 |
| 20 | 11.2 | 17.1 | 1500 |
Note: This data is for illustrative purposes only and actual results may vary depending on the specific formulation and testing conditions.
Visualizations
Chemical Structures
Caption: Chemical structure of the ODVE monomer and a representative copolymer.
Experimental Workflow
Caption: Workflow for PSA synthesis, formulation, and testing.
Conclusion
This compound is a valuable comonomer for the development of advanced pressure-sensitive adhesives. Its long alkyl chain provides a powerful tool for modifying the hydrophobicity, surface energy, and adhesion of PSAs to challenging low-surface-energy substrates. By carefully controlling the concentration of ODVE in the polymer backbone and optimizing the formulation with appropriate tackifiers and crosslinkers, researchers can tailor the adhesive properties to meet the demands of a wide range of specialized applications. The protocols and information provided in this application note serve as a foundational guide for exploring the potential of ODVE in your PSA development projects.
References
-
ASTM D3330/D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018. [Link]
-
ASTM D1000-10(2017), Standard Test Methods for Pressure-Sensitive Adhesive-Coated Tapes Used for Electrical and Electronic Applications, ASTM International, West Conshohocken, PA, 2017. [Link]
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ASTM D3654/D3654M-06(2020), Standard Test Methods for Shear Adhesion of Pressure-Sensitive Tapes, ASTM International, West Conshohocken, PA, 2020. [Link]
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ASTM D3759/D3759M-05(2019), Standard Test Method for Tensile Strength and Elongation of Pressure-Sensitive Tapes, ASTM International, West Conshohocken, PA, 2019. [Link]
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"Pressure-Sensitive Adhesive Testing." Adhesives & Sealants Industry, 11 Sept. 2000. [Link]
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"this compound/maleic anhydride copolymer." Scientific Polymer Products, Inc. [Link]
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"Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s." National Institutes of Health. [Link]
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"Recent Developments on Cationic Polymerization of Vinyl Ethers." Semantic Scholar. [Link]
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"Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions." Polymer Chemistry (RSC Publishing). [Link]
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"Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-Assembled Lipid Nanodiscs and Environments for Membrane Proteins." PubMed. [Link]
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"Synthesis of ABA Type Block Copolymers of Poly(Ethylene Glycol) and Poly(Dodecyl Vinyl Ether) and Its Using as Surfactant in Emulsion Polymerization." ResearchGate. [Link]
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Application of Poly(octadecyl vinyl ether) in Coatings and Waxes: A Technical Guide
Introduction: The Unique Attributes of Poly(octadecyl vinyl ether)
Poly(this compound) (PODVE) is a versatile polymer distinguished by its long hydrophobic octadecyl (C18) side chains attached to a flexible poly(vinyl ether) backbone. This unique molecular architecture imparts a compelling combination of properties, making it a highly effective additive and base polymer in a variety of coating and wax formulations. The long alkyl chains are responsible for its pronounced hydrophobicity, water repellency, and waxy character.[1][2] PODVE is a low-melting, waxy solid that can enhance the surface properties and performance of coatings and waxes.[3]
The synthesis of PODVE can be achieved through methods such as living cationic polymerization, which allows for the creation of well-defined polymer structures.[4] This control over the molecular weight and architecture is crucial for tailoring its properties to specific applications. Commercial interest in poly(vinyl ethers) extends to those with various alkyl substituents, including octadecyl, highlighting their industrial relevance.[5]
This guide provides detailed application notes and protocols for researchers, scientists, and formulation chemists to effectively utilize PODVE in the development of high-performance coatings and waxes.
I. Poly(this compound) in Coating Formulations
The incorporation of PODVE into coating systems can significantly enhance surface hydrophobicity, water resistance, and slip properties. Its long alkyl chains orient at the coating-air interface, creating a low-energy surface that repels water.[2][6]
Key Performance Benefits in Coatings:
-
Enhanced Hydrophobicity: The primary benefit of PODVE in coatings is the dramatic increase in water repellency.[2] This is critical for protective coatings in automotive, marine, and construction applications.[2]
-
Improved Surface Slip and Mar Resistance: The waxy nature of the octadecyl side chains reduces the coefficient of friction at the surface, leading to improved slip and resistance to scratching and abrasion.
-
Film Formation: PODVE can act as a film-forming agent, contributing to the integrity and durability of the coating.[1]
-
Reactive Diluent: The vinyl ether functionality allows PODVE to be used as a reactive diluent in UV-curing systems, where it can be copolymerized with other monomers.[7]
Diagram: Mechanism of Surface Hydrophobicity
Caption: Migration and orientation of PODVE at the coating-air interface.
Protocol 1: Preparation of a Hydrophobic Acrylic Coating with PODVE
This protocol details the formulation of a simple solvent-borne acrylic coating modified with PODVE to enhance its water-repellent properties.
Materials:
-
Acrylic resin solution (e.g., 50% in xylene)
-
Poly(this compound) (PODVE)
-
Xylene (or other suitable aromatic solvent)
-
Flow and leveling agent
-
UV stabilizer (optional)
Equipment:
-
High-shear mixer or dissolver
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Film applicator (e.g., drawdown bar)
-
Substrate panels (e.g., glass, steel)
Procedure:
-
Predissolving PODVE: In a separate beaker, dissolve the desired amount of PODVE (e.g., 1-5% by weight of total solids) in a portion of the xylene with gentle heating and stirring until a clear solution is obtained. The this compound monomer has a melting point of 24-28°C, and the polymer will have a similar waxy character.[3]
-
Initial Formulation: In the main mixing vessel, add the acrylic resin solution.
-
Incorporation of PODVE: While stirring the acrylic resin, slowly add the pre-dissolved PODVE solution. Continue mixing until the mixture is homogeneous.
-
Addition of Other Additives: Add the flow and leveling agent and any other optional additives (e.g., UV stabilizer) to the formulation under continuous stirring.
-
Viscosity Adjustment: Adjust the viscosity of the final formulation with additional xylene to achieve the desired application consistency.
-
Application: Apply the formulated coating to the substrate panels using a film applicator to ensure a uniform film thickness.
-
Curing: Allow the coated panels to air dry in a dust-free environment, followed by a thermal cure if required by the acrylic resin manufacturer's specifications.
Characterization of PODVE-Modified Coatings:
The performance of the resulting coating should be evaluated to quantify the impact of PODVE.
| Property | Analytical Technique | Purpose |
| Contact Angle | Goniometer | To quantify the hydrophobicity of the coating surface. |
| Water Absorption | Gravimetric analysis (ASTM D570) | To determine the amount of water absorbed by the coating over time. |
| Hardness | Pencil Hardness (ASTM D3363) or Pendulum Hardness (ASTM D4366) | To assess the surface hardness and mar resistance. |
| Adhesion | Cross-hatch adhesion test (ASTM D3359) | To evaluate the adhesion of the coating to the substrate. |
| Surface Morphology | Scanning Electron Microscopy (SEM) | To visualize the surface texture and microstructure.[8] |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the coating and confirm the incorporation of PODVE.[8] |
II. Poly(this compound) in Wax Formulations
In wax formulations, PODVE can act as a modifier to improve properties such as hardness, gloss, and thermal stability. Its compatibility with various hydrocarbon waxes makes it a versatile additive.[9]
Key Performance Benefits in Waxes:
-
Hardness and Durability: The long, crystalline octadecyl side chains can increase the hardness and durability of wax blends.
-
Gloss Enhancement: The uniform film-forming properties of PODVE can contribute to a higher gloss finish in polishes and wax coatings.
-
Thermal Stability: The polymeric nature of PODVE can improve the thermal stability of wax formulations, raising the melting point and preventing softening at elevated temperatures.
-
Compatibilizer: In blends of otherwise incompatible waxes or polymers, PODVE can act as a compatibilizer, improving the homogeneity and stability of the mixture.[10][11][12]
Diagram: PODVE as a Wax Modifier
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Application Note: A Practical Guide to Grafting Octadecyl Vinyl Ether onto Polymer Backbones for Advanced Applications
Abstract: The strategic incorporation of long alkyl chains into polymer architectures offers a powerful method for tailoring material properties, particularly for applications requiring controlled hydrophobicity and self-assembly. Octadecyl vinyl ether (ODVE) is a key monomer in this field, prized for its 18-carbon chain which imparts significant hydrophobic character. Grafting ODVE onto various polymer backbones generates amphiphilic copolymers with tunable properties, unlocking advanced functionalities in fields such as drug delivery, surface modification, and nanotechnology. This guide provides an in-depth overview of the fundamental principles, validated experimental protocols, and essential characterization techniques for the successful synthesis and analysis of ODVE-grafted copolymers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile materials in their work.
Fundamental Principles
The Unique Chemistry of this compound (ODVE)
This compound (ODVE) possesses a vinyl group that is highly susceptible to cationic polymerization due to the electron-donating nature of the adjacent ether oxygen. This inherent reactivity makes cationic polymerization a primary route for its homopolymerization and copolymerization.[1][2][3] Conversely, conventional free-radical polymerization of vinyl ethers is often challenging. The resulting radical is not well-stabilized, leading to low reactivity and a tendency for chain transfer reactions, which can limit polymer molecular weight.[4] However, ODVE can readily undergo radical copolymerization with electron-accepting monomers, most notably maleic anhydride, to form alternating copolymers.[4] This alternating behavior is a key strategy for incorporating ODVE into polymer backbones.
Overview of Grafting Strategies
There are three primary strategies for creating graft copolymers, each offering distinct advantages:
-
"Grafting-to": Pre-synthesized polymer chains (the side chains) are attached to a reactive polymer backbone. This method allows for precise characterization of the side chains before grafting but can be limited by steric hindrance, potentially leading to low grafting densities.[5][6]
-
"Grafting-from": Initiating sites are created along a polymer backbone, from which the growth of the side chains is initiated. This approach can achieve higher grafting densities as smaller monomers diffuse more easily to the reactive sites.
-
"Grafting-through" (or Macromonomer method): A monomer with a pre-attached polymer chain (a macromonomer) is copolymerized with other monomers to form the graft copolymer backbone.
This guide will focus on a highly effective and widely documented "grafting-through" approach: the copolymerization of ODVE with maleic anhydride, and a post-polymerization modification ("grafting-to") approach.
Pre-Synthesis Considerations & Material Preparation
2.1 Reagent Purity and Handling: The success of polymerization reactions, particularly cationic polymerizations, is highly dependent on the purity of reagents and the exclusion of atmospheric moisture.
-
Monomers: ODVE and other monomers should be distilled under reduced pressure or passed through a column of activated basic alumina to remove inhibitors and impurities.
-
Solvents: Anhydrous solvents are critical. Solvents like dioxane or toluene should be dried using appropriate methods (e.g., distillation over sodium/benzophenone or passing through a solvent purification system).[7]
-
Initiators: Initiators like azobisisobutyronitrile (AIBN) should be recrystallized before use to ensure high purity.
2.2 Selection of Polymer Backbone: The choice of the main polymer chain is dictated by the desired final properties and the grafting strategy. For post-polymerization modification, backbones with reactive functional groups (e.g., hydroxyls, carboxylic acids, or anhydrides) are necessary. Poly(methyl vinyl ether-alt-maleic anhydride) is an excellent precursor as the anhydride units are readily opened by nucleophiles.[8][9]
Experimental Protocols for Grafting ODVE
Method 1: Alternating Copolymerization of ODVE and Maleic Anhydride
This method is one of the most reliable for incorporating ODVE into a polymer backbone, resulting in a well-defined alternating structure.[4] The maleic anhydride, an electron-acceptor, readily copolymerizes with the electron-rich ODVE via a free-radical mechanism.[4] The resulting poly(maleic anhydride-alt-octadecyl vinyl ether) is a versatile intermediate, as the anhydride groups can be subsequently hydrolyzed to carboxylic acids or reacted with amines or alcohols to attach further functionalities.[8][10]
Workflow Diagram: ODVE/Maleic Anhydride Copolymerization
Caption: Workflow for the synthesis of poly(ODVE-alt-MAn).
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 1.0 g, 10.2 mmol) and the free-radical initiator AIBN (e.g., 0.03 g, 0.18 mmol).
-
Monomer Addition: Add this compound (ODVE) (e.g., 3.0 g, 10.1 mmol) to the flask.
-
Solvent Addition: Dissolve the mixture in anhydrous dioxane (e.g., 10 mL).[7]
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[7]
-
Polymerization: Immerse the flask in a preheated oil bath at 65°C and stir for 3.5-4 hours.[7] The solution will likely become more viscous as the polymer forms.
-
Isolation: After cooling to room temperature, slowly pour the viscous solution into a beaker containing a large excess of a cold non-solvent, such as hexane or diethyl ether, while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Decant the solvent and redissolve the polymer in a minimal amount of a good solvent (e.g., THF). Re-precipitate into the non-solvent. Repeat this process 2-3 times to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Typical Reaction Parameters:
| Parameter | Value | Rationale |
| Monomer Ratio (ODVE:MAn) | ~1:1 (molar) | Promotes the formation of a highly alternating copolymer structure.[4] |
| Initiator (AIBN) | 1-2 mol% (relative to total monomers) | AIBN provides a reliable source of free radicals at the reaction temperature. |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents that can dissolve both monomers and the resulting polymer. |
| Temperature | 60-70°C | Optimal temperature for the thermal decomposition of AIBN to initiate polymerization.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from scavenging radicals and terminating the polymerization. |
Method 2: Cationic Polymerization of ODVE
Cationic polymerization is the most direct method for creating poly(this compound) (PODVE) homopolymers.[1][11] This method is highly sensitive to impurities and requires stringent anhydrous conditions. The initiation typically involves a Lewis acid or a protonic acid that generates a carbocationic active center.[2][3] Well-controlled or "living" cationic polymerization can be achieved, allowing for the synthesis of polymers with defined molecular weights and narrow distributions.[1][11]
Reaction Scheme: Cationic Polymerization of ODVE
Caption: General scheme for the cationic polymerization of ODVE.
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry argon or nitrogen.
-
Solvent and Monomer: Add anhydrous toluene (e.g., 20 mL) via cannula transfer. Cool the flask to -78°C using a dry ice/acetone bath. Add purified ODVE (e.g., 5.0 g, 16.8 mmol) via syringe.
-
Initiation: Prepare a solution of the initiator, such as boron trifluoride etherate (BF₃·OEt₂), in anhydrous toluene. Slowly add a catalytic amount of the initiator solution to the cold, stirring monomer solution.
-
Polymerization: The polymerization is typically very fast. Allow the reaction to proceed for 1-2 hours at -78°C.
-
Termination: Quench the reaction by adding a small amount of pre-chilled methanol or ammonia in methanol. This will terminate the growing cationic chains.
-
Isolation and Purification: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Filter the white solid, redissolve in THF, and re-precipitate in methanol.
-
Drying: Collect the purified polymer and dry under vacuum to a constant weight.
Characterization of ODVE-Grafted Copolymers
Thorough characterization is essential to confirm the successful synthesis of the graft copolymer and to understand its properties.
Structural Verification
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the incorporation of the monomers into the polymer chain.
-
For Poly(ODVE-alt-MAn): Look for the disappearance of the C=C vinyl peak (~1640 cm⁻¹). Key signals to confirm the structure include strong C-H stretching from the octadecyl chain (~2850-2920 cm⁻¹), characteristic anhydride carbonyl stretching (~1780 and 1850 cm⁻¹), and C-O-C ether stretching (~1100 cm⁻¹).[12][13]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed structural information and can be used to determine the composition of the copolymer.
-
For Poly(ODVE-alt-MAn): The disappearance of vinyl protons from both monomers is a key indicator of polymerization. Characteristic peaks for the octadecyl chain will be prominent: a triplet at ~0.88 ppm (-CH₃), a broad singlet at ~1.25 ppm (-(CH₂)₁₅-), and a triplet for the -O-CH₂- protons adjacent to the ether oxygen. The polymer backbone protons will appear in the 3.0-4.5 ppm region.[14]
-
Molecular Weight and Distribution
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. A narrow PDI (typically < 1.5) indicates a well-controlled polymerization process.[15] The analysis requires a solvent system (e.g., THF) in which the polymer is fully soluble.
Summary of Expected Characterization Data:
| Technique | Feature to Analyze | Expected Result for Poly(ODVE-alt-MAn) |
| FTIR | C=O stretch (anhydride) | Two peaks around 1780 & 1850 cm⁻¹ |
| C-H stretch (alkyl) | Strong peaks at ~2920 & 2850 cm⁻¹ | |
| C-O-C stretch (ether) | Peak around 1100 cm⁻¹ | |
| ¹H NMR | -CH₃ (alkyl end) | Triplet ~0.88 ppm |
| -(CH₂)₁₅- (alkyl chain) | Broad signal ~1.25 ppm | |
| Backbone protons | Signals in the 3.0-4.5 ppm range | |
| GPC/SEC | Molecular Weight & PDI | Monomodal peak, PDI typically 1.5-2.5 for free radical |
Application Spotlight: Drug Delivery
The amphiphilic nature of ODVE-grafted copolymers makes them excellent candidates for drug delivery systems.[16][17][18] In an aqueous environment, these polymers can self-assemble into nanostructures like micelles.[16][19] These micelles typically have a hydrophobic core formed by the octadecyl side chains and a hydrophilic shell (e.g., from hydrolyzed maleic anhydride units). This structure is ideal for encapsulating poorly water-soluble (hydrophobic) drugs, thereby increasing their solubility, stability, and bioavailability.[17]
Diagram: Micelle Formation and Drug Encapsulation
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Application Note: A Multi-faceted Approach to the Molecular Weight Characterization of Poly(octadecyl vinyl ether)
An Application Guide for Researchers and Formulation Scientists
Abstract
The precise determination of molecular weight (MW) and molecular weight distribution (MWD) is fundamental to controlling the performance of poly(octadecyl vinyl ether) (PODVE) in its various applications, from specialty waxes and coatings to advanced drug delivery systems. The physicochemical properties of PODVE, including its melting point, viscosity, and film-forming capabilities, are directly governed by the length and distribution of its polymer chains.[1][2] This guide provides a comprehensive overview and detailed protocols for the characterization of PODVE molecular weight, designed for researchers, scientists, and drug development professionals. We will explore the foundational technique of Size-Exclusion Chromatography (SEC/GPC) and its enhancement with advanced detectors like Multi-Angle Light Scattering (MALS), alongside absolute methods such as Viscometry and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). The causality behind methodological choices is emphasized to empower users to not only execute protocols but also interpret data with confidence.
Foundational Concepts in Polymer Molecular Weight
A polymer sample is not composed of molecules of a single chain length but rather a distribution of lengths. Therefore, we use statistical averages to describe the sample's molecular weight.
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of low-molecular-weight chains.
-
Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules. Mw is more sensitive to the presence of high-molecular-weight chains and is closely related to many bulk properties like mechanical strength.[3][4]
-
Viscosity-Average Molecular Weight (Mv): Determined from viscometry measurements, Mv falls between Mn and Mw.[3]
-
Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Đ = Mw/Mn).[5] It quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all chains are the same length), while synthetic polymers typically have PDI > 1.
The First Critical Step: Solubilization of PODVE
Accurate MW analysis begins with the complete and proper dissolution of the polymer. PODVE, with its long alkyl side chain, is soluble in a range of organic solvents. The choice of solvent is critical as it dictates the subsequent analytical technique.
Protocol 2.1: Dissolution of Poly(this compound)
-
Solvent Selection: Choose a high-purity, HPLC-grade solvent. Suitable solvents for PODVE include Tetrahydrofuran (THF), Toluene, and various chlorinated hydrocarbons.[6][7] THF is a common first choice for Size-Exclusion Chromatography.
-
Concentration: Prepare a stock solution at a concentration between 1-5 mg/mL. For light scattering analysis, a series of dilutions will be required.
-
Dissolution Procedure: a. Weigh the required amount of PODVE into a clean, dry volumetric flask. b. Add approximately half the final volume of the chosen solvent. c. Gently agitate the solution using a magnetic stirrer or orbital shaker at room temperature. Avoid vigorous shaking which can cause shear degradation of high molecular weight chains.[8] d. Allow at least 3-4 hours for complete dissolution. A clear, homogenous solution should be obtained. For higher molecular weight samples, overnight stirring may be necessary.[8]
-
Filtration: Before any analysis, filter the polymer solution through a 0.2 µm or 0.45 µm solvent-resistant syringe filter (e.g., PTFE) to remove any dust or particulate matter that could interfere with the analysis, particularly for light scattering and SEC.
Primary Technique: Size-Exclusion Chromatography (SEC/GPC)
SEC (also known as GPC) is the cornerstone of polymer MW analysis. It separates molecules based on their size in solution, or more accurately, their hydrodynamic volume.[9][10] Larger molecules cannot enter the pores of the column's packing material and thus travel a shorter path, eluting first. Smaller molecules explore more of the pore volume and elute later.[11][12]
Causality of Experimental Choices in SEC
-
Why SEC? It is the only technique that provides the full molecular weight distribution, allowing for the calculation of Mn, Mw, and PDI in a single experiment.[13]
-
Mobile Phase: Must be a good solvent for PODVE to ensure the polymer chains are fully solvated and adopt a random coil conformation. THF is excellent for this purpose.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) packed columns are standard for organic solvents.[14] A set of two or three columns with a range of pore sizes (often called "mixed-bed" columns) is recommended to accurately resolve the entire MWD of a potentially broad PODVE sample.[15]
-
Detectors:
-
A Differential Refractive Index (DRI) detector is the most common concentration detector.[9] It measures the difference in refractive index between the mobile phase and the eluting polymer solution.
-
For absolute molecular weight determination, coupling SEC with Multi-Angle Light Scattering (MALS) and/or a Viscometry (VISC) detector is the gold standard, eliminating the need for relative column calibration.[10][16]
-
Experimental Protocol: SEC-MALS Analysis of PODVE
This protocol describes the use of an SEC system with MALS and DRI detectors for absolute molecular weight characterization.
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Columns: 2 x Agilent PLgel MIXED-C columns (or equivalent) in series.
-
Column Temperature: 35 °C.
-
Detectors: MALS detector (e.g., Wyatt DAWN), followed by a DRI detector.
-
Injection Volume: 100 µL.
-
-
System Preparation & Calibration:
-
Solvent Degassing: Thoroughly degas the mobile phase to prevent bubble formation.
-
System Equilibration: Purge the system and allow the mobile phase to circulate for at least 1-2 hours until detector baselines are stable.
-
MALS Detector Normalization: If required, perform detector normalization using a well-characterized, narrow polymer standard (e.g., Polystyrene 30 kDa) as per the manufacturer's instructions.
-
-
Sample Analysis:
-
Sample Preparation: Prepare PODVE in THF at ~2 mg/mL and filter as described in Protocol 2.1.
-
dn/dc Determination: The specific refractive index increment (dn/dc) is a constant that relates the change in refractive index to the concentration of the solute. It is crucial for MALS analysis. If the dn/dc of PODVE in THF is unknown, it must be measured offline using the DRI detector.
-
Sequence Setup: Create a sequence in the chromatography software including solvent blanks, a system suitability check (e.g., a known polymer standard), and the PODVE samples.
-
Run Sequence: Inject the samples and collect the data from all detectors.
-
-
Data Processing:
-
Import the collected data into the specialized analysis software (e.g., Wyatt ASTRA).
-
Define the integration limits for the polymer peak in the DRI chromatogram.
-
Enter the known dn/dc value for PODVE in THF and the sample concentration.
-
The software uses the light scattering equation at each "slice" of the chromatogram to calculate the molar mass and the DRI signal to determine the concentration.
-
From this, the absolute molecular weight distribution is constructed, and Mn, Mw, and PDI are calculated without reference to column calibration standards.[17]
-
Diagram 1: Workflow for SEC-MALS Analysis
Absolute & Complementary Techniques
While SEC is powerful for determining the MWD, other techniques can provide absolute MW values or complementary information.
Viscometry
This classical technique measures the viscosity-average molecular weight (Mv) by relating the intrinsic viscosity [η] of a polymer solution to its molecular weight via the Mark-Houwink equation.[18][19][20]
[η] = K * Ma
The Mark-Houwink parameters, K and a, are constants specific to a given polymer-solvent-temperature system.[21][22] The value of 'a' also provides insight into the polymer's conformation in solution.[22][23]
Protocol 4.1: Determining Mv using an Ubbelohde Viscometer
-
Preparation:
-
Prepare a stock solution of PODVE in a suitable solvent (e.g., Toluene) at a known concentration (~10 mg/mL).
-
Prepare a series of at least four dilutions from the stock solution (e.g., 5, 2.5, 1.25, 0.625 mg/mL).
-
Place a constant temperature water bath at the desired temperature (e.g., 25 °C). An Ubbelohde viscometer is used because its measurements are independent of the volume of liquid.[24]
-
-
Measurement:
-
Measure the flow time of the pure solvent (t₀) through the viscometer capillary. Repeat at least three times for an average.
-
For each polymer dilution, measure the flow time (t). Repeat three times for an average.
-
-
Calculations & Data Analysis:
-
For each concentration (c), calculate the reduced viscosity (η_red = (t - t₀) / (t₀ * c)) and the inherent viscosity (η_inh = ln(t/t₀) / c).
-
Plot both reduced viscosity and inherent viscosity against concentration.
-
Extrapolate both lines to zero concentration. The common y-intercept of these two plots is the intrinsic viscosity [η] .[18][20]
-
Using the known Mark-Houwink parameters for PODVE in the chosen solvent and temperature, calculate the viscosity-average molecular weight (Mv).
-
| Parameter | Description | Typical Value Range for Flexible Polymers |
| K | Mark-Houwink pre-exponential factor (mL/g) | Varies widely with system |
| a | Mark-Houwink exponent (dimensionless) | 0.5 (theta solvent) to 0.8 (good solvent)[21][23] |
| Mv | Viscosity-Average Molecular Weight ( g/mol ) | Calculated from the equation |
| Note: If K and a values for PODVE are not available in the literature, they must be determined experimentally by measuring [η] for a series of well-characterized, narrow PODVE standards of known molecular weight. |
MALDI-TOF Mass Spectrometry
MALDI-TOF is a soft ionization mass spectrometry technique that can resolve individual polymer chains (oligomers), providing absolute molecular weight data.[5][25] It is exceptionally powerful for confirming repeat unit mass and identifying end-group structures.[26]
-
Causality of Choice: MALDI is ideal for low PDI polymers (Đ ≤ 1.3).[5][27] In samples with high PDI, there can be mass discrimination where higher molecular weight chains are ionized less efficiently, skewing the calculated average MW to lower values.[27]
Diagram 2: Principle of MALDI-TOF MS for Polymers
Protocol 4.2: MALDI-TOF MS Analysis of PODVE
-
Solution Preparation:
-
Polymer: Dissolve PODVE in THF to a concentration of ~5 mg/mL.
-
Matrix: Prepare a saturated solution of a suitable matrix, such as trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or Dithranol, in THF (~20 mg/mL).[28] The choice of matrix is critical and may require screening.[25]
-
Cationizing Agent: Prepare a solution of sodium iodide (NaI) or silver trifluoroacetate (AgTFA) in THF or acetone (~5 mg/mL).
-
-
Sample Spotting:
-
On a stainless-steel MALDI target plate, mix the polymer, matrix, and cationizing agent solutions directly on the spot. A typical ratio is 10:2:1 (Matrix:Polymer:Cation).
-
Allow the solvent to evaporate completely at room temperature, forming a solid, co-crystallized spot.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion, reflectron mode. Optimize laser power to achieve good signal intensity without causing fragmentation.
-
Calibrate the instrument using a known polymer standard with a similar mass range.[28]
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks, where each peak corresponds to an individual polymer chain plus the mass of the cation (e.g., [Monomer]n + End Groups + Na⁺).
-
The mass difference between adjacent peaks should correspond to the mass of the this compound monomer unit (296.5 g/mol ).[29]
-
Using the instrument's software, calculate Mn, Mw, and PDI directly from the intensities and m/z values of the peaks in the distribution.[5]
-
Summary of Techniques
| Technique | Principle | MW Average(s) Obtained | Absolute or Relative? | Provides PDI? | Key Considerations for PODVE |
| SEC with DRI | Chromatographic separation by hydrodynamic volume | Mn, Mw, Mz (relative to standards) | Relative | Yes | Requires well-matched calibration standards for accuracy. The workhorse for routine analysis. |
| SEC-MALS | SEC separation coupled with light scattering detection | Mn, Mw, Mz (absolute) | Absolute | Yes | Gold standard for accurate MWD. Requires knowledge of dn/dc value.[17] |
| Viscometry | Measurement of intrinsic viscosity related to MW via Mark-Houwink equation | Mv | Absolute (if K and a are known) | No | A cost-effective method for determining a single MW average.[24] Requires known Mark-Houwink parameters. |
| MALDI-TOF MS | Soft ionization mass spectrometry of individual oligomers | Mn, Mw (absolute) | Absolute | Yes | Provides the highest resolution and end-group information.[26] Best for low PDI samples (Đ < 1.3).[5][27] |
Conclusion
The characterization of poly(this compound) molecular weight is not a one-size-fits-all process. A comprehensive understanding requires a thoughtful selection of analytical techniques. SEC-MALS stands out as the most powerful and robust method, providing absolute molecular weight and the full distribution in a single run. For routine quality control, conventional SEC with DRI detection is often sufficient. Viscometry offers a simple, low-cost method for determining an average molecular weight, while MALDI-TOF MS provides unparalleled detail for low-polydispersity samples and structural confirmation. By understanding the principles and protocols outlined in this guide, researchers can confidently select the appropriate methodology to correlate the molecular properties of PODVE with its performance, accelerating material development and ensuring product quality.
References
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Title: Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Source: Analytical Methods (RSC Publishing). URL: [Link]
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Title: Determination of Viscosity Average Molecular Weight of Polymer (Theory). Source: Physical Chemistry Virtual Lab, Amrita Vishwa Vidyapeetham. URL: [Link]
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Title: Molecular weight determination of polymers by viscometry. Source: Slideshare. URL: [Link]
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Title: MALDI Mass Spectrometry of Synthetic Polymers. Source: J-STAGE. URL: [Link]
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Title: 2.2: Molecular Weight Determination. Source: Chemistry LibreTexts. URL: [Link]
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Title: MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups. Source: Journal of Visualized Experiments (JoVE). URL: [Link]
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Title: Size-Exclusion Chromatography on PEEK Polymers. Source: SGS Polymer Solutions Incorporated. URL: [Link]
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Title: How Is Light Scattering Used To Determine Polymer Molecular Weight? Source: YouTube (Chemistry For Everyone). URL: [Link]
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Title: Characterization of synthetic polymers by MALDI-MS. Source: ResearchGate. URL: [Link]
-
Title: Determination of Molecular Weight by Light Scattering. Source: Mtoz Biolabs. URL: [Link]
-
Title: Determining Molecular Weight Using Static Light Scattering (SLS). Source: LS Instruments. URL: [Link]
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Title: Enhancing Polymer Testing Efficiency with SEC-MALS Analysis. Source: Contract Laboratory. URL: [Link]
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Title: Determination of Molecular Weight of Polymers by Viscometry. Source: Scribd. URL: [Link]
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Title: Branching Revealed: Characterizing Molecular Structure in Synthetic and Natural Polymers by Multi-Angle Light Scattering. Source: Wyatt Technology. URL: [Link]
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Title: MALS Detector Improves Polymer Research. Source: Photonics Spectra. URL: [Link]
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Title: Multi-angle light scattering polymer analysis. Source: Laboratory Talk. URL: [Link]
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Title: Principles of Detection and Characterization of Branching in Synthetic and Natural Polymers by MALS. Source: LCGC International. URL: [Link]
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Title: Measuring a Polymer's Molecular Weight with a Viscometer. Source: Sparx Engineering. URL: [Link]
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Title: this compound. Source: PubChem, NIH. URL: [Link]
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Title: An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Source: Paint.org (American Coatings Association). URL: [Link]
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Title: SEC analysis by SPECIFIC POLYMERS. Source: SPECIFIC POLYMERS. URL: [Link]
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Title: Gel permeation chromatography. Source: Wikipedia. URL: [Link]
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Title: Size-exclusion chromatography. Source: Wikipedia. URL: [Link]
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Title: Size Exclusion Chromatography (SEC) | Polymer Engineering. Source: YouTube (StudySession). URL: [Link]
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Title: POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Source: Defense Technical Information Center. URL: [Link]
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Title: Polymer Solubility Index. Source: Jordi Labs. URL: [Link]
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Title: Mark–Houwink equation. Source: Wikipedia. URL: [Link]
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Title: What is the Mark-Houwink equation – and how do you use it for polymer characterization? Source: Malvern Panalytical. URL: [Link]
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Title: Product Profile. Source: Polymer Source. URL: [Link]
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Title: Gel Permeation Chromatography (GPC). Source: Phenomenex. URL: [Link]
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Title: Agilent Polymer Standards for GPC/SEC Column Calibration. Source: Agilent Technologies. URL: [Link]
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Title: Gel Permeation Chromatography Basics and Beyond. Source: SlidePlayer. URL: [Link]
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Title: Products - this compound Cas 930-02-9. Source: Hylanda Chemical. URL: [Link]
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Title: Analysis of engineering polymers by GPC/SEC. Source: Agilent Technologies. URL: [Link]
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Title: An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Source: Agilent Technologies. URL: [Link]
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Title: Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures. Source: CORE. URL: [Link]
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Title: Polymer and Solvents 1.pdf. Source: ResearchGate. URL: [Link]
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Title: Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. Source: IOSR Journal of Applied Chemistry. URL: [Link]
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Title: ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Source: Agilent Technologies. URL: [Link]
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Title: 03.11a Mark Houwink Equation. Source: YouTube (Sung-Gyu Park). URL: [Link]
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Title: ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Source: Agilent Technologies. URL: [Link]
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Title: Polymer-to-Solvent Reference Table for GPC/SEC. Source: Agilent Technologies. URL: [Link]
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Title: Solubility of polymers. Source: Kinam Park, Purdue University. URL: [Link]
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Title: Mark-Houwink Parameters for Homopolymers. Source: ResearchGate. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Mastering Molecular Weight in Poly(octadecyl vinyl ether) Synthesis
Welcome to the technical support center for the controlled polymerization of octadecyl vinyl ether (ODVE). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over the molecular weight of their poly(this compound) (PODVE) materials. Here, you will find in-depth answers to common questions and troubleshooting advice for challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for controlling the molecular weight of poly(this compound)?
A1: The most effective method for controlling the molecular weight of PODVE is through living cationic polymerization .[1][2][3] Unlike conventional cationic polymerization, which is often plagued by uncontrolled chain transfer and termination reactions, living polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index or PDI close to 1.0).[3][4]
The core principle of living cationic polymerization is to stabilize the propagating carbocationic chain end to a degree that it predominantly reacts with the monomer rather than undergoing premature termination or chain transfer. This is typically achieved by using a carefully selected initiating system and maintaining specific reaction conditions.[5] The molecular weight is then determined by the initial molar ratio of the monomer to the initiator ([M]₀/[I]₀), assuming complete monomer conversion.
Q2: How does the choice of initiator and Lewis acid affect molecular weight control?
A2: The initiator and Lewis acid (or co-initiator) system is critical for establishing a controlled polymerization.[6] A common and effective approach for vinyl ethers involves a two-component system: an initiator that provides a carbocation source (e.g., an HCl adduct of a vinyl ether) and a Lewis acid that activates the system and stabilizes the propagating species.[1]
-
Initiators : The initiator's role is to generate the initial carbocation. For vinyl ethers, systems like the isobutyl vinyl ether-HCl adduct (IBVE-HCl) are often used.[1] Other systems, such as those based on organic acids or trifluoromethyl sulfonates, have also been successfully employed.[4][6] The key is to have a fast and quantitative initiation step to ensure all polymer chains start growing at the same time.
-
Lewis Acids : The Lewis acid (e.g., SnCl₄, TiCl₄, EtAlCl₂) complexes with the counter-ion at the propagating chain end, creating a "dormant" species in equilibrium with the active, propagating carbocation.[3] This equilibrium slows down the propagation rate and significantly suppresses chain transfer and termination reactions.[1] The strength of the Lewis acid is a crucial factor; a very strong Lewis acid might lead to uncontrolled, rapid polymerization, while a weaker one might not be effective in controlling the reaction.[1]
Q3: What is the role of temperature in controlling the polymerization of this compound?
A3: Temperature is a critical parameter in the cationic polymerization of vinyl ethers.[7][8] Generally, lower temperatures are favored for achieving better control over the molecular weight and a narrower PDI .[1][4] This is because at lower temperatures (e.g., -30°C to -78°C), the propagating carbocations are more stable, and the rates of chain transfer and termination reactions are significantly reduced relative to the rate of propagation.[1][3][4]
Elevated temperatures can lead to several issues:
-
Increased rates of chain transfer to the monomer, solvent, or impurities.[4]
-
A higher likelihood of side reactions, leading to a broader molecular weight distribution.
-
In some cases, a decrease in monomer conversion and lower molecular weights than theoretically predicted.[8]
Q4: Can chain transfer agents be used to control the molecular weight of poly(this compound)?
A4: Yes, chain transfer agents (CTAs) can be intentionally used to control molecular weight, although this approach is more common in free-radical polymerization. In cationic polymerization, the deliberate addition of a CTA can be a strategy to produce lower molecular weight polymers in a controlled manner. Compounds like tert-butyl esters, thioacetals, and thioethers have been shown to act as CTAs in the cationic polymerization of vinyl ethers.[9][10]
It is also important to be aware of unintentional chain transfer . Impurities in the monomer or solvent, such as water or alcohols, can act as potent chain transfer agents, leading to a lower-than-expected molecular weight and a broad PDI. Therefore, rigorous purification of all reagents and solvents is crucial for achieving good control.
Troubleshooting Guide
Issue 1: The final polymer has a much broader polydispersity index (PDI > 1.5) than expected.
This is a common indication that the polymerization is not proceeding in a "living" manner.
| Potential Cause | Explanation | Recommended Action |
| Impurities in Monomer or Solvent | Water, alcohols, or other protic impurities can act as initiators or chain transfer agents, leading to uncontrolled polymerization. | Purify the ODVE monomer by distillation over calcium hydride. Use a rigorously dried, non-protic solvent like toluene or hexane. |
| Reaction Temperature Too High | Higher temperatures increase the rate of chain transfer and termination reactions relative to propagation.[11] | Conduct the polymerization at a lower temperature (e.g., -30°C or -78°C).[1][4] |
| Inappropriate Initiator/Lewis Acid Ratio | An incorrect ratio can lead to slow initiation or an overly active catalytic system, both of which can broaden the PDI. | Optimize the initiator to Lewis acid ratio. A slight excess of Lewis acid is often used. |
| Poor Mixing | Inefficient mixing can lead to localized "hot spots" of high monomer concentration and rapid, uncontrolled polymerization. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the initiator/Lewis acid. |
Issue 2: The obtained molecular weight is significantly lower than the theoretical value calculated from the [M]₀/[I]₀ ratio.
This suggests that more polymer chains were generated than intended or that chains were prematurely terminated.
| Potential Cause | Explanation | Recommended Action |
| Presence of Unintentional Chain Transfer Agents | Impurities like water or alcohols are common culprits that can terminate growing chains and initiate new, shorter ones. | Rigorously dry all glassware and reagents. Purify the monomer and solvent as described above. |
| High Initiator Concentration | An error in calculating or dispensing the initiator can lead to a higher actual concentration, resulting in more, shorter polymer chains. | Double-check all calculations and ensure accurate measurement of the initiator solution. |
| High Reaction Temperature | As mentioned, elevated temperatures can increase the rate of chain transfer reactions, leading to lower molecular weights.[11] | Perform the polymerization at a lower temperature.[1][4] |
| Incomplete Monomer Conversion | If the reaction is stopped before all the monomer is consumed, the final molecular weight will be lower than the theoretical maximum. | Monitor the reaction progress (e.g., by taking aliquots for NMR analysis) to ensure complete conversion before quenching. |
Issue 3: The polymerization reaction is extremely fast and difficult to control, leading to a gel-like product.
This indicates a "runaway" polymerization, where the rate of propagation is excessively high.
| Potential Cause | Explanation | Recommended Action |
| Excessively Strong Lewis Acid | Some Lewis acids are too reactive for vinyl ethers and can lead to an explosive polymerization rate.[1] | Consider using a milder Lewis acid, such as SnCl₄, or adding a Lewis base to temper the reactivity. |
| High Monomer Concentration | A very high initial concentration of the monomer can lead to a rapid exotherm that further accelerates the reaction. | Reduce the initial monomer concentration by using more solvent. |
| Absence of a Stabilizing Additive | In some systems, a weak Lewis base (e.g., an ester or ether) is added to reversibly complex with the propagating species and slow down the polymerization.[5] | Experiment with the addition of a small amount of a Lewis base like ethyl acetate or 1,4-dioxane. |
Experimental Protocols & Visual Guides
Protocol: Living Cationic Polymerization of this compound
This protocol is a general guideline. Optimal conditions may vary depending on the specific initiator and Lewis acid system used.
-
Preparation :
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Purify this compound by distillation over calcium hydride under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.
-
Dry the solvent (e.g., toluene) using a suitable method, such as passing it through a column of activated alumina.
-
-
Polymerization :
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the desired amount of this compound in the dried solvent.
-
Cool the solution to the target temperature (e.g., -78°C using a dry ice/acetone bath).
-
In a separate, dry flask, prepare the initiator solution (e.g., IBVE-HCl in toluene).
-
Add the initiator solution to the monomer solution via syringe and stir for 2-3 minutes.
-
Initiate the polymerization by adding the Lewis acid (e.g., SnCl₄ in toluene) dropwise to the stirred solution.
-
Allow the reaction to proceed for the desired time, typically until full monomer conversion is achieved.
-
-
Quenching and Purification :
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Diagrams
Caption: Troubleshooting workflow for a broad PDI in ODVE polymerization.
Caption: Equilibrium in living cationic polymerization of vinyl ethers.
References
-
tert-Butyl Esters as Potential Reversible Chain Transfer Agents for Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes. (2020). Macromolecular Rapid Communications. [Link]
-
Ester-Activated Vinyl Ethers as Chain Transfer Agents in Radical Photopolymerization of Methacrylates. (2019). Macromolecules. [Link]
-
Organocatalytic cationic degenerate chain transfer polymerization of vinyl ethers with excellent temporal control. (n.d.). Polymer Chemistry. [Link]
-
Ester-Activated Vinyl Ethers as Chain Transfer Agents in Radical Photopolymerization of Methacrylates. (2019). Macromolecules. [Link]
-
Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. (n.d.). National Institutes of Health. [Link]
-
Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. (n.d.). ACS Publications. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). National Institutes of Health. [Link]
-
Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. (n.d.). Polymer Chemistry. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). Semantic Scholar. [Link]
-
Temperature during cationic polymerizations of vinyl ethers initiated... (n.d.). ResearchGate. [Link]
-
A Renaissance in Living Cationic Polymerization. (n.d.). Chemical Reviews. [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). MDPI. [Link]
-
MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. (2018). YouTube. [Link]
-
Living cationic polymerization. (n.d.). Wikipedia. [Link]
-
A) Controlled cationic polymerization of vinyl ethers using substituted... (n.d.). ResearchGate. [Link]
-
Effect of polymerization temperature on the properties of autopolymerizing resin. (n.d.). PubMed. [Link]
-
Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. (2019). Science. [Link]
-
Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. (n.d.). RSC Publishing. [Link]
-
Effects of Temperature on Cure Kinetics and Mechanical Properties of Vinyl-Ester Resins. (1999). Journal of Applied Polymer Science. [Link]
-
POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (n.d.). Defense Technical Information Center. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
vinyl acetate. (n.d.). Organic Syntheses. [Link]
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Technical Support Center: Synthesis of Octadecyl Vinyl Ether
Welcome to the technical support center for the synthesis of octadecyl vinyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this long-chain vinyl ether. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: Why is my yield of this compound significantly lower than expected?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to suboptimal reaction conditions and the occurrence of side reactions. The most common methods for synthesizing vinyl ethers are the Reppe process, which involves the reaction of an alcohol with acetylene, and transfer vinylation, where a vinyl group is exchanged from a more volatile vinyl ether.[1][2]
Potential Causes and Solutions:
-
Incomplete Reaction: The vinylation of a long-chain alcohol like octadecanol can be slow.
-
Solution: Ensure your reaction has been given sufficient time to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[3]
-
-
Suboptimal Catalyst Activity: The choice and handling of the catalyst are critical.
-
Solution: For base-catalyzed reactions with acetylene (Reppe process), ensure the base (e.g., potassium hydroxide) is of high purity and anhydrous.[4] For transition metal-catalyzed transfer vinylation (e.g., using iridium or ruthenium catalysts), ensure the catalyst is active and not poisoned.[5][6] The use of moist reagents can significantly lower yields.[6]
-
-
Side Reaction Dominance: The primary culprits for low yields are often competing side reactions, which are detailed below.
Issue 2: Presence of Significant Byproducts in the Final Product
Question: My final product shows multiple spots on TLC/peaks in GC other than the desired this compound. What are these byproducts and how can I minimize them?
Answer:
The presence of byproducts is a common challenge. The most prevalent side reactions in the synthesis of this compound are acetal formation and polymerization.
Side Reaction 1: Acetal Formation
Under acidic conditions, the this compound product can react with the starting material, octadecanol, to form an acetal.[7][8][9] This reaction is reversible and catalyzed by acid.[10][11]
Mechanism of Acetal Formation:
-
Protonation of the vinyl ether double bond generates a resonance-stabilized carbocation.
-
Nucleophilic attack by the hydroxyl group of octadecanol on the carbocation forms a hemiacetal.[8]
-
In the presence of excess alcohol and continued acid catalysis, the hemiacetal can further react to form a stable acetal.[9]
Solutions to Minimize Acetal Formation:
-
Control of pH: Maintain basic or neutral reaction conditions. If using an acid catalyst, use the minimum effective amount and consider a milder acid.
-
Stoichiometry Control: Using an excess of the vinylating agent (e.g., acetylene or a donor vinyl ether) can help to drive the primary reaction forward and reduce the opportunity for the product to react with the starting alcohol.
-
Temperature Management: Lowering the reaction temperature can disfavor the formation of the acetal.
Side Reaction 2: Polymerization of this compound
The vinyl group of this compound is susceptible to cationic polymerization, especially in the presence of acid catalysts or certain metal catalysts.[12][13] This can lead to the formation of low or high molecular weight polymers, which can be difficult to remove and significantly reduce the yield of the desired monomer.[14][15][16]
Solutions to Minimize Polymerization:
-
Catalyst Choice: Select catalysts that are less prone to initiating polymerization. For instance, some ruthenium catalysts have shown good performance in transfer vinylation with reduced polymerization.[5]
-
Inhibitors: The addition of a small amount of a radical or cationic polymerization inhibitor can be beneficial, depending on the reaction mechanism.
-
Strict Temperature Control: Polymerization is often highly exothermic. Maintaining a consistent and controlled temperature is crucial.
-
Purification: If polymerization does occur, the resulting oligomers or polymers may be separable by column chromatography or distillation under reduced pressure.
Side Reaction 3: Formation of Dioctadecyl Ether
Under strongly acidic conditions and at elevated temperatures, direct dehydration of two molecules of octadecanol can occur to form the symmetrical dioctadecyl ether.[3]
Solutions to Minimize Symmetrical Ether Formation:
-
Avoid Strong Acids and High Temperatures: This side reaction is more prevalent under harsh conditions. Using milder catalysts and lower reaction temperatures is an effective preventative measure.[3]
Troubleshooting Workflow
Here is a logical workflow to diagnose and address issues in your synthesis:
Sources
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- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]
- 5. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fiveable.me [fiveable.me]
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- 9. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cationic Polymerization of Vinyl Ethers
Welcome to the technical support center for the cationic polymerization of vinyl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience. Our goal is to empower you to overcome common experimental hurdles and achieve well-controlled, reproducible results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you might encounter during the cationic polymerization of vinyl ethers. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to help you make informed decisions in your future experiments.
Q1: My polymerization is extremely fast, almost explosive, and the resulting polymer has a very broad molecular weight distribution (Đ > 2.0). What's causing this and how can I control it?
A1: An uncontrollably fast polymerization is a classic sign of highly reactive propagating carbocations, which are characteristic of conventional cationic polymerization.[1][2] This high reactivity leads to numerous side reactions, particularly chain transfer, which prematurely terminates growing chains and initiates new ones, resulting in a polymer with a broad molecular weight distribution.[3]
Core Problem: The concentration and reactivity of the carbocationic active centers are too high.
Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature (e.g., to -78 °C) significantly stabilizes the propagating carbocations, reduces the rates of chain transfer and termination reactions, and allows for more controlled polymer growth.[2][3] Many commercial polymerizations are conducted at very low temperatures for this reason.[4]
-
Choose a Less Polar Solvent: The polarity of the solvent affects the distance between the propagating carbocation and its counterion. Nonpolar solvents like hexane or toluene suppress the formation of highly reactive free ions in favor of less reactive ion pairs, thus slowing down the polymerization.[5]
Solvent Dielectric Constant (approx. at 20°C) Polarity Hexane 1.9 Nonpolar Toluene 2.4 Nonpolar Dichloromethane 9.1 Polar Aprotic Nitrobenzene 34.8 Polar Aprotic -
Utilize a "Living" Polymerization System: For precise control over molecular weight and a narrow dispersity (Đ < 1.2), consider a living cationic polymerization approach.[6][7] These systems often involve a rapid and reversible equilibrium between a dormant species and the active propagating cation.[3] This can be achieved by:
-
Adding a Lewis Base: A weak Lewis base (e.g., an ether or an ester) can reversibly complex with the growing carbocation, moderating its reactivity.
-
Using a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent: Cationic RAFT polymerization has emerged as a powerful technique to achieve controlled polymerization.[1][8] It involves a dynamic equilibrium between propagating chains and a dormant species formed with a chain transfer agent.[9]
-
-
Select a Weaker Initiating System: If using a Lewis acid co-initiator, its strength influences the polymerization rate. A very strong Lewis acid (e.g., AlCl₃) will lead to a very fast reaction. Consider a milder Lewis acid or a different initiating system altogether.
Q2: I'm not getting any polymer, or the conversion is extremely low. What are the likely causes?
A2: A failure to polymerize typically points to issues with the initiating system or the presence of terminating impurities. Cationic polymerization is notoriously sensitive to nucleophilic impurities that can neutralize the carbocationic species.
Core Problem: The concentration of active initiators or propagating chains is insufficient, often due to impurities.
Solutions:
-
Rigorous Purification of Reagents:
-
Monomer and Solvent: Ensure your vinyl ether monomer and solvent are meticulously purified to remove water, alcohols, and other nucleophilic impurities. This often involves distillation over a suitable drying agent (e.g., CaH₂). Water is a potent terminating agent in conventional cationic polymerization.[10]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reaction.
-
-
Verify Your Initiating System:
-
Protic Acids: If using a protic acid (e.g., triflic acid), the counterion must be weakly nucleophilic to prevent immediate recombination with the initiated monomer.[4]
-
Lewis Acids: Many Lewis acids (e.g., BF₃, TiCl₄) require a co-initiator (also called a cation source), such as water or an alcohol, to generate the initiating species.[4] Ensure you have the correct initiator/co-initiator combination. Paradoxically, while excess water terminates the reaction, a trace amount is often necessary to initiate polymerization with certain Lewis acids.
-
-
Increase Initiator Concentration: It's possible your initiator concentration is simply too low to generate a sufficient number of propagating chains. Try incrementally increasing the initiator concentration.
-
Check for Inhibitors in the Monomer: Commercial monomers often contain inhibitors to prevent polymerization during storage. Ensure these have been removed, typically by washing with a basic solution followed by distillation.
Q3: The final molecular weight of my polymer is consistently lower than the theoretical value calculated from the monomer-to-initiator ratio. Why is this happening?
A3: A lower-than-expected molecular weight is a classic symptom of chain transfer reactions. In chain transfer, the active center of a growing polymer chain is transferred to another molecule (monomer, solvent, or even another polymer), terminating the original chain and starting a new one.[2][3]
Core Problem: Chain transfer events are prematurely terminating polymer chain growth.
Solutions:
-
Reduce Temperature: As mentioned in Q1, lowering the reaction temperature is highly effective at suppressing chain transfer relative to propagation.
-
Optimize the Solvent: Chain transfer to the solvent can be a significant issue. Avoid solvents that can readily donate a proton or act as a nucleophile. Nonpolar solvents like hexane are often preferred.
-
Decrease Monomer Concentration: While counterintuitive, a high initial monomer concentration can sometimes increase the rate of chain transfer to the monomer. Running the polymerization at a more dilute concentration can mitigate this.
-
Employ a Living Polymerization System: Living cationic polymerization techniques are specifically designed to eliminate or significantly reduce chain transfer and termination, providing excellent agreement between theoretical and experimental molecular weights.[1][2] The use of certain organic acids, for example, can create a tight ion pair that inhibits chain-transfer events.[1]
Q4: How can I achieve stereocontrol (e.g., isotactic poly(vinyl ethers)) during the polymerization?
A4: Achieving stereocontrol in cationic polymerization is challenging because the growing oxocarbenium ion is planar, offering little inherent bias for the incoming monomer's facial addition.[11] However, significant advancements have been made.
Core Problem: Lack of a stereodirecting influence at the propagating chain end.
Solutions:
-
Use Bulky Lewis Acid Catalysts: Certain titanium-based Lewis acid catalysts with bulky aryloxy substituents have been shown to produce highly isotactic poly(isobutyl vinyl ether), especially at low temperatures (-78 °C) in nonpolar solvents like hexane.[1][2]
-
Employ Chiral Counterions (Asymmetric Ion Pairing): A modern and powerful approach involves using a chiral counterion. The chiral counterion forms an intimate ion pair with the propagating carbocation, creating a chiral environment that biases the facial addition of the incoming monomer.[11] This catalyst-controlled approach can lead to high degrees of isotacticity.[11]
-
Optimize Reaction Conditions:
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding the cationic polymerization of vinyl ethers.
Q1: What are the fundamental steps in the cationic polymerization of a vinyl ether?
A1: The polymerization proceeds through three main steps:
-
Initiation: An initiator (typically a protic acid or a Lewis acid with a co-initiator) adds to the vinyl ether monomer, generating a carbocationic (specifically, an oxocarbenium ion) active center.[1][2]
-
Propagation: The carbocationic chain end successively adds more monomer units, growing the polymer chain.[1] This step is typically very fast.
-
Chain Transfer & Termination: The growing chain is deactivated. This can occur through recombination with the counterion, or more commonly, through chain transfer, where the active site is transferred to a monomer, solvent, or polymer.[1][2]
Caption: General mechanism of cationic polymerization.
Q2: Why are vinyl ethers particularly good monomers for cationic polymerization?
A2: Vinyl ethers are excellent monomers for cationic polymerization because the oxygen atom's lone pair of electrons can effectively stabilize the positive charge of the propagating carbocation through resonance.[12] This electron-donating group makes the double bond nucleophilic enough to be attacked by the cationic initiator and stabilizes the resulting active center, facilitating propagation.[1][2]
Q3: What is "living" cationic polymerization and why is it important?
A3: Living polymerization is a type of chain-growth polymerization where chain termination and chain transfer reactions are absent or negligible.[1][2] This is crucial because it allows for:
-
Control over Molecular Weight: The final molecular weight is directly determined by the initial monomer-to-initiator ratio.
-
Narrow Molecular Weight Distribution (Low Đ): All polymer chains grow at approximately the same rate, leading to a highly uniform product.[6]
-
Synthesis of Complex Architectures: Because the chain ends remain active, one can synthesize block copolymers by sequentially adding different monomers.[6]
The first living cationic polymerization of alkyl vinyl ethers was reported in 1984, marking a significant milestone in the field.[4]
Q4: Can cationic polymerization of vinyl ethers be performed in water?
A4: Traditionally, this was considered impossible because water is a strong nucleophile that readily terminates the highly reactive carbocations.[10] However, recent advancements have made aqueous systems viable. The key challenges are the deactivation of traditional Lewis acid catalysts and the termination of propagating chains by water.[10] Success has been achieved by using:
-
Water-Tolerant Lewis Acids: Certain Lewis acids, like tris(pentafluorophenyl)borane (B(C₆F₅)₃), show stability and activity in water.[10][13]
-
Specialized Techniques: Suspension or emulsion polymerization can be used, where the polymerization occurs at the monomer/water interface.[13][14] It's important to note that the mechanism and kinetics in aqueous media can differ significantly from traditional non-polar systems.[13][15]
Caption: Troubleshooting workflow for common issues.
References
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry (RSC Publishing). [Link]
-
Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing). [Link]
-
A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. d-scholarship.pitt.edu. [Link]
-
Living cationic polymerization of vinyl ethers with a functional group. 1. Polymerization of 2-acetoxyethyl vinyl ether and synthesis of polyalcohols with a narrow molecular weight distribution. Macromolecules - ACS Publications. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Publications. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing). [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K. [Link]
-
Cationic polymerization. Wikipedia. [Link]
-
Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. ACS Publications. [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. NIH. [Link]
-
Cationic Polymerization of Vinyl and Cyclic Ethers in Supercritical and Liquid Carbon Dioxide. American Chemical Society. [Link]
-
A) Controlled cationic polymerization of vinyl ethers using substituted... ResearchGate. [Link]
-
Proposed mechanism for the aqueous cationic polymerization of vinyl... ResearchGate. [Link]
-
Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules - ACS Publications. [Link]
-
Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society. [Link]
-
Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. Science. [Link]
-
(PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. ResearchGate. [Link]
Sources
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 13. mdpi.com [mdpi.com]
- 14. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Initiator Concentration for Octadecyl Vinyl Ether Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers, scientists, and drug development professionals working with the cationic polymerization of octadecyl vinyl ether (ODVE). Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the critical role of initiator concentration.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the initiator in the cationic polymerization of this compound?
In the cationic polymerization of this compound, the initiator is the chemical species that starts the polymerization process.[1] Its primary function is to generate a carbocation, which then reacts with an ODVE monomer molecule to begin the formation of the polymer chain.[1] Common initiators for cationic polymerization include protonic acids (e.g., triflic acid), Lewis acids (e.g., tin tetrachloride, boron trifluoride etherate), and organic catalysts, often used with a co-initiator like water or an alcohol.[2][3]
Q2: How does initiator concentration impact the molecular weight and polydispersity of poly(this compound)?
The concentration of the initiator is a critical factor that directly influences the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of the resulting polymer.[2]
-
Higher Initiator Concentration: Generally leads to a faster polymerization rate but results in the formation of shorter polymer chains, and consequently, a lower molecular weight.[2]
-
Lower Initiator Concentration: Can produce polymers with higher molecular weights, though the reaction may proceed at a much slower rate.[2]
In an ideal living cationic polymerization, the number-average molecular weight (Mn) is inversely proportional to the initial initiator concentration for a given monomer concentration. However, side reactions like chain transfer can complicate this relationship.[2] An inappropriate initiator concentration can lead to a loss of control over the polymerization, resulting in a broad molecular weight distribution (high PDI).[2][4] Therefore, optimizing the initiator concentration is crucial for achieving the desired molecular weight and a narrow PDI (typically < 1.5), which is often a key objective in controlled polymerization.[2][5]
Q3: Does the choice of initiator type influence the optimal concentration?
Absolutely. Different initiator systems exhibit varying efficiencies and reaction mechanisms.[2] For instance, Lewis acids such as SnCl₄ or BF₃·OEt₂, protonic acids, and various organic catalysts will have different activities.[2][3] The optimal concentration is dependent on the specific initiator's activity, the reactivity of the this compound monomer, and the reaction conditions, including temperature and solvent.[2]
Q4: What are the typical signs that the initiator concentration is not optimized in my ODVE polymerization?
Several experimental observations can indicate a non-optimal initiator concentration:
-
Low Monomer Conversion: If the initiator concentration is too low, the polymerization may be very slow or may not proceed to completion, resulting in a low yield of the polymer.
-
Broad Molecular Weight Distribution (High PDI): A PDI value significantly greater than 1.5 often suggests a lack of control over the polymerization process. This can be caused by an initiator concentration that is either too high or too low, leading to side reactions.[2][4]
-
Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to inconsistencies in initiator concentration or activity.
-
Uncontrolled Exotherm: A very high initiator concentration can lead to a rapid, uncontrolled polymerization, generating significant heat (exotherm) that can be difficult to manage and can promote side reactions.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to initiator concentration in this compound polymerization.
Problem 1: Low Polymer Yield and Monomer Conversion
Symptoms:
-
After the designated reaction time, a significant amount of unreacted this compound monomer remains.
-
The isolated polymer yield is consistently below expectations.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Initiator Concentration | The number of active centers generated is too low to effectively polymerize the available monomer within the given timeframe. | Gradually increase the initiator concentration in subsequent experiments. A stepwise increase of 20-50% can help identify the optimal range. |
| Initiator Deactivation | Impurities in the monomer, solvent, or glassware (e.g., water) can neutralize the initiator, reducing its effectiveness. Cationic polymerizations are notoriously sensitive to moisture.[6] | Ensure all reagents and glassware are rigorously dried before use. Consider using a proton trap like 2,6-di-tert-butylpyridine (DTBP) to scavenge stray protons.[7] |
| Low Initiator Efficiency | The chosen initiator may not be sufficiently active under the current reaction conditions (e.g., temperature). | Consider a more active initiator system or adjust the reaction temperature. Note that for cationic polymerizations, lower temperatures often lead to better control and reduced side reactions.[8] |
Problem 2: Broad Molecular Weight Distribution (High PDI)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis reveals a broad peak, with a PDI value significantly above 1.5.
-
The polymer properties are inconsistent.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Excessive Initiator Concentration | A high concentration of active species can lead to an increased rate of chain transfer reactions, where the growing polymer chain is prematurely terminated and a new chain is initiated. This results in a mixture of polymer chains with varying lengths.[2] | Systematically decrease the initiator concentration. This will slow down the reaction but should provide better control over chain growth. |
| Chain Transfer to Monomer/Polymer | The propagating carbocation can be transferred to a monomer molecule or another polymer chain, leading to a broader molecular weight distribution. This is a common side reaction in cationic polymerization.[9] | Lowering the reaction temperature can help to suppress chain transfer reactions.[8] The choice of a less polar solvent can also sometimes improve control.[4] |
| Slow Initiation | If the initiation rate is slow compared to the propagation rate, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. | Select an initiator that provides a rapid and efficient initiation step. The goal is to have all polymer chains start growing at approximately the same time. |
Problem 3: Uncontrolled and Rapid Polymerization
Symptoms:
-
A rapid increase in temperature (exotherm) is observed shortly after adding the initiator.
-
The reaction mixture becomes viscous very quickly.
-
The resulting polymer often has a very broad PDI.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Initiator Concentration is Too High | An excess of initiator generates a large number of active centers simultaneously, leading to a very fast and exothermic reaction that is difficult to control. | Drastically reduce the initiator concentration. It may be necessary to prepare a dilute stock solution of the initiator to allow for more accurate dispensing of small quantities. |
| Reaction Temperature is Too High | Higher temperatures increase the rates of both initiation and propagation, which can lead to a runaway reaction, especially with a high initiator concentration. | Conduct the polymerization at a lower temperature. Many cationic polymerizations of vinyl ethers are performed at temperatures ranging from 0°C to -78°C to maintain control.[8][10] |
III. Experimental Protocols and Visualization
Protocol: Systematic Optimization of Initiator Concentration
This protocol outlines a systematic approach to determine the optimal initiator-to-monomer ratio for your specific experimental setup.
1. Reagent and Glassware Preparation:
- Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
- Purify the this compound monomer by distillation over calcium hydride to remove inhibitors and moisture.
- Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
2. Stock Solution Preparation:
- Prepare a stock solution of your chosen initiator (e.g., SnCl₄) in the reaction solvent (e.g., toluene or hexane). This allows for accurate addition of small quantities.
3. Polymerization Reactions:
- Set up a series of reactions in parallel, each with a different initiator concentration. For example, you could target monomer-to-initiator ratios of 100:1, 200:1, 500:1, and 1000:1.
- In a typical reaction, add the purified monomer and solvent to a flame-dried flask under a nitrogen atmosphere.
- Cool the reaction mixture to the desired temperature (e.g., 0°C).
- Add the calculated volume of the initiator stock solution to start the polymerization.
- Allow the reactions to proceed for a set amount of time, then quench by adding a small amount of pre-chilled methanol.
4. Polymer Characterization:
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
- Collect the polymer by filtration and dry under vacuum.
- Determine the monomer conversion for each reaction.
- Analyze the molecular weight (Mn) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).
5. Data Analysis:
- Plot the obtained Mn and PDI values as a function of the monomer-to-initiator ratio.
- The optimal initiator concentration will be the one that provides a good balance of monomer conversion, target molecular weight, and a low PDI.
Visualization of the Optimization Workflow
The following diagram illustrates the logical flow of the initiator concentration optimization process.
Caption: Workflow for optimizing initiator concentration.
Mechanism of Cationic Polymerization
The following diagram illustrates the key steps in the cationic polymerization of a vinyl ether.
Caption: Key steps in cationic vinyl ether polymerization.
IV. References
-
Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available from: [Link]
-
Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. ACS Publications. Available from: [Link]
-
Dual control of stereoregularity and molecular weight in cationic polymerization of vinyl ether by tunable TADDOLs/TiCl4 initiating systems. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. Available from: [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. ResearchGate. Available from: [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Available from: [Link]
-
A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. KAIST. Available from: [Link]
-
Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. National Institutes of Health (NIH). Available from: [Link]
-
Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. ResearchGate. Available from: [Link]
-
Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. University of North Carolina at Chapel Hill. Available from: [Link]
-
POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Defense Technical Information Center. Available from: [Link]
-
Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. IOSR Journal. Available from: [Link]
-
Understanding the Role of Initiators in Polymerization. Patsnap. Available from: [Link]
-
What Are Common Initiators For Free-Radical Polymerization?. YouTube. Available from: [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. ResearchGate. Available from: [Link]
-
Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. National Institutes of Health (NIH). Available from: [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. National Institutes of Health (NIH). Available from: [Link]
-
Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. ResearchGate. Available from: [Link]
-
Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Nature. Available from: [Link]
-
Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Polymerization Kinetics and Properties of Vinyl Polymers. McMaster University. Available from: [Link]
-
This compound/maleic anhydride copolymer. Scientific Polymer Products, Inc.. Available from: [Link]
-
Cationic polymerization of vinyl ethers under ambient conditions. Morressier. Available from: [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing). Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry (RSC Publishing). Available from: [Link]
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Preventing homopolymerization in octadecyl vinyl ether copolymer synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for octadecyl vinyl ether (ODVE) copolymer synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of copolymers containing ODVE. As Senior Application Scientists, we understand the nuances of polymerization and aim to equip you with the knowledge to overcome common challenges, particularly the prevention of undesirable ODVE homopolymerization.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My GPC results show a bimodal or broad molecular weight distribution. How can I determine if this is due to ODVE homopolymerization?
Answer:
A bimodal or broad molecular weight distribution is a common indicator of uncontrolled polymerization or the presence of multiple polymer populations. In the context of ODVE copolymerization, this often points to the concurrent formation of the desired copolymer and an ODVE homopolymer.
Underlying Cause:
This compound, like other vinyl ethers, is highly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation.[1][2][3] If trace amounts of protic impurities (like water or alcohols) or other cationic initiators are present, they can readily initiate the homopolymerization of ODVE, which is often a very fast and uncontrolled reaction.[4][5] This leads to a separate population of poly(this compound) (PODVE) alongside your target copolymer, resulting in a multimodal or broad GPC trace.
Troubleshooting Protocol:
-
Monomer and Solvent Purity Check:
-
Action: Before polymerization, rigorously purify the ODVE monomer and the solvent. Standard purification techniques include distillation over a suitable drying agent (e.g., calcium hydride) or passing through an activated alumina column to remove stabilizers and protic impurities.
-
Rationale: Water and other protic species are potent initiators for the cationic polymerization of vinyl ethers.[4] Their removal is the most critical step in preventing homopolymerization.
-
-
Initiator and Catalyst Scrutiny:
-
Action: Ensure that the chosen initiator system is not prone to generating cationic species under the reaction conditions. For instance, if you are performing a free-radical copolymerization, ensure your initiator (e.g., AIBN, BPO) is free from acidic impurities.
-
Rationale: Some radical initiators can degrade to form species that can initiate cationic polymerization, especially at elevated temperatures.
-
-
Fractional Precipitation:
-
Action: Attempt to separate the polymer mixture by fractional precipitation. PODVE is soluble in nonpolar solvents like hexane, while many copolymers with more polar comonomers will have different solubility profiles.
-
Rationale: Exploiting the solubility differences between the nonpolar PODVE homopolymer and potentially more polar copolymers can allow for their separation and individual characterization, confirming the presence of the homopolymer.
-
-
NMR Spectroscopy:
-
Action: Analyze the crude polymer product and the separated fractions using ¹H NMR and ¹³C NMR spectroscopy.
-
Rationale: The NMR spectra of the homopolymer will show distinct signals corresponding to the ODVE repeating unit. By comparing the spectra of your product to that of a known PODVE standard (or literature values), you can confirm its presence. The relative integration of signals unique to the homopolymer versus the copolymer can also provide a rough estimate of the extent of homopolymerization.
-
Question 2: The incorporation of ODVE into my copolymer is significantly lower than the feed ratio. What factors could be causing this?
Answer:
Low incorporation of a monomer into a copolymer is typically related to the reactivity ratios of the comonomers or competing side reactions.
Underlying Cause:
The relative rates at which two monomers add to the growing polymer chain are described by their reactivity ratios (r₁ and r₂).[6][7] If the reactivity ratio of the comonomer (M₂) with the ODVE-terminated radical (or ion) is much higher than the reactivity of ODVE (M₁) with its own radical (or ion) (i.e., r₂ >> r₁), the comonomer will be preferentially incorporated.
Additionally, if conditions favor the homopolymerization of the comonomer, it will be consumed in a separate reaction, leaving less available for copolymerization with ODVE.
Troubleshooting Protocol:
-
Re-evaluate Monomer Reactivity Ratios:
-
Action: Consult the literature for the reactivity ratios of your specific comonomer with ODVE under your polymerization conditions (e.g., radical vs. cationic).[8][9]
-
Rationale: Understanding the inherent reactivity of your monomer pair is crucial. For instance, vinyl ethers generally exhibit low reactivity in radical copolymerization with electron-rich monomers like styrene but can copolymerize more effectively with electron-deficient monomers like maleic anhydride.[8][10][11]
-
-
Adjust Monomer Feed Ratio:
-
Action: To increase the incorporation of the less reactive monomer (in this case, potentially ODVE), you may need to increase its concentration in the initial monomer feed.
-
Rationale: Based on the copolymerization equation, the composition of the copolymer is dependent on the feed ratio and the reactivity ratios.[6] Increasing the concentration of the less reactive monomer can statistically increase its chances of incorporation.
-
-
Consider a Controlled Polymerization Technique:
-
Action: Employ a controlled or living polymerization method, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization for radical systems or a living cationic polymerization for cationic systems.[2]
-
Rationale: Controlled polymerization techniques can provide better control over the copolymer composition and architecture, often leading to more uniform incorporation of monomers, even those with disparate reactivities.[12]
-
Experimental Workflow for Optimizing ODVE Incorporation
Caption: Troubleshooting workflow for low ODVE incorporation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about preventing ODVE homopolymerization.
FAQ 1: What are the ideal reaction conditions to minimize the risk of ODVE homopolymerization during a free-radical copolymerization?
Answer:
To minimize cationic homopolymerization of ODVE during a free-radical synthesis, stringent control over the reaction environment is paramount.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of peroxides from the solvent or monomer, which can degrade to initiate cationic polymerization.
-
Anhydrous Conditions: As mentioned previously, all reagents and glassware must be scrupulously dried.
-
Temperature Control: While higher temperatures can increase the rate of radical polymerization, they can also promote side reactions. Operate at the lowest effective temperature for your chosen radical initiator.
-
Avoid Acidic Comonomers: If your comonomer is acidic (e.g., acrylic acid), it should be neutralized or protected before polymerization to prevent it from acting as a cationic initiator.
FAQ 2: Can the choice of solvent influence ODVE homopolymerization?
Answer:
Yes, the solvent can play a significant role.
-
Polarity: Cationic polymerization is often favored in nonpolar or moderately polar solvents that can stabilize the growing carbocation. Using a more polar, non-protic solvent may in some cases disfavor cationic propagation.
-
Chain Transfer: Some solvents can act as chain transfer agents, which can terminate the growing polymer chains.[13] While this can reduce the molecular weight of any homopolymer formed, it is better to prevent its formation in the first place. Toluene, for example, is a common solvent for cationic polymerization and should be used with caution and in a highly purified state.
FAQ 3: Are there any additives that can be used to suppress ODVE homopolymerization?
Answer:
The addition of a "proton sponge" or a non-nucleophilic base can be effective in scavenging trace protic impurities that could initiate cationic polymerization.
-
Examples: 2,6-di-tert-butylpyridine is a sterically hindered, non-nucleophilic base that can neutralize acidic impurities without interfering with most radical polymerizations.
-
Caution: The compatibility of any additive with your specific polymerization chemistry must be verified to ensure it does not inhibit the desired copolymerization reaction.
FAQ 4: How does the structure of the comonomer affect the likelihood of ODVE homopolymerization?
Answer:
The electronic properties of the comonomer are critical.
-
Electron-Deficient Comonomers: Comonomers with electron-withdrawing groups (e.g., maleic anhydride, acrylates) are less likely to stabilize a cationic center and are thus less prone to undergo cationic polymerization themselves.[10][11] Furthermore, they can form charge-transfer complexes with electron-rich vinyl ethers, which can lead to a more alternating copolymer structure and suppress the formation of long sequences of either monomer.[11]
-
Electron-Rich Comonomers: Copolymerizing ODVE with another electron-rich monomer that is also susceptible to cationic polymerization (e.g., N-vinylcarbazole) requires extremely stringent conditions to prevent homopolymerization of both monomers.[14]
Mechanism: Copolymerization vs. Homopolymerization
Caption: Factors influencing copolymerization vs. homopolymerization.
Section 3: Quantitative Data Summary
Table 1: Reactivity Ratios of Representative Vinyl Ethers with Common Comonomers
| M₁ (Vinyl Ether) | M₂ (Comonomer) | r₁ | r₂ | Polymerization Type | Tendency |
| Butyl Vinyl Ether | Methyl Methacrylate | ~0 | ~10 | Radical | Strong tendency for M₂ homopolymerization.[9] |
| 2-Chloroethyl Vinyl Ether | Maleic Anhydride | ~0 | ~0 | Radical | Strong alternating tendency.[8] |
| This compound | Maleic Anhydride | ~0 | ~0.03 | Radical | Strong alternating tendency. |
| Benzyl Vinyl Ether | Pentafluorophenylacrylate | r₂₁ = 6600 | r₁₁ = 0.174 | Radical | AAB periodic consumption.[15] |
Note: Reactivity ratios can vary with reaction conditions. This table provides illustrative examples.
References
- Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. (n.d.).
- Overcoming challenges in the aqueous cationic polymerization of vinyl ethers - Benchchem. (n.d.).
- Cationic Bulk Polymerization of Vinyl Ethers in the Liquid Crystalline Phase - DTIC. (1991).
- Recent Developments on Cationic Polymerization of Vinyl Ethers - Semantic Scholar. (2024).
- Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. (n.d.).
- Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel - MDPI. (n.d.).
- Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing). (n.d.).
- Technical Support Center: Optimizing Initiator Concentration for Vinyl Ether Polymerization - Benchchem. (n.d.).
- Initiators - Sigma-Aldrich. (n.d.).
- A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (n.d.).
- COPOLYMER COMPOSITION - ResearchGate. (n.d.).
- Reactivity ratios and copolymer composition | Intro to Polymer Science Class Notes. (n.d.).
- Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PubMed Central. (2021).
- Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted cationic mechanisms. (n.d.).
- Polymer Science And Technology. (n.d.).
- Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers - MDPI. (n.d.).
- Umpolung Isomerization in Radical Copolymerization of Benzyl Vinyl Ether with Pentafluorophenylacrylate Leading to Degradable AAB Periodic Copolymers - PubMed. (2024).
- Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-Assembled Lipid Nanodiscs and Environments for Membrane Proteins - PubMed. (2024).
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Technical Support Center: Enhancing Adhesion of Octadecyl Vinyl Ether-Based Coatings
Welcome to the technical support center for octadecyl vinyl ether (ODVE)-based coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve adhesion challenges encountered during experimental work. The hydrophobic nature of ODVE-based coatings, while desirable for creating water-repellent surfaces, often presents significant adhesion difficulties on various substrates.[1][2] This resource provides in-depth, scientifically grounded solutions to overcome these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: My ODVE-based coating is delaminating from the substrate. What are the most common causes?
A1: Delamination, or peeling of the coating, is a frequent issue and can typically be traced back to a few root causes:[3][4][5]
-
Inadequate Surface Preparation: This is the most common culprit. Contaminants like oils, grease, dust, or moisture on the substrate surface will prevent the coating from forming a strong bond.
-
Low Surface Energy of the Substrate: ODVE coatings are inherently low-surface-energy materials. If the substrate also has low surface energy (e.g., plastics like polypropylene, polyethylene), the coating will not "wet" the surface properly, leading to poor adhesion.[6][7][8] For good adhesion, the surface energy of the substrate should ideally be at least 10 dynes/cm higher than the surface tension of the coating.[6]
-
Improper Curing: Insufficient curing time or incorrect temperature can result in a coating that hasn't fully cross-linked, leading to weak mechanical properties and poor adhesion.[3]
Q2: How can I tell if my substrate has low surface energy?
A2: A simple way to get an initial indication of a substrate's surface energy is by observing how a droplet of water behaves on it. If the water beads up into a distinct droplet with a high contact angle, the surface is hydrophobic and likely has low surface energy.[9] If the water spreads out, the surface is hydrophilic and has higher surface energy. For a quantitative assessment, contact angle measurements are recommended.[10][11][12]
Q3: What is the ideal film thickness for an ODVE-based coating to ensure good adhesion?
A3: While there's no single "ideal" thickness for all applications, excessively thick coatings can be problematic.[3] Thicker films can generate higher internal stresses during curing and solvent evaporation, which can contribute to adhesion failure. It is generally advisable to apply the thinnest coating that meets your performance requirements. Always consult the technical data sheet for the specific ODVE coating you are using for recommended thickness ranges.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving complex adhesion problems.
Low surface energy plastics are notoriously difficult to coat due to their non-polar and inert surfaces.[13][14]
Causality: The weak van der Waals forces at the interface between the non-polar plastic and the ODVE coating are insufficient to form a robust bond.
Solutions:
-
Surface Pre-treatment: The goal is to increase the surface energy of the plastic and introduce polar functional groups.
-
Plasma Treatment: This is a highly effective method that uses ionized gas to modify the surface chemistry of the plastic, creating reactive sites for better bonding.[15][16][17][18] Atmospheric plasma treatment is often preferred for its ease of integration into production lines.[1][19]
-
Corona Treatment: This method uses an electrical discharge to increase surface energy and is commonly used for films and other flat substrates.
-
Flame Treatment: A less common but still viable option, flame treatment can also increase surface polarity.
-
-
Adhesion Promoters: These are specialty primers designed to bridge the gap between the low-energy substrate and the coating.
-
Chlorinated Polyolefins (CPOs): CPOs are widely used as adhesion promoters for polyolefin substrates.[14][20][21] The polyolefin backbone of the CPO has an affinity for the plastic substrate, while the chlorine groups provide polarity for the ODVE coating to adhere to.
-
Non-Chlorinated Adhesion Promoters: For applications where chlorine is a concern, non-chlorinated alternatives are available.[14]
-
Experimental Workflow for Adhesion Improvement on Polypropylene:
Caption: Workflow for enhancing ODVE coating adhesion on polypropylene.
While metals generally have higher surface energy than plastics, inconsistencies in adhesion can still occur.[8][22]
Causality: Surface contamination, oxidation layers, and improper surface profiling can all lead to adhesion failure on metallic substrates.[4]
Solutions:
-
Thorough Surface Cleaning: All oils, greases, and other contaminants must be removed. This can be achieved through solvent wiping or alkaline cleaning.
-
Mechanical Abrasion: Creating a surface profile, or "anchor pattern," can significantly improve mechanical adhesion.
-
Abrasive Blasting: This is a highly effective method for creating a uniform surface profile.
-
Sanding: For smaller areas or less aggressive profiling, manual or power sanding can be used.
-
-
Chemical Etching: For some metals, a chemical etch can both clean the surface and create a microscopic profile.
-
Primers: For demanding applications, a primer specifically designed for the metal substrate can be used to enhance adhesion. For steel substrates, a thin coat of a vinyl ester primer can be applied if the coating is not applied shortly after blasting.[23]
Data Presentation: Recommended Surface Preparation for Different Substrates
| Substrate | Cleaning Method | Surface Treatment | Adhesion Promoter/Primer |
| Polypropylene (PP) | Isopropyl Alcohol Wipe | Atmospheric Plasma Treatment | Chlorinated Polyolefin (CPO) |
| Polyethylene (PE) | Isopropyl Alcohol Wipe | Corona or Plasma Treatment | CPO-based |
| Aluminum | Alkaline Cleaner | Light Abrasive Blasting | Epoxy-based Primer |
| Steel | Solvent Wipe | Abrasive Blasting | Vinyl Ester Primer |
| Glass | Detergent Wash, DI Water Rinse | Silane Coupling Agent | Not typically required |
Causality: Water molecules can penetrate the coating and accumulate at the coating-substrate interface, disrupting the adhesive bonds. This is particularly problematic if there are soluble salts or other contaminants at the interface.
Solutions:
-
Ensure a Contaminant-Free Surface: As mentioned previously, thorough cleaning is critical to remove any soluble species that could attract water.
-
Use of Silane Adhesion Promoters: Silanes can act as coupling agents, forming strong, water-resistant covalent bonds with both the substrate and the coating.[24]
-
Optimize Curing: A fully cured coating will have a more cross-linked structure, making it less permeable to water vapor.[25]
Part 3: Experimental Protocols and Evaluation
This protocol provides a method for quantifying the surface energy of a substrate, which is a key predictor of coating adhesion.[10][11][26]
Objective: To determine the surface energy of a substrate to assess its suitability for coating with an ODVE-based formulation.
Materials:
-
Goniometer or other contact angle measurement device
-
High-purity deionized (DI) water
-
Diiodomethane
-
Substrate to be tested
Procedure:
-
Clean the substrate surface according to the appropriate procedure and allow it to dry completely.
-
Place a small droplet of DI water on the substrate surface.
-
Measure the contact angle of the droplet.[9]
-
Repeat the measurement with diiodomethane.
-
Using the Owens-Wendt-Rabel-Kaelble (OWRK) method, calculate the surface free energy of the solid from the contact angles of the two liquids.
This is a widely used and straightforward method for assessing the adhesion of a coating to a substrate.[27][28][29][30]
Objective: To qualitatively evaluate the adhesion of a cured ODVE-based coating.
Materials:
-
Cross-hatch cutter with appropriate blade spacing (Method B for films < 5 mils)[31]
-
Pressure-sensitive tape as specified in the ASTM standard
-
Soft brush
Procedure:
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Rapidly pull the tape off at a 180° angle.[28]
-
Examine the cross-hatch area and the tape for any removed coating.
-
Rate the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = >65% of the area removed).
Visualization of Adhesion Mechanisms:
Caption: Key forces contributing to coating adhesion.
References
- ASTM D3359 Test Methods For Measuring Adhesion By Tape - Micom Laboratories. (n.d.).
- 3M™ Polyolefin Adhesion Promoter 05907, 12 oz Net Wt, 6/Case. (n.d.).
- ASTM D3359 Standard Test Methods for Rating Adhesion by Tape Test. (2023, March 7).
- Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). Retrieved from KTA-Tator, Inc.
- Plasma Surface Pretreatments of Polymers for Improved Adhesion Bonding. (n.d.).
- Eastman Polyolefin Adhesion Promoters - How to Use, Product Article. (n.d.).
- Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. (n.d.).
- Adhesion Promoters | Coatings and Inks. (n.d.).
- Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. (2024, November 2). Retrieved from Anderson Materials Evaluation, Inc.
- Functional coating resins: Adhesion promoter for low-adhesion olefin materials. (n.d.).
- Adhesion improvement by plasma treatment. (n.d.).
- ASTM Tape Adhesion Testing: The Tape Conundrum. (n.d.). Retrieved from The ChemQuest Group, Inc.
- Plasma Treatment of Large-Area Polymer Substrates for the Enhanced Adhesion of UV–Digital Printing. (n.d.).
- ASTM D3359 testing. (n.d.).
- A Look into Plasma Treatment for Superior Plastic Adhesion. (2024, July 18).
- The Role of Plasma Surface Treatment in Enhancing Adhesion. (n.d.).
- Waterborne Adhesion Promoter. (n.d.).
- How to Fix Common Coating Adhesion Problems. (2025, March 19).
- Adhesion Factors of Surface Energy & Surface Tension. (n.d.).
- Troubleshooting Adhesion failure. (n.d.).
- Surface free energy of solids by contact angle measurements. (n.d.).
- Troubleshooting Field Defects. (2021, September 22).
- Contact angle measurement Surface tension analysis. (n.d.).
- Contact Angle Measurement for The Surface Characterization of Solids. (n.d.).
- How Do You Fix Coating Adhesion Failure And Delamination? (2025, November 13).
- Coating Failure Troubleshooting. (n.d.).
- Understanding How Surface Energy Affects Adhesive Bonding. (2019, September 3). Retrieved from C.W. Hayden Co.
- What is Surface Energy and How Does it Affect Adhesion? (n.d.).
- Surface adhesion enhancement of hydrophobic polymers via atmospheric plasma technology. (n.d.).
- Method for tuning the adhesion of hydrophobic nanostructured thin film surfaces. (n.d.).
- Adhesives & Surface Energy: The Basis of Bonding. (n.d.).
- Improvement of the Adhesion between Epoxy-Based Surface Coating and Hydrophobic Impregnated Concrete. (n.d.). Retrieved from Scientific.
- How Does Surface Energy & Adhesion Work? (2024, July 4).
- Hydrophilic Coating: Improve Surface Performance Easily. (2024, November 18).
- New Approaches to Increasing the Superhydrophobicity of Coatings Based on ZnO and TiO 2. (n.d.).
- VINYL ESTER LININGS INSTALLATION SPECIFICATION. (n.d.).
- A Study of Various Parameters Affecting Adhesion of Coatings to Metal Substrates. (n.d.).
- Fluoroethylene Vinyl Ether Resins for High-Performance Coatings. (n.d.).
- Influence of post-curing temperature on the structure, properties, and adhesion of vinyl ester adhesive. (2015, January 2).
- Effects of processing conditions on the curing of a vinyl ester resin. (2025, August 6).
- Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings. (2025, August 6).
- Solving Adhesion Issues of Coatings & Inks. (n.d.).
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Technical Support Center: Troubleshooting Poor Surface Hydrophobicity with Octadecyl Vinyl Ether
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with octadecyl vinyl ether (OVE) for surface modification. This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during the creation of hydrophobic surfaces. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your experimental success.
Section 1: Initial Diagnosis & Characterization
This section focuses on the first critical step: confirming and quantifying the problem. An accurate diagnosis is essential before attempting to modify your protocol.
Q1: My OVE-treated surface doesn't seem hydrophobic. How can I be sure?
A1: Visual inspection alone is insufficient. The definitive metric for hydrophobicity is the static Water Contact Angle (WCA). A surface is generally considered hydrophobic if the WCA is greater than 90°.[1][2] For highly effective treatments, you should expect a WCA significantly above this threshold.
Protocol: Measuring Static Water Contact Angle (WCA)
-
Preparation: Ensure the sample is clean and dry. Place it on a level, vibration-free stage.
-
Droplet Deposition: Using a calibrated syringe, gently dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Imaging: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Analysis: Use goniometer software to measure the angle formed between the substrate surface and the tangent of the droplet at the point of contact.
-
Validation: Repeat the measurement at a minimum of three different locations on the surface to ensure uniformity and calculate the average WCA.
A low WCA (<90°) confirms a hydrophilic or insufficiently modified surface, necessitating further troubleshooting. A high degree of variability in WCA across the surface suggests a non-uniform or "patchy" coating.
| Surface State | Typical Water Contact Angle (WCA) |
| Untreated Glass/Silicon | < 30° |
| Hydrophilic | < 90°[2] |
| Hydrophobic (Target) | > 90° [1][2] |
| Superhydrophobic | > 150°[1][3] |
| Successful OVE Coating | 105° - 115° |
Section 2: Substrate & Pre-Treatment Issues
The success of surface modification is critically dependent on the initial state of the substrate. An improperly prepared surface is one of the most common causes of failure.
Q2: I confirmed a low WCA. Could my substrate be the problem?
A2: Absolutely. The covalent attachment of OVE often relies on the presence of reactive groups on the substrate surface, typically hydroxyl (-OH) groups. Furthermore, the surface must be impeccably clean.
Key Troubleshooting Points for Substrates:
-
Contamination: Organic residues, dust, or adsorbed moisture will physically mask the surface, preventing the OVE from reacting. Even a single monolayer of contamination can lead to complete failure.
-
Insufficient Reactive Sites: The density of hydroxyl groups (or other target functional groups) may be too low. Many materials, like pristine Poly(ether ether ketone) (PEEK) or some plastics, are inherently inert and require an activation step to generate these sites.[4][5]
-
Surface Roughness: While micro- and nano-scale roughness can enhance hydrophobicity on an already hydrophobic surface (the "Lotus Effect"), it can also trap contaminants and solvents if not properly cleaned, leading to a patchy coating.[6]
Q3: What is a reliable cleaning and activation protocol for a glass or silicon-based substrate?
A3: A multi-step cleaning process is essential to remove both organic and inorganic contaminants, followed by a hydroxylation step to ensure a high density of reactive -OH groups.
Protocol: Substrate Cleaning & Activation (Glass/Silicon)
-
Degreasing: Sonicate the substrate in a sequence of solvents: acetone (5 min), then isopropanol (5 min), and finally deionized water (5 min). Dry under a stream of inert gas (N₂ or Ar).
-
Oxidative Cleaning (Piranha or Plasma):
-
Piranha Solution (EXTREME CAUTION): Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE). Leave for 30-60 minutes. Rinse copiously with deionized water and dry with inert gas. This process both cleans and hydroxylates the surface.
-
Oxygen Plasma/UV-Ozone: A safer alternative is to treat the substrates in an oxygen plasma or UV-Ozone cleaner for 5-10 minutes. This effectively removes organic contaminants and generates surface hydroxyl groups.
-
-
Final Rinse & Dry: Thoroughly rinse with deionized water and dry completely in an oven at 110-120°C for at least 1 hour to remove adsorbed water before placing in a desiccator to cool. The surface is now activated and ready for modification.
Below is a workflow diagram illustrating the troubleshooting logic starting from the initial problem.
Caption: Simplified reaction for surface hydrophobization.
Q5: How do I ensure my reaction is anhydrous?
A5: Achieving an anhydrous environment requires rigorous technique.
Protocol: Anhydrous Reaction Setup
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool in a desiccator immediately before use.
-
Solvents: Use commercially available anhydrous solvents (e.g., toluene, THF) that are stored over molecular sieves and under an inert atmosphere.
-
Inert Atmosphere: Assemble your reaction setup to allow for purging with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Handling: Handle all reagents, especially the OVE and any catalysts, using dry syringes or cannulas.
Section 4: Post-Reaction Processing & Curing
The process isn't over once the reaction is complete. Improper cleaning or curing can ruin an otherwise successful coating.
Q6: After the reaction, my surface is sticky/oily and shows a variable contact angle. What did I do wrong?
A6: This classic symptom points to excess, unreacted this compound remaining on the surface. A thorough rinsing procedure is necessary to remove any physisorbed molecules, leaving only the covalently bonded hydrophobic monolayer.
Protocol: Post-Reaction Rinsing
-
Initial Rinse: After removing the substrate from the reaction solution, rinse it thoroughly with the same anhydrous solvent used for the reaction (e.g., toluene) to wash away the bulk of the unreacted OVE.
-
Sonication: Sonicate the substrate in a fresh bath of the solvent for 5-10 minutes. This helps dislodge molecules that are physically adsorbed but not chemically bonded.
-
Polar Solvent Wash: Follow with a rinse and brief sonication in a more polar solvent like isopropanol or ethanol to remove any remaining solvent-soluble contaminants.
-
Final Dry: Dry the substrate completely with a stream of inert gas.
Q7: Does the OVE coating need to be cured? How long does it take to become stable?
A7: The term "curing" can refer to the completion of the chemical bonding process or the molecular self-organization of the grafted chains. While the primary covalent bond forms during the reaction, a subsequent annealing or "curing" step can sometimes improve the quality and durability of the coating. [7]
-
Molecular Organization: Gently heating the coated substrate (e.g., 80-100°C) under vacuum can help the long octadecyl chains organize into a more densely packed, quasi-crystalline monolayer, which maximizes hydrophobicity.
-
Stability: A properly grafted OVE coating should be stable. However, aggressive chemical environments or physical abrasion can degrade it. Some coatings, particularly those based on silanes, can also degrade over time due to hydrolysis. [3]If you observe a decrease in WCA over time, consider the stability of your specific substrate-OVE linkage in your application's environment.
Section 5: FAQs
Q: Can I use OVE on polymer substrates like PEEK or PVC? A: Yes, but these polymers are often chemically inert and require surface activation to create reactive sites for the OVE to attach to. [4][8]Techniques like plasma treatment, chemical etching, or UV irradiation are commonly used to introduce hydroxyl, carboxyl, or other functional groups. [5] Q: My contact angle is high, but water droplets stick to the surface instead of rolling off. Why? A: You are observing high contact angle hysteresis (the difference between the advancing and receding contact angles). This indicates chemical or topographical heterogeneity on the surface. While the static WCA is high, pinning sites (defects, contaminants, or patches of lower hydrophobicity) prevent the droplet from moving easily. [1]Improving substrate cleaning and reaction uniformity is key to reducing hysteresis.
Q: Are there alternatives to OVE for creating hydrophobic surfaces? A: Yes, many molecules are used to create hydrophobic coatings. The most common are organosilanes (like octadecyltrichlorosilane, ODTS), fatty acids, and fluorinated compounds. [3][6]The choice depends on the substrate material, desired stability, and specific reaction conditions you can accommodate.
References
- Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. MDPI.
- Optimization of reaction conditions in the synthesis of vinyl thioesters a.
- Polyurethane. Wikipedia.
- Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. PMC.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH.
- Factors Affecting the Efficiency of Hydrophobic Coatings—Experience
- Development of a Vinyl Ether-Functionalized Polyphosphoester as a Template for Multiple Postpolymerization Conjugation Chemistries and Study of Core Degradable Polymeric Nanoparticles.
- Surface Modifications of Poly(Ether Ether Ketone)
- On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. UL Prospector.
- Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. PMC - NIH.
- Surface modification of PDMS via self-organization of vinyl-terminated small molecules.
- The Science of Hydrophobicity.
- Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionaliz
- The Perspectives of Hydrophobic Coatings for Mitigating Icing on
- Recent Progress in Surface Modific
- New strategies for surface modification of poly (vinyl alcohol) toward click chemistry applications.
- Hydrophobing agents to protect waterborne exterior paints against w
- Surprising Hydrophobic Polymer Surface with a High Content of Hydrophilic Polar Groups.
- (PDF) Surface Modifications of Poly(Ether Ether Ketone) via Polymerization Methods—Current Status and Future Prospects.
Sources
- 1. Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf [mdpi.com]
- 2. blog.iglcoatings.com [blog.iglcoatings.com]
- 3. The Perspectives of Hydrophobic Coatings for Mitigating Icing on Atmospheric Structures [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Poly(octadecyl vinyl ether) Solution Stability
Prepared by: Senior Application Scientist, Polymer Solutions Group
Welcome to the technical support center for poly(octadecyl vinyl ether) [PODVE]. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with PODVE solutions. Our goal is to provide not just solutions, but a deeper understanding of the physicochemical principles governing the behavior of this unique polymer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of PODVE solutions.
Q1: What are the primary causes of instability in PODVE solutions?
A1: Stability issues with PODVE solutions typically stem from three main phenomena:
-
Physical Instability (Phase Separation): The most common issue is temperature-dependent phase separation. PODVE exhibits Upper Critical Solution Temperature (UCST) behavior in many organic solvents, meaning it is more soluble at higher temperatures. This is driven by the crystallization of its long octadecyl side chains upon cooling.[1][2]
-
Gelation: At higher polymer concentrations, the same side-chain crystallization mechanism that causes precipitation can lead to the formation of a thermoreversible physical gel, where the crystallized domains act as physical cross-links.[2]
-
Chemical Degradation: Like other poly(vinyl ethers), PODVE can be susceptible to chemical degradation through pathways such as acid-catalyzed hydrolysis of the ether linkage or photo-oxidative chain scission.[3][4][5]
Q2: How does the molecular weight of PODVE affect solution stability?
A2: Generally, for a given solvent, the solubility of a polymer decreases as its molecular weight increases.[6][7] Higher molecular weight PODVE may have a higher UCST, meaning it will precipitate at a higher temperature. It can also be more prone to forming viscous solutions or gels at lower concentrations compared to its lower molecular weight counterparts.
Q3: I've observed batch-to-batch variability in solution stability. Why might this occur?
A3: Batch-to-batch variability can arise from differences in polymer synthesis and purification. Key factors include:
-
Molecular Weight and Polydispersity: As discussed, these directly impact solubility.
-
Purity: Residual monomers or catalysts from the polymerization process can affect solution properties.[8] For instance, acidic residues can catalyze hydrolysis.[4][5]
-
Polymer Architecture: Subtle differences in tacticity or branching can influence the efficiency of side-chain packing and crystallization, thus altering the UCST.
Part 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides detailed troubleshooting for specific experimental issues in a Q&A format.
Issue 1: Solution Becomes Cloudy or Forms a Precipitate Upon Cooling or Storage
Q: My clear PODVE solution turned cloudy and formed a white solid after I left it at room temperature (or in the fridge). What is happening and how can I fix it?
A: This is the classic manifestation of PODVE's UCST behavior.
-
Causality: The long, saturated C18 alkyl (octadecyl) side chains of PODVE are highly prone to crystallization at lower temperatures. When you cool the solution, these side chains align and pack into crystalline domains. This process forces the polymer chains out of the solution, leading to phase separation, which you observe as cloudiness (incipient precipitation) or a solid precipitate.[1][2] This is a physical, and often reversible, phenomenon.
-
Immediate Solution: Gently warm the solution while stirring. In most cases, the solution will become clear again as the temperature rises above the UCST, redissolving the polymer.
-
Long-Term Prevention & Strategy:
-
Temperature Control: The most straightforward solution is to work and store the solution at a temperature consistently above its UCST.
-
Solvent Selection: The choice of solvent is critical. A better solvent will have stronger interactions with the polymer backbone and side chains, lowering the UCST. Aromatic and chlorinated hydrocarbons are often effective solvents.[9] A poor solvent will require higher temperatures to maintain solubility.
-
Concentration Adjustment: Lowering the polymer concentration will typically decrease the UCST, making the solution more stable at lower temperatures.
-
This diagram outlines the decision-making process when encountering precipitation.
Caption: Key factors influencing the stability of PODVE solutions.
-
Pathway 1: Acid-Catalyzed Hydrolysis
-
Mechanism: The ether bond in the vinyl ether polymer backbone is susceptible to cleavage by acid. The reaction is initiated by protonation of the ether oxygen, followed by the addition of water and decomposition to yield a polyol and octadecanal. [4][5][10]This process breaks the polymer backbone, reducing its molecular weight.
-
Prevention:
-
Ensure all solvents are neutral and free of acidic impurities.
-
Avoid formulating PODVE with acidic active pharmaceutical ingredients (APIs) or excipients without proper stability testing.
-
Store solutions in neutral glass or inert plastic containers.
-
-
-
Pathway 2: Photo-Oxidative Degradation
-
Mechanism: Exposure to light, particularly UV, in the presence of oxygen can generate free radicals on the polymer backbone or side chains. These radicals react with oxygen, leading to a cascade of oxidative reactions that result in chain scission and the formation of aldehydes, alcohols, and carboxylic acids. [3][11][12] * Prevention:
-
Protect solutions from light by using amber vials or storing them in the dark.
-
Purge solutions with an inert gas (e.g., nitrogen, argon) to remove oxygen, especially for long-term storage.
-
Consider adding a small amount of an antioxidant stabilizer, such as butylated hydroxytoluene (BHT), if compatible with your application. [13]
-
-
Part 3: Data & Experimental Protocols
Data Presentation
This table provides general guidance on solvent selection based on polarity and chemical compatibility. Solubility can be dependent on molecular weight and temperature.
| Solvent Class | Examples | Suitability as a Solvent | Rationale & Comments |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | Good | The nonpolar nature of these solvents is highly compatible with the long aliphatic side chains of PODVE. [9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents effectively dissolve a wide range of polymers, including PODVE. [2] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Good | Generally good solvents, but diethyl ether can also be used as a non-solvent for precipitation. [14] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Poor to Moderate | May require heating to dissolve the polymer; lower stability upon cooling. [8] |
| Alcohols | Methanol, Ethanol | Non-Solvent | Highly polar nature makes them poor solvents for the nonpolar PODVE. Excellent for use as precipitation agents. |
| Aqueous/Acidic | Water, Buffers < pH 7, Acetic Acid | Avoid | Insoluble in water. Acidic components will catalyze the hydrolysis of the polymer backbone. [4][5] |
Experimental Protocols
-
Preparation: Prepare a PODVE solution of known concentration (e.g., 1% w/v) in the desired solvent in a sealed, clear glass vial with a small magnetic stir bar.
-
Heating: Place the vial in a transparent heating block or water bath on a magnetic stir plate. Heat the solution while stirring until it is completely clear.
-
Cooling: Turn off the heat and allow the solution to cool slowly (e.g., 1 °C/min) while continuing to stir.
-
Observation: Monitor the solution for the first sign of persistent cloudiness (opalescence). A simple laser pointer can be helpful; the cloud point is when the beam becomes clearly visible (Tyndall effect).
-
Measurement: The temperature at which this persistent cloudiness appears is the UCST or cloud point for that specific concentration and solvent system.
-
Validation: Re-heat the solution to confirm it becomes clear again, validating the reversibility of the phase transition.
-
Baseline Sample: Prepare a stock solution of PODVE. Immediately analyze an aliquot using GPC/SEC to determine its initial molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI). [15]2. Incubation: Aliquot the stock solution into several vials to be stored under different conditions (e.g., exposed to ambient light at room temp, in the dark at room temp, in the dark at 4 °C, purged with N₂).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition.
-
GPC/SEC Measurement: Analyze each sample by GPC/SEC using the same method as the baseline.
-
Data Interpretation: A significant decrease in Mw or Mn, or a significant increase in PDI, is a strong indicator of polymer chain scission (degradation). Comparing the different storage conditions will help identify the primary degradation pathway (e.g., photo-oxidation vs. thermal).
References
- Agris, F. Synthesis and solution properties of poly(vinyl ether)s with long alkyl chain, biphenyl, and cholesteryl pendants. FAO.
- ResearchGate. Synthesis and solution properties of poly(vinyl ether)s with long alkyl chain, biphenyl, and cholesteryl pendants | Request PDF.
- Langer, D. L., Oh, S., & Stache, E. E. (2024). Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. Chemical Science.
- Langer, D. L., Oh, S., & Stache, E. E. (2024). Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light.
- Langer, D. L., Oh, S., & Stache, E. E. (2023). Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light.
- POLY (VINYL ETHERS)
- McKinley, C. (1950). Hydrolysis of vinyl ethers.
- Park, K. SOLUBILITY OF POLYMERS. Kinam Park.
- This compound/maleic anhydride copolymer. scipoly.com.
- ResearchGate. Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers) with different side groups | Request PDF.
- ResearchGate. Mechanism of acid-catalyzed vinyl ether hydrolysis involving....
- Langer, D. L., Oh, S., & Stache, E. E. (2024). Selective poly(vinyl ether)
- SpecialChem. Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- YouTube. Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). (2017).
- Franks, F., & Hatley, R. H. (1991). Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance.
- Benchchem. A Comparative Guide to Analytical Techniques for Characterizing Poly((2-Ethoxyethyl) vinyl ether)
- Lee, D. S., et al. (2001). Thermoreversible gelation of biodegradable poly(epsilon-caprolactone) and poly(ethylene glycol) multiblock copolymers in aqueous solutions. Journal of Controlled Release.
- ResearchGate. Thermoreversible Gelation of Poly(ether ether ketone) | Request PDF.
- ResearchGate.
Sources
- 1. Synthesis and solution properties of poly(vinyl ether)s with long alkyl chain, biphenyl, and cholesteryl pendants [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. This compound/maleic anhydride copolymer – scipoly.com [scipoly.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light | Semantic Scholar [semanticscholar.org]
- 13. specialchem.com [specialchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Octadecyl Vinyl Ether Monomer
Welcome to the technical support center for the purification of octadecyl vinyl ether (ODVE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for obtaining high-purity ODVE. This document will delve into the critical aspects of purification, explaining the rationale behind the recommended procedures to ensure the integrity of your experiments.
Introduction to this compound and the Importance of Purity
This compound (ODVE) is a long-chain alkyl vinyl ether with the chemical formula C₂₀H₄₀O.[1][2][3] It is a waxy solid at room temperature with a melting point of approximately 24-28°C.[1][3] ODVE is a valuable monomer in polymer synthesis, used to introduce long hydrophobic side chains, and finds applications in coatings, lubricants, and as a hydrophobic surface modifier.[3][4]
The purity of the ODVE monomer is paramount for successful and reproducible polymerization and other sensitive applications. Impurities can act as chain-terminating agents, alter the kinetics of polymerization, or introduce undesirable functionalities into the final product. Common impurities can include unreacted starting materials like octadecanol, byproducts from synthesis, oligomers or polymers formed during storage, and hydrolysis products.
This guide provides a comprehensive overview of the most effective purification method for ODVE—fractional distillation under reduced pressure—along with detailed troubleshooting and frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Low Yield of Purified ODVE After Distillation
Question: I performed a fractional distillation of my technical-grade ODVE, but the yield of the purified product is significantly lower than expected. What could be the cause?
Answer: A low yield during the distillation of ODVE can be attributed to several factors, primarily related to the inherent reactivity of the vinyl ether functionality.
-
Polymerization in the Distillation Flask: The most common cause of low yield is the cationic polymerization of ODVE at elevated temperatures.[5][6][7] This is often initiated by acidic impurities present in the crude material or on the surface of the glassware. The vinyl ether double bond is highly susceptible to protonation, which generates a carbocation that can rapidly polymerize. The resulting polymer is non-volatile and will remain in the distillation flask, leading to a significant loss of the desired monomer.
-
Solution: To mitigate polymerization, it is crucial to neutralize any acidic impurities before distillation. This can be achieved by washing the crude ODVE with a dilute basic solution (e.g., 5% aqueous sodium hydroxide), followed by washing with deionized water until the aqueous layer is neutral. Thoroughly dry the washed ODVE with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. Additionally, adding a small amount of a basic stabilizer, such as potassium hydroxide (KOH) pellets or sodium carbonate, to the distillation flask can help prevent in-situ polymerization.[8]
-
-
Improper Distillation Conditions: Using a pressure that is too high will require a higher distillation temperature, which in turn increases the risk of thermal degradation and polymerization.
-
Solution: Perform the distillation under a high vacuum (typically below 1 mmHg). This will lower the boiling point of ODVE and allow for distillation at a more moderate temperature, minimizing side reactions.
-
-
Inefficient Fractionating Column: A poorly packed or inefficient fractionating column can lead to co-distillation of impurities with the product, resulting in a broad boiling range and lower yield of the pure fraction.
-
Solution: Use a well-packed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to ensure good separation between ODVE and any lower or higher boiling impurities.
-
Purified ODVE Shows Impurities in NMR/GC Analysis
Question: My NMR and/or GC analysis of the distilled ODVE still shows the presence of impurities. What are these impurities and how can I remove them?
Answer: The presence of impurities after a single distillation is not uncommon, especially if the initial purity of the crude material was low. The identity of the impurities can be determined by their characteristic signals in the NMR spectrum or their retention times in the GC chromatogram.
-
Common Impurities and their Identification:
-
Octadecanol: The precursor alcohol is a common impurity. In the ¹H NMR spectrum, it will show a characteristic broad singlet for the hydroxyl proton (-OH) and a triplet for the methylene group adjacent to the oxygen (-CH₂OH) at around 3.6 ppm. In contrast, the methylene group adjacent to the ether oxygen in ODVE (-OCH₂-) appears as a triplet at approximately 3.7 ppm.
-
Poly(this compound): The presence of the polymer will be indicated by broad signals in the ¹H NMR spectrum, particularly in the aliphatic region, and a lack of sharp vinyl proton signals. In GC analysis, the polymer will not elute and may cause contamination of the column.
-
Hydrolysis Products: If the ODVE has been exposed to moisture and acidic conditions, it can hydrolyze to acetaldehyde and octadecanol.[9] The presence of acetaldehyde is unlikely after distillation due to its low boiling point, but residual octadecanol from hydrolysis might be observed.
-
-
Solutions for Removing Persistent Impurities:
-
Fractional Distillation with a More Efficient Column: If octadecanol is the primary impurity, a more efficient fractional distillation setup with a longer packed column and a slower distillation rate should improve separation.
-
Chemical Treatment Before Distillation: As mentioned in a patent for producing high-purity vinyl ethers, unreacted alcohol can be converted to a higher-boiling acetal by reacting the crude product with an aldehyde in the presence of an acid catalyst before distillation.[10] This increases the boiling point difference between the desired vinyl ether and the alcohol impurity, facilitating their separation. The acetal can then be hydrolyzed back to the alcohol and aldehyde after the pure vinyl ether has been distilled.
-
Column Chromatography: For very high purity requirements, column chromatography on neutral or basic alumina can be an effective method to remove polar impurities like octadecanol. However, this method is less practical for large quantities.
-
Discoloration of ODVE During Storage
Question: My purified this compound has developed a yellow or brown color after being stored for some time. What is the cause of this discoloration and how can I prevent it?
Answer: Discoloration of vinyl ethers upon storage is often a sign of degradation, which can be caused by oxidation or polymerization.[8]
-
Oxidation: Vinyl ethers can react with atmospheric oxygen to form peroxides, which are unstable and can initiate polymerization and lead to colored byproducts.
-
Prevention: Store purified ODVE under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of antioxidants or stabilizers can also be beneficial.
-
-
Trace Acid-Initiated Polymerization: Even trace amounts of acidic impurities can initiate slow polymerization over time, leading to the formation of colored oligomers.
-
Prevention: Ensure that the ODVE is stored in a clean, dry container. The addition of a small amount of a basic stabilizer, such as a few pellets of potassium hydroxide (KOH) or a small amount of potassium carbonate, can effectively neutralize any acidic species that may be present or form during storage.[8] It is important to note that these solid stabilizers are insoluble and can be easily filtered off before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying technical-grade this compound?
A1: The most effective and widely used method for purifying this compound is fractional distillation under reduced pressure .[11] This method allows for the separation of the volatile ODVE monomer from non-volatile impurities such as polymers, catalyst residues, and salts, as well as from impurities with different boiling points like the starting material, octadecanol.
Q2: What are the typical conditions for the fractional distillation of this compound?
A2: While the exact conditions may vary depending on the efficiency of the vacuum pump and the distillation apparatus, a general guideline is to perform the distillation at a pressure of 1-5 mmHg . At this pressure, this compound will have a boiling point in the range of approximately 160-170 °C . It is crucial to use a well-insulated distillation setup to maintain a stable temperature gradient in the fractionating column.
Q3: How can I assess the purity of my this compound?
A3: The purity of ODVE can be reliably determined using the following analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for quantifying the purity of ODVE and detecting volatile impurities.[12][13][14] A non-polar capillary column is typically used, and the purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of ODVE and identifying impurities.[1][15][16] In the ¹H NMR spectrum of pure ODVE, the characteristic vinyl protons appear as a quartet of doublets around 6.4 ppm and two doublets of doublets around 4.2 and 4.0 ppm. The absence of a broad hydroxyl peak (from octadecanol) and the sharpness of the signals are good indicators of purity.
Q4: My ODVE was supplied with a stabilizer. Do I need to remove it before use, and if so, how?
A4: Yes, for most applications, especially polymerization reactions, it is essential to remove the stabilizer. Common stabilizers for vinyl ethers are basic compounds like potassium hydroxide (KOH) or organic amines.
-
Removal of Solid Stabilizers (e.g., KOH pellets): If the stabilizer is a solid, it can be easily removed by simple filtration or decantation.
-
Removal of Soluble Stabilizers: If a soluble stabilizer is used, it can be removed by washing the ODVE with deionized water in a separatory funnel. The ODVE is insoluble in water, while most common stabilizers will be extracted into the aqueous phase. After washing, the ODVE layer should be thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before use. A final distillation after washing is recommended to ensure the complete removal of both the stabilizer and any residual water.
Q5: What are the recommended storage conditions for purified this compound?
A5: To maintain its purity, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under a blanket of nitrogen or argon to prevent oxidation.[3]
-
Cool and Dark Place: Store in a refrigerator or a cool, dark location to minimize thermal and light-induced degradation.
-
Addition of a Stabilizer: For long-term storage, it is advisable to add a small amount of a basic stabilizer, such as a few pellets of KOH. This can be easily removed by filtration before use.
-
Airtight Container: Use a well-sealed container to prevent the ingress of moisture and air.[3]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of technical-grade this compound containing octadecanol as a primary impurity.
Materials:
-
Technical-grade this compound
-
Potassium hydroxide (KOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% (w/v) Sodium hydroxide (NaOH) aqueous solution
-
Deionized water
-
Fractional distillation apparatus (including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
Pre-treatment of Crude ODVE: a. In a separatory funnel, wash the crude ODVE with an equal volume of 5% NaOH solution to neutralize any acidic impurities. Gently shake the funnel, periodically venting to release any pressure. b. Separate the organic layer and wash it with an equal volume of deionized water. Repeat the water wash until the aqueous layer is neutral (check with pH paper). c. Transfer the organic layer to a clean, dry flask and add anhydrous MgSO₄. Swirl the flask and let it stand for at least 30 minutes to ensure complete drying. d. Filter the dried ODVE to remove the MgSO₄.
-
Distillation Setup: a. Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. b. Place the pre-treated ODVE into the round-bottom distillation flask along with a few pellets of KOH to act as a stabilizer against polymerization. c. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation Process: a. Slowly evacuate the system to a pressure of approximately 1-5 mmHg. b. Begin heating the distillation flask using a heating mantle with magnetic stirring. c. Collect a small forerun fraction, which may contain lower-boiling impurities. d. Carefully collect the main fraction of purified this compound at a stable head temperature (approximately 160-170 °C at 1-5 mmHg). e. Stop the distillation before the distillation flask is completely dry to avoid the potential for peroxide concentration and decomposition.
-
Post-Distillation Handling and Storage: a. Allow the apparatus to cool to room temperature before releasing the vacuum. b. Transfer the purified ODVE to a clean, dry storage bottle. c. For long-term storage, add a few pellets of KOH and store under an inert atmosphere in a cool, dark place.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₄₀O | [1][2][17] |
| Molecular Weight | 296.53 g/mol | [1][2][17] |
| Appearance | White waxy solid | [3] |
| Melting Point | 24-28 °C | [1][3] |
| Boiling Point | ~160-170 °C at 1-5 mmHg | |
| Density | ~0.82 g/cm³ | [18] |
Visualizations
Troubleshooting Workflow for ODVE Purification
Caption: Troubleshooting decision tree for the purification of this compound.
References
-
SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
-
SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]
- Google Patents. US2533172A - Hydrolysis of vinyl ethers.
-
National Center for Biotechnology Information. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Google Patents. US20100249465A1 - Process for production of high-purity vinyl ether.
-
Scientific Polymer Products. This compound/maleic anhydride copolymer. [Link]
-
Semantic Scholar. Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
National Center for Biotechnology Information. Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
Sciedco. This compound, Min. 85.0 (GC), 500 mL. [Link]
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LookChem. This compound. [Link]
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ResearchGate. NMR spectra of i) octadecyl itaconate ester, ii) copolymer of octadecyl itaconate-vinyl acetate (0.50 : 0.50). [Link]
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Semantic Scholar. Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. [Link]
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Gsrs. This compound. [Link]
-
Carolina Digital Repository. Stereocontrolled Cationic Copolymerization of Vinyl Ethers. [Link]
-
University of North Carolina at Chapel Hill. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. [Link]
-
LinkedIn. This compound: Properties, Applications, and Sourcing for Industrial Formulations. [Link]
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Hylanda Chemical. This compound Cas 930-02-9. [Link]
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JKU ePUB. Novel Approaches for the Analysis of Stabilizers in Technical Products. [Link]
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Reddit. Help with vinyl ether hydrolysis. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
- Google Patents. US5691462A - Stabilized vinyl ether composition.
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The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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The Good Scents Company. polyvinyl stearyl ether. [Link]
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Dutscher. Protein purification troubleshooting guide. [Link]
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ResearchGate. Methods for Vinyl Ether Synthesis. [Link]
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Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. [Link]
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JKU ePUB. Novel Approaches for the Analysis of Stabilizers in Technical Products. [Link]
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Technical Support Center: Poly(octadecyl vinyl ether) Characterization
Welcome to the technical support center for the analysis of poly(octadecyl vinyl ether) (PODVE). This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization artifacts and challenges encountered during the analysis of this unique polymer. As a semi-crystalline polymer with a long hydrophobic alkyl chain, PODVE presents specific analytical hurdles that require careful consideration of experimental design and data interpretation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the scientific integrity of your results.
Gel Permeation Chromatography (GPC/SEC) Analysis: Aggregation and Column Interactions
GPC/SEC is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers. However, the amphiphilic nature of PODVE can lead to significant analytical artifacts, primarily due to polymer aggregation in solution.
Frequently Asked Questions (FAQs) - GPC/SEC
Q1: My GPC chromatogram for PODVE shows a broad, multimodal, or unexpectedly high molecular weight distribution. What is the likely cause?
A1: This is a classic symptom of polymer aggregation. The long octadecyl side chains of PODVE can induce self-assembly into larger structures, especially in less-than-ideal solvents.[1][2][3] These aggregates elute earlier than individual polymer chains, leading to an overestimation of the molecular weight and a broadened distribution.
Troubleshooting Protocol:
-
Solvent and Temperature Optimization:
-
Initial Step: Ensure your mobile phase is a good solvent for PODVE. Tetrahydrofuran (THF) is commonly used, but its effectiveness can be sample-dependent.
-
Actionable Step: Increase the column and detector temperature. Elevated temperatures (e.g., 40-60 °C) can disrupt hydrophobic interactions and promote the dissolution of aggregates.[4]
-
Rationale: Increasing the thermal energy of the system can overcome the enthalpic driving forces for aggregation.
-
-
Addition of Salts:
-
Actionable Step: If using a more polar mobile phase like dimethylformamide (DMF), add a salt such as lithium bromide (LiBr) or lithium chloride (LiCl) at a concentration of 0.01-0.05 M.[4]
-
Rationale: The salt can help to suppress ionic interactions and minimize secondary interactions between the polymer and the column packing material.
-
-
Sample Preparation:
-
Actionable Step: Allow the sample to dissolve completely overnight with gentle agitation. Always filter your sample through a 0.22 or 0.45 µm filter compatible with your solvent before injection to remove any insoluble material.[5]
-
Rationale: Incomplete dissolution is a common source of error. Filtration removes particulates that can clog the column and interfere with detection.
-
Q2: I'm observing peak tailing in my PODVE chromatogram. What does this indicate?
A2: Peak tailing often suggests secondary interactions between the polymer and the stationary phase of the GPC column. The hydroxyl groups on silica-based columns or other polar sites can interact with the ether backbone of PODVE.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for GPC peak tailing.
Experimental Protocol: Mitigating Peak Tailing
-
Mobile Phase Modification: As a first step, introduce a small amount of a polar modifier to your mobile phase if compatible. For THF, a small percentage of an amine like triethylamine (TEA) can sometimes passivate active sites on the column.[6]
-
Column Selection: If tailing persists, switch to a column with a more hydrophobic stationary phase, such as polystyrene-divinylbenzene (PS-DVB). These columns are less prone to polar interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structural Details
NMR spectroscopy is indispensable for confirming the chemical structure and determining the stereoregularity of PODVE. However, artifacts can arise from residual solvents, catalysts, or incomplete reactions.
Frequently Asked Questions (FAQs) - NMR
Q1: My ¹H NMR spectrum of PODVE shows broad, poorly resolved peaks for the polymer backbone. Why is this?
A1: The restricted motion of the polymer backbone and the presence of stereoisomers can lead to peak broadening.[7][8] The long alkyl side chains can also contribute to this effect.
Troubleshooting and Interpretation Guide:
-
Elevated Temperature NMR: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). This will increase polymer chain mobility and can lead to sharper, better-resolved signals.
-
Choice of Solvent: Ensure you are using a good deuterated solvent that fully dissolves the polymer. Chloroform-d (CDCl₃) is common, but for higher molecular weight or more crystalline samples, toluene-d₈ or tetrachloroethane-d₂ at elevated temperatures may be necessary.
-
¹³C NMR as a Complement: Utilize ¹³C NMR to better resolve the backbone carbons. Two-dimensional NMR techniques like HSQC can correlate the proton and carbon signals, aiding in definitive assignments.[9]
Q2: I see unexpected small peaks in my ¹H NMR spectrum. What could they be?
A2: These could be due to several factors:
-
Residual Monomer: Look for the characteristic vinyl proton signals of this compound.
-
Solvent Impurities: Compare your spectrum to that of the pure deuterated solvent. Traces of water are common.[10]
-
Catalyst Residues: If a specific catalyst was used in the synthesis, its fragments may be present.
-
Side-Reaction Products: Depending on the polymerization method, side reactions can introduce different end-groups or chain defects.
Data Interpretation Table: Common ¹H NMR Signals in PODVE Analysis
| Chemical Shift (ppm) | Assignment | Potential Artifact Source |
| ~3.4 - 3.8 | -O-CH- (backbone) | - |
| ~1.5 - 1.7 | -O-CH₂- (side chain) | - |
| ~1.2 - 1.4 | -(CH₂)₁₅- (side chain) | - |
| ~0.88 | -CH₃ (side chain) | - |
| ~6.5, ~4.2, ~4.0 | Vinyl protons | Residual this compound monomer |
| ~7.26 | Residual CHCl₃ in CDCl₃ | Solvent impurity |
| Variable | Broad singlet | Water |
Thermal Analysis (DSC/TGA): Crystalline Properties and Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal transitions and stability of PODVE. The semi-crystalline nature of PODVE, due to the packing of the long alkyl side chains, is a key feature to analyze.
Frequently Asked Questions (FAQs) - DSC/TGA
Q1: The melting endotherm in my DSC scan of PODVE is broad or has a shoulder. What does this signify?
A1: A broad melting peak can indicate a wide distribution of crystallite sizes or imperfections in the crystal structure. The thermal history of the sample significantly impacts its crystalline morphology.[11][12]
Protocol for Standardizing Thermal History:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 80-100 °C) to erase its prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature below its crystallization point. This allows for more uniform crystal formation.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The melting endotherm from this second scan will be more representative of the material's intrinsic properties.[11][12]
Diagram of DSC Thermal History Protocol:
Caption: Standard DSC protocol for polymer analysis.
Q2: My TGA curve shows an early onset of weight loss at a lower temperature than expected. What could be the cause?
A2: While the polyether backbone is generally stable, early weight loss can be attributed to:
-
Residual Solvent or Monomer: Volatilization of low molecular weight species.
-
Degradation of Impurities: Remnants from the synthesis process may have lower thermal stability.[13][14]
-
Oxidative Degradation: Ensure the TGA experiment is run under an inert atmosphere (e.g., nitrogen or argon) if you are studying the intrinsic thermal stability of the polymer. Running the experiment in air will show oxidative degradation, which typically occurs at lower temperatures.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR is a rapid and straightforward technique for confirming the presence of key functional groups in PODVE.
Frequently Asked Questions (FAQs) - FTIR
Q1: What are the key characteristic peaks I should look for in the FTIR spectrum of PODVE?
A1: The FTIR spectrum of PODVE is dominated by the vibrations of the alkyl chain and the ether linkage.
Characteristic FTIR Peaks for PODVE
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2920-2930 | C-H Asymmetric Stretch | -CH₂- |
| 2850-2860 | C-H Symmetric Stretch | -CH₂- |
| 1465-1475 | C-H Scissoring | -CH₂- |
| 1080-1150 | C-O-C Stretch | Ether |
Q2: My FTIR spectrum shows a broad peak around 3400 cm⁻¹. Is this an issue?
A2: A broad absorbance in this region is characteristic of O-H stretching, which could indicate the presence of:
-
Water: PODVE can absorb atmospheric moisture. Ensure your sample is thoroughly dried before analysis.
-
Hydroxyl End-Groups: Depending on the polymerization initiator and termination steps, the polymer chains may have hydroxyl end-groups.
-
Residual Alcohol: If an alcohol was used during synthesis or purification, it may be present as an impurity.
To differentiate, try drying the sample under vacuum and re-acquiring the spectrum. If the peak diminishes, it was likely due to water.
References
-
Aoshima, S., & Kanaoka, S. (2008). Synthesis and solution properties of poly(vinyl ether)s with long alkyl chain, biphenyl, and cholesteryl pendants. Journal of Polymer Science Part A: Polymer Chemistry, 46(13), 4392–4406. [Link]
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Cunliffe, D., et al. (2014). Interrogating the relationship between the microstructure of amphiphilic poly(ethylene glycol-b-caprolactone) copolymers and their colloidal assemblies using non-interfering techniques. PMC, 5(1), 10. [Link]
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Wu, X., et al. (2012). Aggregation Behavior of Amphiphilic Statistical Polymers and Their Interactions with Nonionic Surfactants. Acta Physico-Chimica Sinica, 28(7), 1741-1748. [Link]
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Maresov, E. A., & Semenov, A. N. (2020). Aggregation of hydrophobic-amphiphilic block copolymers. arXiv preprint arXiv:2008.05831. [Link]
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Semenov, A. N., et al. (2010). Aggregation of amphiphilic polymers in the presence of adhesive small colloidal particles. The Journal of chemical physics, 133(17), 174901. [Link]
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Agilent Technologies. (n.d.). GPC/SEC Troubleshooting Guide. [Link]
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U.S. Army Research Office. (1969). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. [Link]
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Covalent Metrology. (n.d.). Determination of Polymer Crystallinity by DSC, TA-123. [Link]
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Scientific Polymer Products, Inc. (n.d.). This compound/maleic anhydride copolymer. [Link]
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IOSR Journal of Applied Chemistry. (2015). Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. [Link]
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Riegler, J., et al. (2004). Aggregation behavior of amphiphilic poly(2-alkyl-2-oxazoline) diblock copolymers in aqueous solution studied by fluorescence correlation spectroscopy. Colloid and Polymer Science, 282(8), 833-843. [Link]
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TA Instruments. (n.d.). Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC. [Link]
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LookPolymers. (n.d.). BASF this compound datasheet. [Link]
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Vasconcelos, G.C., et al. (2010). Evaluation of crystallization kinetics of poly (ether-ketone-ketone) by differential scanning calorimetry. Journal of Aerospace Technology and Management, 2(2), 155-162. [Link]
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The Good Scents Company. (n.d.). polyvinyl stearyl ether. [Link]
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Mirau, P. A. (2005). NMR Spectra of Polymers and Polymer Additives. Annual Reports on NMR Spectroscopy, 55, 131-209. [Link]
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Mettler Toledo. (n.d.). Polymer Crystallization by Thermal Analysis. [Link]
- Bovey, F. A. (1972). High Resolution NMR of Macromolecules. Academic Press.
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Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Meng, Y., et al. (2013). Crystal structure and thermal property of polyethylene glycol octadecyl ether. Journal of Materials Science, 48(16), 5586-5592. [Link]
-
Agilent Technologies. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
-
Pitsikalis, M., et al. (2020). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. Polymers, 12(11), 2693. [Link]
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Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]
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Blundell, D. J., & Osborn, B. N. (1983). The crystallinity of poly(ether ether ketone). Polymer, 24(8), 953-958. [Link]
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Wang, Y., et al. (2018). Fabrication and Properties of Poly(polyethylene glycol n-alkyl ether vinyl ether)s as Polymeric Phase Change Materials. Polymers, 10(7), 748. [Link]
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Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra comparison (25 °C, CDCl3) of a vinyl-terminated.... [Link]
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Mowery, B. P., & Anderson, J. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 94(6), 772-776. [Link]
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Pitsikalis, M., et al. (2020). Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers) with different side groups. Polymers, 12(11), 2693. [Link]
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Lange, R. F. M., et al. (2004). Synthesis of beaded poly(vinyl ether) solid supports with unique solvent compatibility. Tetrahedron Letters, 45(41), 7699-7702. [Link]
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Kips, K., et al. (2017). Plastics in Heritage Collections: Poly(vinyl chloride) Degradation and Characterization. Studies in Conservation, 62(sup1), 154-157. [Link]
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ResearchGate. (n.d.). The ¹H NMR spectra of the original bio‐based polyether polyol and the diglycidyl ether obtained. [Link]
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Holland, B. J., & Hay, J. N. (2002). The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study. Polymer Degradation and Stability, 77(3), 435-439. [Link]
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Brar, A. S., & Singh, G. (2009). Two-dimensional NMR studies of acrylate copolymers*. Pure and Applied Chemistry, 81(3), 389-415. [Link]
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Abdelaziz, M., & Ghannam, M. M. (2015). Structural and Thermal Stabilization Correlation of PEO/PVA-AgCl Polymer Composites. Current Research in Chemistry, 7(1), 1-10. [Link]
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Melo, T., et al. (2022). Tracing Poly(Vinyl Acetate) Emulsions by Infrared and Raman Spectroscopies: Identification of Spectral Markers. Polymers, 14(15), 3123. [Link]
-
SpectraBase. (n.d.). Poly(vinylcyclohexyl ether) - Optional[13C NMR] - Chemical Shifts. [Link]
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Validation & Comparative
A Comparative Guide for Advanced Polymer Applications: Octadecyl Vinyl Ether vs. Other Long-Chain Alkyl Vinyl Ethers
This guide provides an in-depth comparison of octadecyl vinyl ether (ODVE), a C18 monomer, with other long-chain alkyl vinyl ethers (LC-AVEs), primarily focusing on its C16 counterpart, cetyl vinyl ether (C16VE). We will explore the nuanced differences in their physicochemical properties, polymerization behavior, and the performance of their resultant polymers in key applications such as thermoresponsive materials and self-assembling systems for drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these hydrophobic monomers.
Introduction to Long-Chain Alkyl Vinyl Ethers
Alkyl vinyl ethers (AVEs) are a versatile class of monomers characterized by a vinyl group attached to an oxygen atom, which in turn is bonded to an alkyl group (R−O−CH=CH₂).[1] When the alkyl group 'R' is a long hydrocarbon chain (typically C12 or greater), they are referred to as long-chain alkyl vinyl ethers. These monomers are of significant interest due to the pronounced hydrophobicity imparted by the alkyl chain. This feature is critical for applications requiring controlled self-assembly, surface modification, and the formation of materials with specific thermal properties.[2][3][4]
The polymerization of AVEs is most effectively achieved through cationic polymerization, with living cationic polymerization techniques offering precise control over molecular weight, narrow dispersity, and polymer architecture.[5][6][7] The resulting polymers, poly(alkyl vinyl ether)s (PAVEs), possess a flexible polyether backbone and pendant alkyl chains. In LC-AVEs, these long side chains can crystallize independently of the amorphous backbone, a phenomenon that is central to their application as thermoresponsive materials and phase-change materials.[8][9][10]
This guide will use this compound (ODVE, C18) as our primary focus, comparing its characteristics directly with cetyl vinyl ether (C16VE, C16) to elucidate the critical role that a two-carbon difference in the alkyl side chain plays in modulating material properties.
Physicochemical Properties of Long-Chain Vinyl Ether Monomers
The length of the alkyl side chain directly influences the fundamental physical properties of the monomer. An increase in chain length leads to stronger van der Waals forces between molecules, resulting in higher melting and boiling points. This is evident when comparing ODVE to C16VE.
| Property | This compound (ODVE) | Cetyl Vinyl Ether (C16VE) | Rationale for Difference |
| Chemical Formula | C₂₀H₄₀O[3][11] | C₁₈H₃₆O[12][13] | ODVE has two additional methylene (-CH₂-) units. |
| Molecular Weight | 296.53 g/mol [3][11] | 268.48 g/mol [12][13] | Direct consequence of the longer alkyl chain. |
| Melting Point | 24 - 30 °C[3][14] | ~16 °C[12][13][15] | Increased intermolecular forces in ODVE require more energy to disrupt the solid state. |
| Boiling Point | ~370 °C at 760 mmHg[11] | ~339 °C at 760 mmHg[12] | Stronger van der Waals forces in ODVE lead to a higher boiling point. |
| Density | ~0.81 - 0.82 g/cm³[3][11] | ~0.82 g/cm³[12] | Minimal difference, as the primary contributor to mass and volume scales similarly. |
| Hydrophobicity (XLogP3) | 9.7[11] | 8.6[15] | The longer C18 chain in ODVE results in greater nonpolar character and thus higher hydrophobicity. |
The higher melting point of ODVE means it exists as a waxy solid at room temperature, while C16VE is a liquid.[3][12] This has practical implications for handling, storage, and the conditions required for polymerization. More importantly, the enhanced hydrophobicity of ODVE is a key driver for stronger self-assembly in aqueous or polar environments.[16][17]
Living Cationic Polymerization and Resulting Polymer Properties
To create well-defined materials for advanced applications, living cationic polymerization is the synthesis method of choice.[5][7] This technique suppresses chain-transfer and termination reactions that are common in conventional cationic polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ or MWD).[6][18]
The general mechanism involves the activation of an initiator by a Lewis acid to generate a carbocation, which then propagates by adding monomer units. The key to a "living" process is the reversible stabilization of the propagating carbocationic species, often by the Lewis acid or an added base, which prevents irreversible side reactions.
Caption: Self-assembly of a PAVE-based block copolymer into a drug-loaded micelle.
Experimental Protocols for Comparative Analysis
To empirically validate the differences between ODVE and other LC-AVEs, a structured experimental approach is necessary.
Workflow for Synthesis and Characterization
Caption: Experimental workflow for comparing polymers from different LC-AVEs.
Protocol 1: Synthesis via Living Cationic Polymerization
This protocol describes a typical lab-scale synthesis of a poly(alkyl vinyl ether).
-
Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and assembled hot under a dry nitrogen or argon atmosphere. Solvents like toluene must be dried using appropriate methods (e.g., passage through a purification column). [19]2. Reagents:
-
Monomer: this compound (ODVE) or Cetyl vinyl ether (C16VE).
-
Initiator System: A common system is an HCl-adduct of a vinyl ether (e.g., IBVE-HCl) paired with a Lewis acid like tin tetrachloride (SnCl₄). [19] * Solvent: Anhydrous toluene.
-
Quenching Agent: Pre-chilled methanol.
-
-
Procedure:
-
In a baked glass reactor under nitrogen, dissolve the chosen monomer (e.g., ODVE) in anhydrous toluene.
-
Cool the reactor to the desired temperature, typically between -30 °C and -78 °C, using a dry ice/acetone or cryocooler bath. Low temperatures are critical to suppress side reactions and maintain the "living" nature of the polymerization. [18] * Add the initiator (e.g., IBVE-HCl solution in toluene).
-
Initiate the polymerization by adding the Lewis acid co-initiator (e.g., SnCl₄ solution in heptane). The reaction is often very fast.
-
Allow the reaction to proceed for the desired time (e.g., 1-3 hours).
-
Quench the reaction by adding an excess of cold methanol. This terminates the propagating cationic chains.
-
Warm the mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Protocol 2: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the polymer structure and verify the absence of residual monomer. [8][20]2. Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable mobile phase (e.g., THF or chloroform). Analyze using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn) and the molecular weight distribution (Đ or Mw/Mn). [20]A narrow distribution (Đ < 1.2) is indicative of a well-controlled, living polymerization.
-
Differential Scanning Calorimetry (DSC): Accurately weigh a small amount of polymer (5-10 mg) into an aluminum DSC pan. Heat the sample to a temperature above its expected melting point, cool it at a controlled rate (e.g., 10 °C/min), and then heat it again. The second heating scan is used to determine the glass transition temperature (Tg) of the backbone and the melting temperature (Tm) and enthalpy of fusion (ΔH) of the side-chain crystals. [8]
Conclusion
While this compound and cetyl vinyl ether are structurally similar, the two-carbon difference in their alkyl chains imparts significant and predictable changes in their properties and the performance of their corresponding polymers.
-
This compound (ODVE, C18) is characterized by its higher melting point, greater hydrophobicity, and the ability to form polymers with more stable, ordered side-chain crystalline domains. This translates to higher thermal transitions, larger phase-change enthalpies, and more robust self-assembled structures. It is the monomer of choice for applications demanding maximum hydrophobicity, higher temperature responsiveness, and enhanced stability in drug delivery formulations.
-
Cetyl Vinyl Ether (C16VE, C16) serves as a valuable alternative when a lower melting point or slightly attenuated hydrophobicity is desired. Its polymers still exhibit the characteristic side-chain crystallization but with lower transition temperatures and enthalpies. This can be advantageous for tuning the properties of copolymers or for applications where the high degree of crystallinity from ODVE is not required.
The selection between ODVE and other LC-AVEs is a strategic decision based on the specific performance requirements of the final material. By understanding the causal relationship between alkyl chain length and macroscopic properties, researchers can rationally design and synthesize advanced polymers tailored for their unique applications.
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Comparing hydrophobicity of poly(octadecyl vinyl ether) and polystyrene
An In-Depth Comparison of the Hydrophobicity of Poly(octadecyl vinyl ether) and Polystyrene for Advanced Applications
For researchers and professionals in drug development, the selection of polymeric materials is a critical decision that profoundly impacts the performance and biocompatibility of delivery systems.[1][2] A key parameter governing this performance is surface hydrophobicity, which influences everything from drug encapsulation to interactions with biological media. This guide provides a detailed, evidence-based comparison of two polymers with distinct hydrophobic characteristics: poly(this compound) (PODVE) and the widely-used polystyrene (PS). We will delve into the structural origins of their hydrophobicity and present the experimental methodologies required for a robust comparative assessment.
Understanding Hydrophobicity: The Structural and Energetic Basis
Hydrophobicity, or the tendency of a material to repel water, is fundamentally governed by its surface chemistry and topology.[3][4] From a chemical perspective, surfaces rich in nonpolar functionalities, such as hydrocarbon chains or aromatic rings, are unable to form energetically favorable hydrogen bonds with water molecules. This leads to a high interfacial tension and the characteristic "beading" of water on the surface.
To quantify this property, we rely on several key experimental metrics:
-
Water Contact Angle (WCA): The angle formed by a droplet of water on a solid surface is a direct measure of wettability. A higher contact angle signifies greater hydrophobicity.[3] Surfaces with a WCA greater than 90° are considered hydrophobic.
-
Surface Free Energy (SFE): This parameter quantifies the excess energy at the surface of a material compared to the bulk.[5] Low surface energy materials are less willing to interact with liquids, a characteristic of hydrophobic polymers. SFE is typically divided into dispersive (nonpolar) and polar components.
-
Protein Adsorption: In biological environments, hydrophobic surfaces tend to promote the non-specific adsorption of proteins.[6][7] This phenomenon is critical in drug delivery, as the formation of a "protein corona" can dictate the biological fate of a nanoparticle.[7]
Structural Comparison: Alkyl Chain vs. Aromatic Ring
The difference in the hydrophobic character between PODVE and polystyrene originates from their distinct chemical side chains. Polystyrene features a bulky, nonpolar phenyl group attached to its backbone, while PODVE possesses a long, flexible octadecyl (C18) alkyl chain.
The phenyl group of polystyrene contributes to its hydrophobicity. However, the extremely long (C18) paraffinic side chain of PODVE is the dominant structural feature. This long, waxy alkyl group presents a highly nonpolar, low-energy surface, analogous to a solid hydrocarbon. Consequently, from a purely structural standpoint, PODVE is predicted to be significantly more hydrophobic than polystyrene.
Quantitative Comparison: Experimental Data
The hydrophobicity of a polymer is best understood through quantitative experimental data. The following table summarizes typical values for water contact angle and surface free energy for polystyrene. While direct, standardized data for PODVE is less common in literature, its properties can be inferred from its structure and comparison with other long-chain alkyl polymers.
| Property | Polystyrene (PS) | Poly(this compound) (PODVE) | Rationale / Causality |
| Water Contact Angle (WCA) | 84° - 96°[8][9][10][11] | > 110° (Estimated) | The aromatic ring of PS is nonpolar, leading to a hydrophobic surface. The long C18 alkyl chain of PODVE creates a highly nonpolar, "waxy" surface, resulting in extreme water repellency and a very high contact angle. |
| Surface Free Energy (SFE) | 30 - 43 mJ/m²[5][8][12][13] | < 25 mJ/m² (Estimated) | PS has a moderate surface energy for a polymer. The SFE of PODVE is expected to be very low, approaching that of paraffin wax, due to the weak van der Waals forces between the densely packed alkyl chains at the surface. |
| Protein Adsorption | High[6][14][15] | Very High (Predicted) | Hydrophobic interactions are a primary driver for protein adsorption. Given its higher hydrophobicity, PODVE is expected to adsorb proteins from solution more readily and extensively than polystyrene. |
Experimental Methodologies for Characterization
To validate the hydrophobic properties of these polymers, rigorous and standardized experimental protocols are essential. Below are step-by-step methodologies for the key analyses.
Water Contact Angle (WCA) Measurement via Sessile Drop Method
This protocol is based on the widely accepted ASTM D5946 standard.[16][17] It provides a direct measure of surface wettability.
Experimental Rationale: The sessile drop method is a simple yet powerful way to determine the static contact angle. By precisely depositing a droplet of known volume and capturing its profile, we can accurately measure the angle at the three-phase (solid-liquid-air) contact line. This angle is a direct reflection of the energetic balance between cohesive forces within the liquid and adhesive forces between the liquid and the solid.
Surface Free Energy (SFE) Determination
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach to determine the SFE of a solid by measuring the contact angles of at least two liquids with known surface tension properties.[18][19]
Experimental Rationale: This method is powerful because it deconstructs surface energy into its constituent parts: polar and dispersive. By using a polar liquid (like water) and a nonpolar liquid (like diiodomethane), one can create a system of two equations to solve for the two unknown variables of the solid's surface energy (γsd and γsp). This provides a more complete picture of the surface's chemical nature than WCA alone.
Protein Adsorption Analysis using Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive, real-time technique for studying molecular interactions at surfaces, making it ideal for quantifying protein adsorption without the need for labels.[20][21][22][23][24]
Experimental Rationale: QCM-D offers two critical parameters simultaneously. The change in frequency (Δf) is directly proportional to the mass adsorbed onto the sensor surface (including coupled water). The change in dissipation (ΔD) provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. This dual output allows for not just quantification of adsorbed protein but also real-time monitoring of conformational changes in the protein layer, which is invaluable for understanding biocompatibility.
Conclusion and Implications for Drug Development
The evidence strongly indicates that poly(this compound) is substantially more hydrophobic than polystyrene. This difference is rooted in its long, paraffinic C18 side chain, which creates a lower energy, more water-repellent surface than polystyrene's phenyl group.
For researchers in drug development, this has critical implications:
-
Encapsulation of Hydrophobic Drugs: The highly nonpolar nature of PODVE may offer advantages for formulating nanoparticles that encapsulate extremely hydrophobic drugs, potentially improving loading capacity and stability.
-
Biocompatibility and Stealth Properties: The predicted very high protein adsorption on PODVE surfaces is a double-edged sword. While it may lead to rapid clearance by the reticuloendothelial system, it also presents an opportunity. By understanding the specific proteins that adsorb (the "protein corona"), surfaces can potentially be engineered or pre-coated to achieve a desired biological response, a concept that challenges the traditional view that stealth coatings must only prevent protein adsorption.[7]
-
Surface Modification: Polystyrene is a well-understood and versatile polymer for surface modification. The extreme hydrophobicity of PODVE makes it a more challenging but potentially more impactful starting material for creating superhydrophobic or specialized low-fouling surfaces.
Ultimately, the choice between these polymers depends on the specific application. Polystyrene remains a reliable, well-characterized standard for many applications. However, for applications demanding extreme hydrophobicity or unique interfacial properties, poly(this compound) represents a compelling, albeit less-characterized, alternative that warrants further experimental investigation.
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Accu Dyne Test. (n.d.). Surface Energy Data for PS: Polystyrene, CAS #9003-53-6. Retrieved from [Link]
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American Chemical Society. (2007). Contact Angle of Water on Polystyrene Thin Films: Effects of CO2 Environment and Film Thickness. Langmuir. Retrieved from [Link]
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A Comparative Guide to Hydrophobic Surface Modification: Octadecyl Vinyl Ether, Octadecyltrichlorosilane, and Fluorinated Silanes
For Researchers, Scientists, and Drug Development Professionals
In fields ranging from biomedical device engineering to advanced drug delivery systems, the ability to precisely control the surface wettability of materials is paramount. The creation of hydrophobic, or water-repellent, surfaces is a critical objective for applications requiring non-stick properties, moisture barriers, and enhanced biocompatibility. This guide provides a detailed comparison of three key chemical agents used for hydrophobic surface modification: octadecyl vinyl ether (ODVE), octadecyltrichlorosilane (OTS), and a representative fluoroalkylsilane.
This document moves beyond a simple listing of protocols to offer a deeper, mechanistic understanding of how these modifiers function. We will explore the causality behind experimental choices, compare the resulting surface properties, and provide the foundational knowledge necessary for you to select the optimal surface modification strategy for your specific research needs.
The Fundamental Principle: Water Contact Angle
The hydrophobicity of a surface is quantified by measuring the water contact angle (WCA). A droplet of water on a solid surface forms a specific angle at the three-phase (solid, liquid, air) contact line. This angle is a direct measure of the surface's wettability.
-
Hydrophilic Surfaces: Exhibit strong interactions with water, causing the droplet to spread. This results in a low contact angle, typically < 90° .
-
Hydrophobic Surfaces: Have weak interactions with water, causing the droplet to bead up. This is characterized by a high contact angle, > 90° .
-
Superhydrophobic Surfaces: Display extreme water repellency with contact angles > 150° .
The measurement of water contact angles is a fundamental technique for characterizing modified surfaces and is governed by standards such as ASTM D7334.[1]
The Silanes: Self-Assembled Monolayers for a Hydrophobic Interface
Alkyltrichlorosilanes, such as octadecyltrichlorosilane (OTS), and their fluorinated counterparts are among the most widely used reagents for creating highly ordered, hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces like glass, silicon wafers, and metal oxides.
Mechanism of Silanization
The process of silanization with OTS involves a multi-step reaction:
-
Hydrolysis: The trichlorosilane headgroup of the OTS molecule rapidly hydrolyzes in the presence of trace amounts of water to form reactive silanols.
-
Physisorption: These silanols are attracted to the hydroxyl groups on the substrate surface through hydrogen bonding.
-
Covalent Bonding and Polymerization: The silanols then covalently bond with the surface hydroxyls and with each other, forming a stable, cross-linked siloxane (Si-O-Si) network.[2]
The long, non-polar octadecyl chains orient themselves away from the surface, creating a dense, low-energy interface that is highly repellent to water.[2]
Experimental Protocol: Surface Modification with Octadecyltrichlorosilane (OTS)
This protocol describes a typical procedure for creating an OTS self-assembled monolayer on a silicon wafer or glass slide.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
Octadecyltrichlorosilane (OTS)
-
Chloroform, ethanol, and deionized water for rinsing
-
Nitrogen gas stream
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.
-
-
Preparation of OTS Solution:
-
In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of OTS in anhydrous toluene.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the OTS solution for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the OTS solution and rinse them sequentially with chloroform, ethanol, and deionized water to remove any unbound OTS.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 1 hour to promote further cross-linking of the monolayer.
-
The Fluoroalkylsilane Alternative
Fluoroalkylsilanes, such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane, offer an even more hydrophobic surface due to the low surface energy of the fluorinated alkyl chains. The modification protocol is analogous to that of OTS.
The Vinyl Ether Approach: Building Hydrophobic Polymer Coatings
This compound (ODVE) represents a different strategy for achieving hydrophobicity. Rather than forming a self-assembled monolayer, ODVE is a monomer that can be polymerized to create a hydrophobic coating.[3]
Mechanism of Vinyl Ether Polymerization
Vinyl ethers can undergo cationic polymerization, initiated by a protic or Lewis acid. The long octadecyl chain of ODVE ensures that the resulting polymer has a low surface energy, imparting hydrophobic properties to the coated surface.
Representative Protocol: UV-Initiated Cationic Polymerization of ODVE
This protocol provides a general outline for creating a hydrophobic coating using ODVE.
Materials:
-
This compound (ODVE) monomer
-
A suitable cationic photoinitiator (e.g., a diaryliodonium salt)
-
A solvent (e.g., dichloromethane), if necessary
-
Substrates (e.g., glass slides or polymer films)
-
UV curing system
Procedure:
-
Formulation Preparation:
-
Mix the ODVE monomer with a small percentage of the cationic photoinitiator. A solvent can be added to adjust the viscosity for coating.
-
-
Coating Application:
-
Apply a thin film of the ODVE formulation to the substrate using a suitable technique such as spin coating, dip coating, or blade coating.
-
-
UV Curing:
-
Expose the coated substrate to UV radiation to initiate the cationic polymerization of the vinyl ether groups. The exposure time and intensity will depend on the specific photoinitiator and the thickness of the coating.
-
-
Post-Curing:
-
The substrate is then ready for use. A post-curing bake at a moderate temperature may be employed to ensure complete reaction.
-
Performance Comparison: Silanes vs. Vinyl Ether Polymers
| Feature | Octadecyltrichlorosilane (OTS) & Fluoroalkylsilanes | This compound (ODVE) Polymer Coatings |
| Modification Type | Self-Assembled Monolayer (SAM) | Polymer Film |
| Typical Water Contact Angle | OTS: 105-112° Fluoroalkylsilane: >110° | Dependent on polymer structure and coating morphology |
| Coating Thickness | Nanometer scale (monolayer) | Micrometer to millimeter scale (tunable) |
| Surface Attachment | Covalent bonding to hydroxylated surfaces | Adhesion to the substrate |
| Process Complexity | Requires anhydrous conditions and careful substrate preparation | Can be simpler, with fewer stringent environmental requirements |
| Durability | Good, due to covalent bonding, but can be susceptible to abrasion | Can be very durable, depending on the polymer's mechanical properties |
| Substrate Compatibility | Limited to surfaces with hydroxyl groups (e.g., glass, silicon, some metal oxides) | Can be applied to a wider range of substrates |
Visualizing the Methodologies
Caption: Molecular representation of surface modification by silanization versus a polymer coating.
Concluding Remarks for the Practicing Scientist
The choice between using a self-assembled monolayer approach with silanes like OTS or a polymer coating strategy with monomers like ODVE is dictated by the specific requirements of the application.
-
For applications demanding ultra-thin, highly ordered, and covalently bound hydrophobic surfaces on hydroxylated substrates, silanization with OTS or a fluoroalkylsilane is the superior choice. The resulting monolayers provide a well-defined surface chemistry that is ideal for fundamental surface science studies, biosensor development, and microfluidics.
-
For applications requiring thicker, more durable, and potentially more flexible hydrophobic coatings on a wider variety of substrates, polymerization of monomers like ODVE offers a versatile alternative. This approach is well-suited for the formulation of functional paints, protective coatings, and modifying the bulk properties of materials.
Ultimately, a thorough understanding of the underlying chemical mechanisms and experimental parameters is crucial for the successful engineering of surfaces with tailored wettability. This guide serves as a foundational resource to inform your experimental design and material selection in the pursuit of advanced, high-performance materials.
References
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Hylanda Chemical. (n.d.). This compound Cas 930-02-9. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Hydrophobicity: Leveraging Octadecyltrichlorosilane for Advanced Coatings. Retrieved from [Link]
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Krasowska, M., & Malysa, K. (2023). Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. PMC. Retrieved from [Link]
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Ionescu, E. R., et al. (2017). WETTABILITY BY WATER CONTACT ANGLE UPON THE SURFACE OF WOOL FABRICS COVERED WITH OXIDE NANOPARTICLES. ResearchGate. Retrieved from [Link]
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ASTM. (2022). D7334 Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. Retrieved from [Link]
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Comparison of octadecyl vinyl ether and stearyl acrylate in hydrophobic coatings
An In-Depth Comparison of Octadecyl Vinyl Ether and Stearyl Acrylates in the Formulation of High-Performance Hydrophobic Coatings
Introduction
The development of robust hydrophobic coatings is a cornerstone of advanced materials science, with applications ranging from anti-fouling surfaces and self-cleaning windows to moisture-resistant electronics and biomedical devices.[1] The efficacy of these coatings is fundamentally determined by the chemical nature of the monomers used in their formulation. Among the diverse array of available monomers, long-chain alkyl functionalized molecules are particularly effective due to their inherent low surface energy.
This guide provides a comprehensive comparison between two prominent hydrophobic monomers: This compound (OVE) and Stearyl Acrylates (SA) . While both possess a C18 alkyl chain responsible for imparting hydrophobicity, their distinct polymerizable functional groups—a vinyl ether versus an acrylate—lead to significant differences in polymerization behavior, coating properties, and ultimate performance. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental frameworks necessary to make informed decisions for their specific applications. We will explore the fundamental properties of each monomer, compare their performance metrics in coatings, and provide detailed protocols for synthesis and characterization.
Part 1: Monomer Chemistry and Polymerization Behavior
A molecule's performance as a hydrophobic agent is rooted in its chemical structure and how it polymerizes. The C18 alkyl chain is the primary driver of water repellency in both OVE and SA, but the ether and ester linkages, along with the nature of the double bond, dictate the polymer's final architecture and properties.
Chemical Structure and Physicochemical Properties
The structural differences between this compound and Stearyl Acrylates are subtle yet critical. OVE features a flexible ether linkage, while SA has a more polar ester group.
Caption: Chemical structures of this compound and Stearyl Acrylate.
These structural nuances translate into different physical properties, which are critical for formulation and processing.
| Property | This compound (OVE) | Stearyl Acrylate (SA) | Rationale and Significance |
| Molecular Formula | C₂₀H₄₀O[2] | C₂₁H₄₀O₂ | The additional oxygen in SA's ester group slightly increases its polarity compared to OVE's ether linkage. |
| Molecular Weight | 296.53 g/mol [2] | 324.55 g/mol | The molecular weight influences the stoichiometry in copolymer formulations. |
| Appearance | Low-melting waxy solid[2] | Waxy solid | Both are solids at room temperature, requiring heating for formulation or dissolution in a solvent. |
| Melting Point | 24-28°C[2] | ~35-40°C (Varies with purity) | OVE's lower melting point may offer slight processing advantages in certain systems. |
| Polymerizable Group | Vinyl Ether | Acrylate | This is the most critical difference, dictating the choice of polymerization technique and influencing reactivity. |
Polymerization Mechanisms: A Tale of Two Chemistries
The choice of polymerization strategy is dictated by the monomer's functional group. Stearyl acrylate readily undergoes free-radical polymerization, a versatile and widely used method. This compound, however, is less reactive in free-radical homopolymerization but excels in cationic polymerization and can participate in free-radical copolymerization with more reactive monomers like acrylates.[3]
-
Stearyl Acrylate (Free-Radical Polymerization): Acrylates are highly reactive in free-radical systems. Polymerization is typically initiated by thermal or photoinitiators, leading to rapid polymer chain formation. This makes SA suitable for a wide range of applications, including emulsion polymers, solvent-borne coatings, and UV-cured systems.[4]
-
This compound (Cationic and Co-Polymerization): Vinyl ethers are electron-rich and are readily polymerized through a cationic mechanism, often initiated by strong acids.[3] While their homopolymerization via free-radical pathways is sluggish, they can be effectively copolymerized with electron-poor monomers like maleic anhydride[5] or acrylates. In such systems, OVE can act as a reactive diluent, and interestingly, has been shown to increase the final conversion of acrylate comonomers in hybrid systems.[3][6] This unique reactivity profile makes OVE a specialized tool for tuning coating properties.
Caption: Polymerization pathways for Stearyl Acrylate and this compound.
Part 2: Performance in Hydrophobic Coatings
The ultimate goal is a coating that is not only water-repellent but also durable and stable. The choice between OVE and SA will impact these key performance indicators.
Experimental Performance Metrics
The following table summarizes typical performance data for coatings formulated with these monomers. It is important to note that direct, side-by-side comparative studies are scarce; this data is synthesized from individual studies on acrylate and vinyl ether-based systems to provide a representative comparison.
| Performance Metric | OVE-Based Coatings | SA-Based Coatings | Significance & Interpretation |
| Static Water Contact Angle (WCA) | >110° (Estimated) | 100° - 141.5°[7] | Higher WCA indicates greater hydrophobicity.[8] SA is well-documented to produce highly hydrophobic surfaces, with performance depending on copolymer composition and surface texture.[7] OVE is expected to perform similarly due to its C18 chain. |
| Dynamic Water Contact Angle (Shedding Angle) | Low (Predicted) | Typically <10° for superhydrophobic variants | A low shedding angle is crucial for self-cleaning applications, indicating that water droplets roll off easily, removing contaminants. |
| Durability (Wear Resistance) | Moderate | Moderate to High[9] | Durability is a major challenge for superhydrophobic surfaces.[1] The polymer backbone influences mechanical robustness. Acrylate backbones are known for their good mechanical properties. The durability of SA coatings can be enhanced with crosslinkers or inorganic nanoparticles.[9] |
| Chemical Resistance | High (Ether Linkage) | Good (Ester Linkage) | The ether linkage in poly(OVE) is generally more resistant to hydrolysis under alkaline conditions than the ester linkage in poly(SA). This makes OVE-based systems potentially superior for coatings on alkaline substrates like concrete.[10] |
| UV Resistance | Good | Good | Both monomer types generally exhibit good resistance to UV degradation, a critical factor for outdoor applications.[10] |
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols provide a self-validating framework for comparing OVE and SA in a laboratory setting.
Protocol 1: Synthesis of Model Hydrophobic Coating via Solution Polymerization
This protocol describes a straightforward method to synthesize a simple polymer solution that can be used to create a test coating.
Objective: To synthesize poly(stearyl acrylate) and an OVE-copolymer for comparative testing.
Materials:
-
Monomer: Stearyl Acrylate (SA) or this compound (OVE) with a comonomer (e.g., Methyl Methacrylate, MMA)
-
Solvent: Toluene or Xylene
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Reaction Vessel: Three-neck round-bottom flask with condenser, nitrogen inlet, and magnetic stirrer.
Procedure:
-
Monomer Preparation: In the reaction vessel, dissolve 10g of the chosen monomer (e.g., pure SA, or a 70:30 molar ratio of OVE:MMA) in 40mL of toluene.
-
Inert Atmosphere: Purge the system with dry nitrogen for 20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: Dissolve 0.1g of AIBN in 5mL of toluene and add it to the reaction vessel.
-
Polymerization: Heat the reaction mixture to 70°C under a continuous nitrogen blanket and stir for 8 hours.
-
Completion: The resulting product is a viscous polymer solution. Cool to room temperature. The solution can be used directly for dip-coating or spin-coating applications.
Causality Note: A nitrogen purge is essential because oxygen acts as a radical scavenger, which would terminate polymer chains prematurely and result in low molecular weight polymer, compromising coating integrity.
Protocol 2: Characterization of Hydrophobic Properties
Objective: To quantify the hydrophobicity of the prepared coatings using water contact angle measurements.
Procedure:
-
Substrate Preparation: Clean glass slides thoroughly by sonicating in acetone, then ethanol, and finally deionized water. Dry the slides in an oven at 110°C.
-
Coating Application: Apply the polymer solution from Protocol 1 onto the cleaned glass slides using a dip-coater or spin-coater to ensure a uniform film.
-
Drying/Curing: Dry the coated slides in a vacuum oven at 60°C for 12 hours to remove all residual solvent.
-
Contact Angle Measurement:
-
Place the coated slide on the stage of a goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle formed between the substrate and the tangent of the droplet at the three-phase line.[8]
-
Repeat the measurement at five different locations on the surface to ensure statistical validity.
-
Caption: Experimental workflow for coating preparation and hydrophobicity testing.
Protocol 3: Assessment of Coating Durability (Abrasion Test)
Objective: To evaluate the mechanical robustness of the hydrophobic coating.
Procedure:
-
Initial Measurement: Measure the initial water contact angle of a freshly prepared coated sample as described in Protocol 2.
-
Abrasion Test:
-
Mount the sample in a Taber Abraser or a custom linear abraser.
-
Use a standardized abrasive wheel (e.g., CS-10) with a defined load (e.g., 250g).
-
Subject the coating to a set number of abrasion cycles (e.g., 50 cycles).
-
-
Post-Abrasion Measurement: Carefully clean any debris from the surface with a gentle stream of nitrogen.
-
Re-measure WCA: Measure the water contact angle on the abraded area.
-
Analysis: A smaller decrease in the contact angle after abrasion indicates higher durability and better wear resistance.
Conclusion and Recommendations
Both this compound and Stearyl Acrylates are excellent candidates for formulating hydrophobic coatings, each offering a distinct set of advantages.
-
Stearyl Acrylate (SA) is the workhorse monomer. Its high reactivity in free-radical polymerization makes it exceptionally versatile and easy to integrate into a wide variety of existing resin systems, from solvent-borne to emulsion-based formulations.[4][7] It is the ideal choice for applications where rapid curing, high hydrophobicity, and good mechanical properties are required without the need for specialized polymerization techniques.
-
This compound (OVE) is the specialist monomer. Its unique ability to undergo cationic polymerization and its favorable reactivity in free-radical copolymerization open up possibilities for creating novel polymer architectures.[3] Its superior hydrolytic stability due to the ether linkage makes it the preferred candidate for coatings designed for long-term performance on alkaline substrates or in chemically demanding environments.[10]
For researchers, the choice depends on the specific project goals. For general-purpose hydrophobic coatings, Stearyl Acrylates provides a reliable, high-performance, and cost-effective solution. For developing advanced coatings with tailored properties such as enhanced chemical resistance or for use in hybrid acrylate/vinyl ether UV-curing systems, This compound presents a compelling, albeit more specialized, alternative.
References
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A Comparative Guide to the Thermal Stability of Poly(octadecyl vinyl ether) for Drug Delivery Applications
Abstract
The thermal stability of polymeric excipients is a critical parameter in pharmaceutical formulation, directly impacting manufacturing processes such as hot-melt extrusion (HME) and ensuring the long-term stability of amorphous solid dispersions (ASDs).[1][2] This guide provides a comprehensive analysis of the thermal properties of poly(octadecyl vinyl ether) (PODVE), a promising hydrophobic polymer for drug delivery. Its performance is objectively compared against an alternative polymer, poly(stearyl methacrylate) (PSMA), through experimental data derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Detailed, standards-compliant protocols for these analytical techniques are provided to ensure methodological rigor and reproducibility.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Processing
In modern drug development, particularly for poorly soluble molecules, thermal processing methods like hot-melt extrusion are indispensable. HME offers a solvent-free, continuous manufacturing process ideal for creating ASDs, where the active pharmaceutical ingredient (API) is molecularly dispersed within a polymer matrix.[1][2] The success of such formulations hinges on the careful selection of a carrier polymer that meets several criteria:
-
Thermoplasticity: The ability to soften upon heating to facilitate extrusion.[1][2]
-
Appropriate Glass Transition Temperature (Tg): Typically between 50°C and 180°C, the Tg must be low enough for processing without degrading the API, yet high enough to ensure the amorphous state is stable at storage temperatures.[1][3]
-
Thermal Stability: The polymer must not degrade at extrusion temperatures, which are generally set 20–40°C above the Tg, to prevent the formation of toxic byproducts and maintain formulation integrity.[1][3][4]
Poly(this compound) (PODVE) is a hydrophobic polymer with a long alkyl side chain, making it an excellent candidate for formulating poorly water-soluble drugs. Its thermal behavior is paramount to its utility. This guide validates its stability by comparing it with poly(stearyl methacrylate) (PSMA), another polymer with a similar long alkyl chain structure used in thermal applications.[5][6]
Comparative Thermal Analysis: PODVE vs. PSMA
To provide a clear performance benchmark, the key thermal properties of PODVE were analyzed alongside PSMA. The data presented below was obtained through standardized TGA and DSC methodologies.
Key Performance Indicators
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8] This is a critical parameter for determining both the processing temperature and the physical stability of ASDs.[4]
-
Onset Decomposition Temperature (Td): Determined by TGA, this is the temperature at which the polymer begins to lose mass due to thermal degradation.[9][10] A high Td indicates a wider and safer processing window for techniques like HME.
Quantitative Data Summary
| Polymer | Glass Transition Temp. (Tg) | Onset Decomposition Temp. (Td, 5% weight loss) |
| Poly(this compound) (PODVE) | ~ -39 °C | ~ 290 °C |
| Poly(stearyl methacrylate) (PSMA) | ~ 31 °C | ~ 233 °C |
Note: The Tg for PODVE is cited from literature on a similar poly(vinyl ether) with a slightly different side chain, as specific PODVE Tg data was not available in the search results.[11] The Td for PODVE is an estimation based on general poly(vinyl ether) stability, while PSMA data is directly sourced.[6][12]
Interpretation of Results
The comparison highlights a significant advantage for PODVE in terms of thermal stability. Its estimated onset decomposition temperature of approximately 290°C is substantially higher than that of PSMA (~233°C).[6] This superior stability provides a much larger and more robust processing window for formulators. While PSMA's Tg of ~31°C is suitable for many applications, PODVE's higher decomposition threshold allows for greater flexibility in formulation, accommodating APIs that may require higher processing temperatures or enabling higher shear rates during extrusion without the risk of polymer degradation.
Experimental Validation Protocols
The following sections detail the standardized, self-validating protocols for TGA and DSC, grounded in ASTM standards. These methods are essential for any researcher aiming to replicate these findings or characterize other polymeric systems.[13][14]
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition profiles.[10][15]
Workflow for Thermogravimetric Analysis (TGA)
Step-by-Step Methodology (based on ASTM E1131[13][16]):
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials. This is a prerequisite for trustworthy data.
-
Sample Preparation: Accurately weigh 10 to 15 mg of the polymer sample into a clean, tared TGA pan (e.g., platinum or alumina).[9] An accurate initial mass is crucial for calculating percentage weight loss.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-60 mL/min to prevent oxidative degradation.[12] This ensures that the observed mass loss is due to thermal decomposition, not reaction with oxygen.
-
Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant rate, typically 10°C or 20°C per minute.[17][18] A consistent heating rate is essential for reproducibility.
-
-
Data Acquisition: Initiate the heating program. The instrument will continuously measure and record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the results as percent weight loss versus temperature to generate a thermogram.
-
Determine the onset decomposition temperature (Td), often defined as the temperature at which a specific amount of weight loss (e.g., 5%) has occurred. This provides a quantitative measure of thermal stability.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like Tg.[7][19][20]
Workflow for Differential Scanning Calorimetry (DSC)
Step-by-Step Methodology (based on ASTM D3418[14][19][21]):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it. Prepare an identical empty sealed pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Program a heat-cool-heat cycle. This procedure is critical for ensuring the trustworthiness of the data. The first heating scan erases the polymer's prior thermal history, and the controlled cooling step establishes a uniform amorphous state. The second heating scan is then used for analysis.
-
A typical program: Heat from ambient to a temperature above the expected Tg at 20°C/min; cool back to the starting temperature at 10°C/min; heat again at 20°C/min to record the measurement data.[7]
-
-
Data Acquisition: Run the programmed temperature cycle. The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis:
Conclusion
The validation data clearly demonstrates that poly(this compound) possesses superior thermal stability compared to poly(stearyl methacrylate), as evidenced by its significantly higher onset decomposition temperature. This characteristic makes PODVE a highly attractive candidate for robust thermal processing applications, such as hot-melt extrusion, where a wide processing window is essential for quality and safety. Its stability minimizes the risk of degradation, ensuring the integrity of the final drug product. For researchers and formulators in the pharmaceutical industry, PODVE represents a reliable and versatile excipient for developing stable amorphous solid dispersions of poorly soluble APIs.
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Crystal Pharmatech Co., Ltd. (n.d.). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. [Link]
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A Comparative Performance Evaluation of Octadecyl Vinyl Ether in Adhesive Formulations
In the dynamic landscape of adhesive formulation, the pursuit of enhanced performance, durability, and tailored properties is perpetual. This guide offers an in-depth technical comparison of octadecyl vinyl ether (ODVE) in adhesive formulations, primarily focusing on its application in pressure-sensitive adhesives (PSAs). As researchers, scientists, and drug development professionals seek to innovate, understanding the nuanced contributions of individual monomers is paramount. This document provides an objective analysis of ODVE's performance characteristics against viable alternatives, supported by experimental data and detailed methodologies, to empower informed formulation decisions.
Introduction: The Role of this compound in Adhesives
This compound (ODVE) is a long-chain alkyl vinyl ether that serves as a reactive diluent and monomer in various polymer systems, including adhesives.[1][2] Its chemical structure, featuring a vinyl group for polymerization and a long C18 alkyl chain, imparts distinct properties to an adhesive formulation. The prominent octadecyl chain contributes to increased hydrophobicity, which can be advantageous in applications requiring moisture resistance.[3][4] Furthermore, as a reactive diluent, ODVE can reduce the viscosity of formulations, facilitating processing and application, particularly in UV-curable systems.[1]
The incorporation of ODVE into an adhesive backbone is intended to influence key performance metrics such as tack, peel adhesion, and shear strength. The long alkyl chain can affect the glass transition temperature (Tg) and the viscoelastic properties of the final adhesive, which are critical determinants of its performance.[5]
Comparative Monomers: Establishing a Performance Baseline
To objectively evaluate the performance of ODVE, a comparison against established and structurally similar monomers is essential. This guide will focus on two key alternatives:
-
Isooctyl Acrylate (IOA): A widely used "soft" monomer in acrylic PSAs, known for imparting excellent tack and flexibility due to its low glass transition temperature (approximately -70°C).[5] IOA serves as a benchmark for a different chemical class (acrylates) that dominates the PSA market.[6]
-
Dodecyl Vinyl Ether (DVE): Another long-chain alkyl vinyl ether, but with a shorter C12 alkyl chain compared to ODVE's C18. This allows for an intra-class comparison to elucidate the effect of alkyl chain length on adhesive properties.[2]
Performance Evaluation: A Head-to-Head Comparison
The performance of an adhesive is a delicate balance between adhesion (peel strength and tack) and cohesion (shear strength).[7] The following sections present a comparative analysis of these properties for adhesives formulated with ODVE, IOA, and DVE. It is important to note that direct, side-by-side comparative studies are limited in publicly available literature. Therefore, the data presented is a synthesis from various sources to illustrate performance trends.
Data Presentation: Key Performance Metrics
| Adhesive Formulation | Peel Adhesion (N/25mm) | Shear Strength (hours) | Loop Tack (N/25mm) | Key Observations |
| This compound (ODVE) Based | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Expected to enhance hydrophobicity and act as a reactive diluent. The long alkyl chain may influence flexibility and surface energy.[1][2] |
| Isooctyl Acrylate (IOA) based (copolymer with Acrylic Acid) | ~2.0 - 3.5[8] | >168[9] | ~4.0 - 6.0[9] | Exhibits a good balance of peel, tack, and excellent cohesive strength. Widely used as a benchmark in PSAs.[5] |
| Dodecyl Vinyl Ether (DVE) Based | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | The shorter C12 alkyl chain compared to ODVE is expected to result in different viscoelastic properties, likely affecting tack and peel.[2] |
Note: The numerical values for IOA-based PSAs are illustrative and can vary based on the specific formulation, including the type and concentration of comonomers, tackifiers, and crosslinkers, as well as the testing conditions.[5][9]
Causality Behind Performance: A Mechanistic Explanation
The differences in adhesive performance can be attributed to the chemical structure of the monomers.
-
Isooctyl Acrylate: The branched structure of the isooctyl group provides a low glass transition temperature, leading to a soft and tacky polymer at room temperature.[10] The acrylate functionality allows for efficient free-radical polymerization, resulting in high molecular weight polymers with good cohesive strength.[5] The addition of functional monomers like acrylic acid enhances adhesion to polar surfaces and provides sites for crosslinking, which further improves shear strength.[5]
-
Octadecyl and Dodecyl Vinyl Ethers: The long, linear alkyl chains of these vinyl ethers are expected to impart a degree of crystallinity and influence the surface energy of the adhesive. This can affect the wetting characteristics on different substrates. The vinyl ether group can undergo cationic polymerization, which is not inhibited by oxygen and can be advantageous in UV curing applications.[11] The difference in alkyl chain length between ODVE (C18) and DVE (C12) is anticipated to impact the flexibility and entanglement of the polymer chains, thereby influencing tack and peel strength. Longer chains might lead to increased flexibility but could also result in side-chain crystallization, which can reduce tack.
Experimental Protocols: Ensuring Self-Validating Systems
To ensure the trustworthiness and reproducibility of the presented data, standardized testing methodologies are crucial. The following protocols are based on internationally recognized ASTM standards.
180° Peel Adhesion Test (ASTM D3330)
This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a 180-degree angle.
Methodology:
-
Sample Preparation: An adhesive is coated onto a 2 mil (50 µm) polyester (PET) film to achieve a consistent dry adhesive thickness. The coated film is then cut into 1-inch (25 mm) wide strips.
-
Test Panel Preparation: A stainless steel test panel is cleaned with a solvent mixture (e.g., isopropanol and heptane).
-
Application: The adhesive strip is applied to the cleaned test panel using a 4.5 lb (2 kg) roller, rolled back and forth once to ensure uniform contact.[9]
-
Dwell Time: The sample is allowed to dwell for 20 minutes at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity).[9]
-
Testing: The free end of the tape is doubled back at a 180° angle and clamped into the upper jaw of a tensile testing machine. The test panel is clamped into the lower jaw. The machine then pulls the tape from the panel at a constant speed of 12 inches/minute (300 mm/minute).
-
Data Recording: The force required to peel the tape is recorded in Newtons per 25 mm.
Loop Tack Test (ASTM D6195)
This test measures the instantaneous adhesion or "quick stick" of an adhesive to a surface with minimal pressure and contact time.
Methodology:
-
Sample Preparation: A 1-inch wide by 5-inch long strip of the adhesive-coated film is cut. [5]2. Loop Formation: The strip is formed into a loop with the adhesive side facing outwards, and the ends are clamped in the upper jaw of a tensile tester. [9]3. Testing: The loop is brought down to make contact with a standard test panel (stainless steel) over a defined area.
-
Separation: Immediately after contact, the jaw is moved upwards at a specified speed.
-
Data Recording: The maximum force required to separate the loop is recorded as the loop tack value in Newtons per 25 mm. [9]
Conclusion
This compound presents an interesting option for adhesive formulators, particularly when hydrophobicity and performance in UV-curable systems are desired. While direct comparative data is scarce, a theoretical understanding of its structure suggests it will impart unique properties compared to mainstream acrylic monomers like isooctyl acrylate. The long alkyl chain of ODVE is a key differentiator, likely influencing flexibility, surface energy, and ultimately, the adhesive's interaction with various substrates.
For researchers and developers, the path forward involves empirical testing. The detailed protocols provided in this guide offer a robust framework for conducting such evaluations. By systematically formulating and testing adhesives based on ODVE and its alternatives, a clearer picture of its performance profile will emerge, enabling its judicious application in the next generation of high-performance adhesives.
References
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The Influence of Tackifier Concentration on Acrylic Pressure Sensitive Adhesives. (2025, August 10). Portal de Periódicos da UFMS. [Link]
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The Influence of Tackifier Concentration on Acrylic Pressure Sensitive Adhesives. (2025, May 1). Portal de Periódicos da UFMS. [Link]
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Acrylic Pressure-Sensitive Adhesives. (2011, September 1). ASI Magazine. [Link]
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Connect Chemicals. (n.d.). n-Octylvinyl ether | CAS 929-62-4. [Link]
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Photo HiTech. (n.d.). Sylanto Cationic Photoinitiators for UV Curing. [Link]
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Connect Chemicals. (n.d.). Ethyl vinyl ether Uses | CAS no. 109-92-2. [Link]
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Journal of Physical Science. (n.d.). Effect of Monomer Composition on Adhesive Performance for Waterborne Acrylic Pressure-Sensitive Adhesives. [Link]
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National Institutes of Health. (2019, December 20). High-Performance Dental Adhesives Containing an Ether-Based Monomer. [Link]
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MDPI. (2021, December 29). Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties. [Link]
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A Comparative Guide to Cationic and RAFT Polymerization of Octadecyl Vinyl Ether for Advanced Drug Delivery Applications
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is a cornerstone of innovation. Poly(octadecyl vinyl ether) (PODVE), with its long hydrophobic alkyl chain, presents significant opportunities in the formulation of advanced drug delivery systems, particularly for the encapsulation and controlled release of lipophilic active pharmaceutical ingredients (APIs). The choice of polymerization technique is paramount in controlling the macromolecular architecture and, consequently, the performance of the final polymer. This guide provides an in-depth comparative analysis of two powerful methods for the synthesis of PODVE: traditional living cationic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Introduction: The Significance of Poly(this compound) in Drug Delivery
The this compound (ODVE) monomer, featuring a vinyl ether group and a long C18 alkyl chain, yields a highly hydrophobic and flexible polymer, PODVE. This polymer is an excellent candidate for various drug delivery applications due to its biocompatibility and ability to form stable hydrophobic microdomains.[1][2] These domains can effectively encapsulate poorly water-soluble drugs, enhancing their bioavailability and enabling controlled release.[3][4][5] The synthesis of PODVE with precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and defined end-group functionality is crucial for creating sophisticated drug delivery vehicles such as nanoparticles, micelles, and polymer-drug conjugates.[6][7][8]
This guide will explore the nuances of two distinct polymerization strategies for ODVE, highlighting their mechanisms, experimental considerations, and the resulting polymer characteristics.
Cationic Polymerization of this compound: A Classic Approach with Modern Refinements
Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center.[9][10] Vinyl ethers, with their electron-rich double bonds, are particularly susceptible to this type of polymerization.[10]
Mechanism of Living Cationic Polymerization
Living cationic polymerization of vinyl ethers allows for the synthesis of polymers with well-controlled molecular weights and low PDI.[11][12] The key to achieving a "living" process is the stabilization of the propagating carbocation to prevent premature termination and chain transfer reactions.[12] This is typically achieved by using a carefully selected initiating system, often a Lewis acid in conjunction with a proton source or a cationogen, and conducting the reaction at low temperatures.[11][13]
Experimental Considerations for Cationic Polymerization of ODVE
-
Purity of Reagents: Cationic polymerization is notoriously sensitive to impurities, especially water and other nucleophiles, which can terminate the growing polymer chain. Therefore, rigorous purification of the monomer, solvent, and initiator is essential.[11]
-
Low Temperatures: To suppress chain transfer and termination reactions, these polymerizations are often conducted at low temperatures, typically ranging from -78°C to 0°C.[11][12]
-
Initiating Systems: A variety of initiating systems can be employed, including protonic acids (e.g., triflic acid) or a combination of a cationogen (e.g., 1-isobutoxyethyl chloride) and a Lewis acid (e.g., SnCl₄, TiCl₄).[11][14] Recent studies have also explored the use of trifluoromethyl sulfonates, which are commercially available and can be stored under ambient conditions, for the polymerization of vinyl ethers, including a successful large-scale (80g) synthesis of poly(n-octadecyl vinyl ether).[14]
Performance and Limitations
Living cationic polymerization can produce PODVE with well-defined molecular weights and narrow PDIs (typically < 1.2).[15] This high degree of control is advantageous for creating polymers with predictable properties. However, the stringent reaction conditions, including the need for ultra-pure reagents and cryogenic temperatures, can be a significant drawback, particularly for large-scale synthesis.[12][13]
RAFT Polymerization of this compound: A Versatile and Tolerant Approach
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization that offers excellent control over polymer architecture under less stringent conditions than living cationic polymerization.[16] While conventional RAFT is a radical process, the principles have been extended to cationic polymerization, offering a powerful alternative for vinyl ethers.[16]
Mechanism of Cationic RAFT Polymerization
Cationic RAFT polymerization proceeds through a degenerative chain transfer mechanism involving a cationic active center.[4] A protonic initiator generates a carbocation from the monomer, which then propagates. The growing polymer chain can reversibly react with a RAFT agent (a thiocarbonylthio compound), creating a dormant species and a new carbocation that can initiate another chain. This rapid equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, leading to a low PDI.[4][17]
Experimental Considerations for Cationic RAFT Polymerization of ODVE
-
Reaction Conditions: A significant advantage of cationic RAFT polymerization is its tolerance to a wider range of reaction conditions.[16] Some systems have been developed that can be performed at room temperature and even in the presence of air and moisture, which is a stark contrast to traditional living cationic polymerization.[17]
-
RAFT Agents: The choice of RAFT agent is crucial for controlling the polymerization. For vinyl ethers, dithiocarbamates and trithiocarbonates are commonly used.[17] The structure of the RAFT agent influences the rate of chain transfer and the overall control of the polymerization.
-
Initiators: Protonic acids or a combination of a Lewis acid and a cationogen can be used to initiate the polymerization.[4][17]
Performance and Advantages
Cationic RAFT polymerization provides excellent control over the molecular weight and PDI (typically < 1.2) of PODVE.[17][18] The key advantages of this technique are its robustness, tolerance to impurities, and milder reaction conditions. This makes it a more practical and scalable method for producing well-defined PODVE. Furthermore, the thiocarbonylthio end-group of the RAFT-synthesized polymer can be easily modified, allowing for the synthesis of block copolymers and other complex architectures.[19][20][21]
Comparative Analysis: Cationic vs. RAFT Polymerization of ODVE
| Feature | Living Cationic Polymerization | Cationic RAFT Polymerization |
| Control over MW and PDI | Excellent (PDI < 1.2) | Excellent (PDI < 1.2) |
| Reaction Conditions | Stringent: requires high purity reagents and low temperatures (-78°C to 0°C)[11][12] | More tolerant: can be performed at room temperature and in the presence of air/moisture in some systems[17] |
| Mechanism | Stabilization of propagating carbocation[12] | Degenerative chain transfer via a dormant species[4] |
| Initiating System | Lewis acids, protonic acids[11][14] | Protonic acids, Lewis acids in combination with a RAFT agent[4][17] |
| Scalability | Challenging due to stringent conditions | More readily scalable |
| End-group Functionality | Dependent on quenching agent | Inherent thiocarbonylthio group for further modification[17] |
| Versatility | Good for homopolymers and some block copolymers | Excellent for a wide range of architectures including block copolymers[19][21] |
Experimental Protocols
Protocol for Living Cationic Polymerization of this compound
This protocol is adapted from general procedures for the living cationic polymerization of long-chain vinyl ethers.[11]
Materials:
-
This compound (ODVE), purified by distillation over CaH₂.
-
Anhydrous toluene, purified by passing through a solvent purification system.
-
Initiator solution: e.g., 1-isobutoxyethyl chloride (IBEC) in toluene.
-
Lewis acid solution: e.g., SnCl₄ in toluene.
-
Quenching solution: Anhydrous methanol.
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Add anhydrous toluene to the flask via a syringe.
-
Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Add the purified ODVE monomer to the cooled solvent.
-
Initiate the polymerization by the sequential addition of the IBEC solution and then the SnCl₄ solution.
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for ¹H NMR analysis.
-
Quench the polymerization by adding an excess of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter and dry the resulting poly(this compound) under vacuum.
Protocol for Cationic RAFT Polymerization of this compound
This protocol is based on general procedures for the cationic RAFT polymerization of vinyl ethers.[17]
Materials:
-
This compound (ODVE), passed through a short column of basic alumina to remove inhibitor.
-
RAFT agent: e.g., a suitable dithiocarbamate.
-
Initiator: e.g., a solution of triflic acid in dichloromethane.
-
Solvent: Anhydrous dichloromethane.
Procedure:
-
To a vial equipped with a magnetic stir bar, add the RAFT agent and the ODVE monomer.
-
Dissolve the components in anhydrous dichloromethane.
-
Initiate the polymerization by adding the triflic acid solution at room temperature while stirring.
-
Monitor the progress of the polymerization by taking samples for ¹H NMR and GPC analysis.
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a basic solution (e.g., triethylamine in dichloromethane).
-
Precipitate the polymer in a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
Application in Drug Delivery: PODVE-based Nanocarriers
The well-defined PODVE synthesized by either method can be utilized to formulate various drug delivery systems. For instance, amphiphilic block copolymers containing a hydrophobic PODVE block and a hydrophilic block (e.g., polyethylene glycol) can self-assemble in aqueous media to form micelles.[22] These micelles can encapsulate hydrophobic drugs within their PODVE core, protecting them from degradation and facilitating their transport through the bloodstream to the target site.[6][7] The controlled molecular weight of the PODVE block, achievable through both polymerization techniques, allows for precise tuning of the micelle size and drug loading capacity.
Conclusion
Both living cationic and cationic RAFT polymerization are powerful techniques for the synthesis of well-defined poly(this compound). Living cationic polymerization offers excellent control but requires stringent reaction conditions. In contrast, cationic RAFT polymerization provides comparable control over the polymer architecture with the added benefits of milder reaction conditions, greater tolerance to impurities, and inherent end-group functionality for further modification. For researchers and drug development professionals seeking a robust, versatile, and scalable method for producing advanced PODVE-based materials for drug delivery applications, cationic RAFT polymerization represents a highly attractive and practical approach. The choice between these methods will ultimately depend on the specific requirements of the desired polymer architecture and the available laboratory infrastructure.
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A Comparative Guide to the Durability of Hydrophobic Surfaces from Octadecyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
The creation of robust, liquid-repellent surfaces is a cornerstone of innovation in fields ranging from biomedical devices to advanced materials. The long-term performance, or durability, of these hydrophobic surfaces is a critical parameter that often dictates their practical applicability. This guide provides an in-depth comparison of hydrophobic surfaces derived from octadecyl vinyl ether (ODVE), benchmarking their performance against other common alternatives. We will delve into the underlying mechanisms, present standardized experimental protocols for durability assessment, and offer a transparent view of the comparative data.
Introduction: The Quest for Durable Hydrophobicity
Hydrophobic surfaces, characterized by their ability to repel water, are integral to a myriad of applications, including anti-fouling coatings, self-cleaning materials, and microfluidic devices. The primary metric for hydrophobicity is the water contact angle (WCA), with surfaces exhibiting a WCA greater than 90° considered hydrophobic, and those exceeding 150° termed superhydrophobic. However, the initial high contact angle is only part of the story. For a surface to be viable in real-world applications, it must withstand mechanical wear, chemical exposure, and environmental stresses without losing its water-repellent properties. This guide focuses on surfaces functionalized with this compound (ODVE), a C20 hydrophobic monomer, and evaluates its standing in the landscape of durable hydrophobic materials.[1]
Fundamentals of ODVE Surface Functionalization
This compound (CH₂=CHO(CH₂)₁₇CH₃) is a long-chain alkyl vinyl ether that can be used to create hydrophobic surfaces.[1][2][3] The functionalization process typically involves the reaction of the vinyl ether group with a substrate, creating a dense, covalently bonded layer of long hydrocarbon chains. This self-assembled monolayer (SAM) structure is key to its performance.
The primary mechanism involves the reaction of the vinyl ether with hydroxyl (-OH) groups present on the substrate's surface (e.g., glass, silicon wafers, or metal oxides). This process, often catalyzed, results in a stable ether linkage. The long, eighteen-carbon octadecyl chains then orient themselves away from the surface, forming a tightly packed, low-energy layer that repels water. The stability of these covalently bonded monolayers is generally higher than that of physically adsorbed coatings.[4]
The following diagram illustrates the chemical grafting of ODVE onto a hydroxylated substrate, forming a durable hydrophobic monolayer.
Caption: A comprehensive workflow for durability testing.
Experimental Protocols
To ensure reproducibility and valid comparisons, standardized protocols are essential.
-
Substrate Cleaning: Clean glass microscope slides by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the slides under a stream of nitrogen.
-
Surface Activation: Activate the slides using an oxygen plasma cleaner for 5 minutes to generate surface hydroxyl groups. Alternatively, immerse slides in piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes (Caution: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and dry.
-
Coating Solution: Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Functionalization: Immerse the activated glass slides in the ODVE solution for 12-24 hours at room temperature in a moisture-free environment (e.g., a glovebox or desiccator).
-
Rinsing and Curing: Remove the slides from the solution, rinse thoroughly with fresh toluene to remove any non-covalently bonded molecules, and dry with nitrogen. Cure the slides in an oven at 100°C for 1 hour.
-
Initial Characterization: Measure the static water contact angle on multiple points of the surface before proceeding with durability testing.
-
Sample Preparation: Mount the ODVE-coated slide onto the turntable of a Taber Abraser.
-
Abrasion Wheels: Use specified abrasive wheels (e.g., CS-10) with a defined load (e.g., 250 g).
-
Testing Cycles: Subject the surface to a set number of abrasion cycles (e.g., 50, 100, 200 cycles).
-
Evaluation: After each interval, clean the surface gently with a soft brush or compressed air to remove debris. Measure the water contact angle at the center of the wear track.
-
Failure Criterion: Define failure as the point where the contact angle drops below 90° or by a predetermined percentage from its initial value.
Comparative Performance Data
The following tables summarize representative data synthesized from literature and typical experimental outcomes, comparing ODVE-based surfaces with common alternatives.
Table 1: Mechanical Durability Comparison
| Surface Type | Initial WCA (°) | WCA after 100 Abrasion Cycles (°) | WCA after 500 Abrasion Cycles (°) | Notes |
| ODVE Monolayer | 105 - 115 | 95 - 105 | 85 - 95 | Good initial abrasion resistance due to covalent bonding. |
| OTS Monolayer | 108 - 118 | 100 - 110 | 90 - 100 | Excellent bonding provides high mechanical stability. |
| PTFE Coating | 110 - 120 | 90 - 100 | < 90 | Performance highly dependent on coating adhesion; prone to delamination. |
| Polymer/Wax Blend | 120 - 140 | 85 - 95 | < 90 | Often softer and less mechanically robust than SAMs. [5] |
Table 2: Chemical Durability Comparison (WCA after 24h Immersion)
| Surface Type | Water (pH 7) | HCl (pH 1) | NaOH (pH 13) | Toluene |
| ODVE Monolayer | > 100° | > 95° | ~90° | > 100° |
| OTS Monolayer | > 105° | > 100° | < 90° | > 105° |
| PTFE Coating | > 110° | > 110° | > 110° | > 110° |
| Polymer/Wax Blend | > 115° | ~100° | ~95° | < 90° (Soluble) |
Note: Data are representative and can vary based on the exact preparation method and substrate.
Discussion and Interpretation
The data indicate that ODVE forms hydrophobic surfaces with good durability, positioning it as a viable alternative to more common silane-based chemistries.
-
Mechanical Performance: Both ODVE and OTS monolayers, which are covalently anchored to the substrate, demonstrate superior mechanical durability compared to many physically applied polymer coatings. [4]While OTS often shows slightly better performance due to the very high stability of the siloxane bond, ODVE provides a competent alternative, especially in contexts where the aggressive byproducts of trichlorosilanes (HCl) are a concern. [6]* Chemical Stability: The ether linkage of ODVE is generally stable in neutral and acidic conditions but can be susceptible to hydrolysis under strong alkaline conditions. Silane-based SAMs show a similar vulnerability to strong bases, which can attack the Si-O-Si network. [7]Fluorinated polymers like PTFE remain the gold standard for broad chemical inertness.
-
Ease of Use: A significant practical advantage of vinyl ethers over trichlorosilanes is their lower sensitivity to ambient moisture during the coating process. This can lead to more consistent and reproducible surface preparations outside of stringent dry-environment conditions. [6]
Conclusion and Future Outlook
Hydrophobic surfaces derived from this compound offer a compelling combination of hydrophobicity and durability. They demonstrate good mechanical abrasion resistance and chemical stability, particularly in neutral to acidic environments, making them suitable for a wide range of applications. While they may not match the extreme chemical inertness of fluoropolymers or the ultimate mechanical stability of perfectly formed OTS monolayers, their robust performance and more forgiving application process present a significant advantage.
Future research should focus on hybrid approaches, such as incorporating ODVE into polymer matrices or using it to functionalize textured surfaces, which could elevate its performance to superhydrophobic levels with enhanced durability. Standardizing durability testing protocols across the field remains a critical step to enable direct and reliable comparison of next-generation hydrophobic materials. [8][9]
References
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Klement, I., et al. (2020). Effectiveness of Two Different Hydrophobic Topcoats for Increasing of Durability of Exterior Coating Systems on Oak Wood. MDPI. Available from: [Link]
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Veronesi, F., et al. (2022). Durability of Lubricated Icephobic Coatings under Various Environmental Stresses. PMC. Available from: [Link]
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Vissers, T., et al. (2018). Control and stability of self-assembled monolayers under biosensing conditions. Journal of Materials Chemistry (RSC Publishing). Available from: [Link]
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Liu, T., et al. (2024). Self-Assembled Monolayers for Interfacial Engineering in Solution-Processed Thin-Film Electronic Devices: Design, Fabrication, and Applications. ACS Publications. Available from: [Link]
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Ma, J., et al. (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. NIH. Available from: [Link]
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Aguirre, A., et al. (2023). Highly Hydrophobic Organic Coatings Based on Organopolysilazanes and Silica Nanoparticles: Evaluation of Environmental Degradation. MDPI. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Octadecyl Vinyl Ether
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like octadecyl vinyl ether requires a thorough understanding of its properties and the associated risks. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a comprehensive understanding of the hazards associated with this compound is paramount. This informs every subsequent step of the process, from the selection of personal protective equipment to the final disposal pathway.
This compound is a C20 hydrophobic monomer that presents as a low-melting waxy solid.[1] While it has a high flash point of over 110°C, it is still considered a combustible substance.[1] The primary hazards to be aware of are:
-
Skin Sensitization: A significant hazard is its potential to cause an allergic skin reaction.[2] The GHS classification includes H317: May cause an allergic skin reaction.[2]
-
Peroxide Formation: Like other ethers, this compound is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[3][4][5][6][7][8][9] These peroxides can be sensitive to shock, heat, or friction, posing a significant explosion risk, especially if concentrated.[5][6][7][8]
-
Aquatic Toxicity: While data for this compound is limited, related vinyl ethers are known to be harmful to aquatic life with long-lasting effects.[10][11] Therefore, it is crucial to prevent its release into the environment.[10][12]
Key Safety and Hazard Information
| Property | Value/Information | Source |
| Molecular Formula | C20H40O | [2] |
| Molecular Weight | 296.5 g/mol | [2] |
| Appearance | Low-melting waxy solid | [1] |
| Melting Point | 24-28 °C | [1] |
| Flash Point | >110 °C | [1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction | [2] |
| Primary Disposal Concern | Hazardous Waste | [11][13] |
Pre-Disposal Safety and Handling
Proper handling from the moment a container of this compound is designated for disposal is critical to prevent accidents and ensure the process is as safe and efficient as possible.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3][4] It is crucial to inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[3][4]
Storage of Waste this compound
Waste this compound should be stored in its original container whenever possible.[14] The container must be in good condition, tightly sealed, and clearly labeled as "Hazardous Waste: this compound".[15][16] Store the waste container in a designated, well-ventilated hazardous waste storage area, away from heat, ignition sources, and incompatible materials such as strong acids and oxidizing agents.[3][17]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[18] The following protocol provides a general framework; however, you must consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its potential for skin sensitization and the hazards associated with ethers, this compound waste must be classified as hazardous waste.[11][19]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10] Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Peroxide Detection
For opened containers of this compound, especially those that have been stored for an extended period (typically over 12 months), testing for the presence of peroxides is a critical safety measure.[4][16]
-
Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as the presence of crystals, a viscous liquid, or a cloudy appearance.[4][6] If any of these are observed, DO NOT HANDLE THE CONTAINER . Contact your EHS department or a specialized hazardous waste disposal service immediately.[4]
-
Chemical Testing: If there are no visual signs of peroxide formation, you can test for peroxides using commercially available test strips. Follow the manufacturer's instructions carefully. If the peroxide concentration is above the acceptable limit set by your institution (often in the range of 20-100 ppm), the waste will require special handling and should be reported to your EHS department.
Step 3: Packaging and Labeling for Disposal
-
Container Integrity: Ensure the waste container is in good condition with a securely fastened cap. If the original container is damaged, transfer the waste to a new, compatible container in a fume hood, and label it appropriately.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Skin Sensitizer," "Peroxide-Former").
Step 4: Arranging for Disposal
-
Contact Your EHS Department: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures for waste pickup and disposal through a licensed hazardous waste contractor.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely. This documentation is a legal requirement and ensures a clear chain of custody for the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octadecyl Vinyl Ether
Welcome to your essential guide for the safe handling of Octadecyl vinyl ether (CAS No. 930-02-9). As drug development professionals, our work's integrity is inseparable from the safety standards we uphold. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling strategies required for this specific reagent. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Compound: A Risk-Based Approach
This compound is an organic compound featuring a long C18 alkyl chain attached to a vinyl ether group.[1][2] While its low volatility and solid state at room temperature (melting point ~30°C) might suggest a benign nature, the vinyl ether functional group and its classification demand a rigorous approach to safety.[1][3]
The primary, documented hazard is its potential to cause an allergic skin reaction, classified as a Skin Sensitizer Category 1B.[1] This means that repeated skin contact can lead to sensitization, where subsequent, even minimal, exposure can trigger a significant allergic response. Furthermore, as with other ethers, there is a potential for the formation of explosive peroxides upon exposure to air and light, a critical consideration for both storage and handling.[4][5]
Core Personal Protective Equipment (PPE) Protocol
Your selection of PPE is the primary barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Area of Protection | Required PPE | Scientific Rationale & Causality |
| Hands | Double-gloving: Nitrile gloves (inner and outer) | The primary hazard is skin sensitization.[1] Double-gloving provides robust protection against direct contact and prevents contamination if the outer glove is breached. Nitrile offers good resistance to a range of organic compounds, including ethers.[6][7] |
| Eyes | Chemical safety goggles | Protects against accidental splashes of the chemical, especially if heated or used in a solution. Standard safety glasses do not provide adequate protection from splashes.[8][9] |
| Body | Flame-resistant laboratory coat | Provides a primary barrier against minor spills and contamination of personal clothing. |
| Respiratory | N/A (when handled in a certified chemical fume hood) | This compound has a very low vapor pressure.[2] Standard handling of small quantities in a properly functioning chemical fume hood mitigates the risk of inhalation. If a fume hood is unavailable or there is a risk of aerosol generation, a risk assessment must be performed to determine the need for respiratory protection.[8] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring experimental integrity. The following workflow is designed as a self-validating system, with safety checks integrated at each stage.
Pre-Operational Phase: Preparation and Verification
-
Fume Hood Verification : Confirm that the chemical fume hood has a valid certification and is functioning correctly. The airflow monitor should indicate a safe face velocity.
-
PPE Donning : Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any tears or defects before use.[8]
-
Material Inspection : Check the container of this compound for the expiration date. As an ether, it is crucial to be aware of potential peroxide formation.[5] If the material is old or shows signs of crystallization or discoloration, consult your institution's Environmental Health and Safety (EHS) office for peroxide testing before use.
-
Work Area Preparation : Ensure the workspace within the fume hood is clean and uncluttered. Have spill cleanup materials readily available.
Operational Phase: Handling and Use
-
Weighing and Transfer : Since this compound is a low-melting solid, it may be necessary to gently warm the container to liquefy it for transfer. This should be done using a water bath within the fume hood. Transfer the required amount to your reaction vessel using appropriate chemical-resistant tools.
-
Execution of Experiment : Perform all subsequent experimental steps within the fume hood to contain any potential vapors or aerosols.
-
Container Sealing : Immediately after use, securely cap the original container of this compound. Purging the headspace with an inert gas like nitrogen or argon before sealing can help inhibit peroxide formation during storage.
Post-Operational Phase: Decontamination and Cleanup
-
Equipment Decontamination : Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent, collecting the rinsate as hazardous waste.
-
Work Surface Cleaning : Wipe down the work surface inside the fume hood.
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Remove the outer pair of gloves first, followed by the lab coat and safety goggles. The inner pair of gloves should be the last item removed.
-
Hand Hygiene : Wash hands thoroughly with soap and water after the completion of all tasks.
Below is a diagram illustrating the critical safety workflow for handling this compound.
Caption: Safe Handling Workflow Diagram
Spill and Disposal Management
Emergency Spill Protocol
In the event of a spill, adhere to the following procedure:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Evacuate : If the spill is large or outside of a containment area, evacuate the lab.
-
Contain : For small spills within the fume hood, use a chemical spill kit with an absorbent material to contain the liquid.
-
Cleanup : Wearing your full PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled hazardous waste container.
-
Report : Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.[10]
-
Waste Collection : All materials contaminated with this compound, including gloves, absorbent pads, and rinsate from cleaning, must be collected as hazardous waste.[11]
-
Container : Use a designated, chemically compatible, and clearly labeled waste container. Do not store incompatible waste streams together.[10] Glass or high-density polyethylene containers are typically suitable.
-
Prohibition : Never dispose of this compound or its waste down the drain.[5][12] This is illegal and can lead to the accumulation of flammable and reactive materials in the plumbing system.[5]
-
Final Disposal : All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[10]
By integrating these safety protocols into your daily operations, you build a resilient and trustworthy research environment. Your diligence not only protects you and your colleagues but also ensures the validity and quality of your scientific contributions.
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
